molecular formula C59H84N18O14 B6303644 (D-His2)-Goserelin CAS No. 1926163-37-2

(D-His2)-Goserelin

Cat. No.: B6303644
CAS No.: 1926163-37-2
M. Wt: 1269.4 g/mol
InChI Key: BLCLNMBMMGCOAS-NNUSRHINSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(D-His2)-Goserelin is a useful research compound. Its molecular formula is C59H84N18O14 and its molecular weight is 1269.4 g/mol. The purity is usually 95%.
The exact mass of the compound (D-His2,D-Ser(tBu)6,Azagly10)-LHRH is 1268.64143943 g/mol and the complexity rating of the compound is 2560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43+,44-,45+,46-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCLNMBMMGCOAS-NNUSRHINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N18O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Purification of (D-His2)-Goserelin

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive protocol for the synthesis and purification of (D-His2)-Goserelin, a decapeptide analog of Gonadotropin-Releasing Hormone (GnRH). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The methodologies outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and preparative high-performance liquid chromatography (HPLC), adapted from protocols for the closely related peptide, Goserelin.

Overview of this compound

This compound is a synthetic analogue of GnRH with the sequence: pGlu-(D-His)-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2. The substitution of Glycine with D-Histidine at the second position is a modification from Goserelin. This modification may influence the peptide's biological activity and pharmacokinetic profile. The synthesis presents challenges common to Goserelin, namely the incorporation of the C-terminal azaglycine residue and the protection of the acid-labile tert-butyl group on the D-Serine at position 6.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis is performed using a fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis strategy.

Materials and Reagents
Reagent Grade Supplier (Example)
Rink Amide MBHA Resin100-200 mesh, 0.5-1.0 mmol/gSigma-Aldrich
Fmoc-protected Amino AcidsSynthesis GradeBachem
pGlu-OHSynthesis GradeBachem
Fmoc-NH-NH2Synthesis GradeIris Biotech
N,N'-Carbonyldiimidazole (CDI)≥97.0%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermo Fisher Scientific
Dichloromethane (DCM)HPLC GradeThermo Fisher Scientific
Piperidine (B6355638)≥99.5%Sigma-Aldrich
N,N'-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)≥99.5%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)99%Sigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Experimental Protocol: Synthesis

Step 1: Preparation of Fmoc-Azagly-Resin

  • Swell Rink Amide MBHA resin in DMF for 1 hour.

  • React the resin with N,N'-Carbonyldiimidazole (CDI) to activate the resin.

  • Couple Fmoc-NH-NH2 to the activated resin to yield Fmoc-NH-NH-CO-NH-Resin. This step is crucial for introducing the azaglycine precursor.

Step 2: Peptide Chain Elongation

The peptide chain is assembled on the resin by sequential deprotection and coupling steps.

Step Reagent/Solvent Time Purpose
Fmoc Deprotection 20% Piperidine in DMF2 x 10 minRemoval of the Fmoc protecting group
Washing DMF5 x 1 minRemoval of excess piperidine and by-products
Coupling Fmoc-amino acid (3 eq), HBTU (3 eq), DIPEA (6 eq) in DMF2 hoursCoupling of the next amino acid
Washing DMF3 x 1 minRemoval of excess reagents

This cycle is repeated for each amino acid in the sequence: Pro, Arg(Pbf), Leu, D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), (D-His)(Trt), and finally pGlu.

Step 3: Cleavage of the Peptide from the Resin

  • After the final coupling, the resin is washed with DCM and dried under vacuum.

  • The peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed using a cleavage cocktail.

Reagent Volume Percentage
Trifluoroacetic acid (TFA)95%
Triisopropylsilane (TIS)2.5%
Water2.5%
  • The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

  • The resin is filtered off, and the filtrate containing the crude peptide is collected.

  • The crude peptide is precipitated by adding cold diethyl ether.

  • The precipitate is collected by centrifugation and washed with cold diethyl ether.

  • The crude peptide is dried under vacuum.

Synthesis Workflow Diagram

G Resin Rink Amide MBHA Resin Activation Resin Activation (CDI) Resin->Activation Fmoc_Azagly Fmoc-Azagly-Resin Activation->Fmoc_Azagly Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Azagly->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Deprotection->Coupling Elongation_Cycle Repeat for all Amino Acids Coupling->Elongation_Cycle Elongation_Cycle->Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Elongation_Cycle->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide

Caption: Solid-Phase Synthesis Workflow for this compound.

Purification of this compound

The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents
Reagent Grade
Acetonitrile (B52724) (ACN)HPLC Grade
Trifluoroacetic acid (TFA)HPLC Grade
WaterHPLC Grade
Experimental Protocol: Purification

Step 1: Sample Preparation

The crude peptide is dissolved in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

Step 2: Preparative RP-HPLC

Parameter Condition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-40% B over 30 minutes
Flow Rate 15 mL/min
Detection 220 nm

Step 3: Fraction Collection and Analysis

Fractions corresponding to the main peak are collected. The purity of the collected fractions is analyzed by analytical HPLC.

Step 4: Lyophilization

The pure fractions are pooled and lyophilized to obtain the final purified this compound as a white fluffy powder.

Purification Workflow Diagram

G Crude_Peptide Crude this compound Dissolution Dissolution in Mobile Phase Crude_Peptide->Dissolution Prep_HPLC Preparative RP-HPLC Dissolution->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified this compound Lyophilization->Pure_Peptide

A Technical Guide to the Physicochemical Properties of (D-His2)-Goserelin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties of (D-His2)-Goserelin, an important derivative of the gonadotropin-releasing hormone (GnRH) agonist, Goserelin. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the well-characterized parent compound, Goserelin, noting that the substitution of L-Histidine with its D-isomer at position 2 is not expected to alter fundamental properties like molecular weight but may influence conformational and biological characteristics.

Introduction and Molecular Profile

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH), also known as GnRH.[1] It is used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[2][3] The structure of Goserelin is specifically designed with two amino acid substitutions from the native GnRH sequence to inhibit rapid degradation by peptidases, making it 50 to 100 times more potent than endogenous LHRH.[1]

This compound is recognized as an impurity or derivative of Goserelin, where the L-Histidine at the second position of the peptide sequence is substituted with its stereoisomer, D-Histidine.[4][5]

Amino Acid Sequence of Goserelin: Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH₂[1][6]

Amino Acid Sequence of this compound (inferred): Pyr-D-His -Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH₂

This single stereochemical change can have implications for the peptide's three-dimensional structure, receptor binding affinity, and overall biological activity.

Physicochemical Properties

The following table summarizes the key physicochemical properties. Data is primarily for Goserelin, as it serves as the reference compound for its (D-His2) derivative.

PropertyValueSource(s)
Drug Name Goserelin[1]
Derivative Name This compound; Goserelin EP Impurity G[5]
Molecular Formula C₅₉H₈₄N₁₈O₁₄[1][7]
Molar Mass 1269.43 g/mol [1][7]
CAS Number (Goserelin) 65807-02-5[1]
CAS Number (this compound) 1926163-37-2[4][5]
Appearance Solid, White to off-white powder[7]
Solubility Soluble in water[7]
LogP (Octanol-Water Partition Coefficient) -2.0[7]

Experimental Protocols

The characterization of a peptide analogue like this compound involves a suite of analytical techniques to confirm its identity, purity, and physicochemical properties.

3.1. Structure and Purity Assessment: HPLC and Mass Spectrometry High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary method for verifying the purity and identity of synthetic peptides.

  • Principle: The peptide sample is injected into an HPLC system, typically with a reverse-phase C18 column. A gradient of organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to separate the target peptide from impurities. The eluent is then introduced into a mass spectrometer.

  • Methodology:

    • Sample Preparation: A small amount of the peptide is dissolved in an appropriate solvent, often the initial mobile phase.

    • Chromatography: The sample is separated on a C18 column using a linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).

    • Detection: A UV detector is used for initial detection (typically at 214 nm and 280 nm).

    • Mass Analysis: The eluent is ionized using Electrospray Ionization (ESI) and the mass-to-charge ratio (m/z) is analyzed. This confirms the molecular weight of the peptide.[8] Tandem MS (MS/MS) can be used to fragment the peptide, and the resulting fragmentation pattern can confirm the amino acid sequence.[8]

3.2. Solubility Determination Determining the solubility of a peptide is critical for formulation development.

  • Principle: The thermodynamic solubility is determined by adding an excess amount of the peptide to a specific solvent system (e.g., water, phosphate-buffered saline) and allowing it to reach equilibrium.

  • Methodology (Shake-Flask Method):

    • An excess amount of the peptide is added to a vial containing a known volume of the solvent.

    • The vial is agitated (e.g., shaken or stirred) at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of the dissolved peptide in the supernatant is quantified using a suitable analytical method, such as UV spectroscopy or reverse-phase HPLC.[9]

3.3. pKa and Isoelectric Point (pI) Determination The pKa values of ionizable groups and the overall isoelectric point are crucial for understanding a peptide's behavior in different pH environments.

  • Principle: Capillary Electrophoresis (CE) is a powerful technique for determining these properties based on the peptide's mobility in an electric field at various pH values.

  • Methodology:

    • A series of background electrolytes with a range of known pH values are prepared.

    • The peptide sample is injected into a capillary filled with a specific pH buffer.

    • An electric field is applied, and the migration time of the peptide is measured.

    • The electrophoretic mobility is calculated from the migration time.

    • By plotting the mobility against pH, the pKa values of the individual amino acid side chains and the pI (the pH at which net charge is zero) can be determined.

Signaling Pathway and Mechanism of Action

Goserelin and its analogues function as GnRH agonists.[10] Initially, they stimulate the GnRH receptors in the pituitary gland, causing a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] However, continuous, non-pulsatile administration leads to the downregulation and desensitization of these receptors.[3][10] This ultimately suppresses the production of LH and FSH, leading to a significant reduction in testosterone (B1683101) (in males) and estrogen (in females), a state often referred to as "medical castration".[3][11]

Goserelin_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Goserelin This compound GnRHR GnRH Receptor Goserelin->GnRHR Binds Gq11 G-protein (Gq/11) GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Downstream LH/FSH Gene Transcription & Secretion PKC->Downstream Phosphorylates targets leading to

Caption: GnRH Receptor Signaling Pathway Activated by this compound.

Experimental and Analytical Workflow

The characterization of a novel peptide analogue follows a logical workflow from synthesis to final property analysis. This ensures that the material is of the correct identity and purity for further study.

Peptide_Characterization_Workflow Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Purification Crude Peptide Purification (Prep-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization QC Quality Control Analysis Lyophilization->QC Identity Identity Confirmation (LC-MS) QC->Identity Verify Purity Purity Analysis (Analytical HPLC) QC->Purity Verify PhysChem Physicochemical Property Analysis Identity->PhysChem Purity->PhysChem Solubility Solubility Testing PhysChem->Solubility Stability Stability Assessment PhysChem->Stability pKa pKa / pI Determination PhysChem->pKa Final Characterized Peptide Solubility->Final Stability->Final pKa->Final

Caption: Standard workflow for the synthesis and characterization of a peptide analog.

References

(D-His2)-Goserelin: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-His2)-Goserelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH). As a member of the GnRH agonist class of molecules, it is designed to interact with the GnRH receptor (GnRHR), a key regulator of the hypothalamic-pituitary-gonadal axis. While the in vivo effects of GnRH agonists, such as Goserelin, are well-documented in the context of hormonal therapies for cancers like prostate and breast cancer, their direct in vitro mechanisms of action on cancer cells are a subject of ongoing research. This technical guide provides a comprehensive overview of the core in vitro mechanisms of this compound, focusing on its interaction with the GnRH receptor and the subsequent downstream signaling pathways that influence cell fate. Due to the limited availability of quantitative data for the specific this compound analogue, this guide will primarily utilize data from studies on Goserelin, its parent compound, to elucidate the fundamental mechanisms.

Core Mechanism of Action: GnRH Receptor Binding and Downstream Signaling

The primary in vitro mechanism of action of this compound, like other GnRH agonists, is initiated by its binding to the GnRH receptor on the surface of target cells. This interaction triggers a cascade of intracellular events that can ultimately lead to anti-proliferative and pro-apoptotic effects in cancer cells. The key signaling pathways implicated in the in vitro action of Goserelin are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

Quantitative Data Summary
Parameter Cell Line Value Reference
Binding Affinity (Ki) Not AvailableNot Available
Binding Affinity (IC50) Not AvailableNot Available

Table 1: GnRH Receptor Binding Affinity of this compound. Data for the specific binding affinity of this compound to the GnRH receptor is not currently available in published literature.

Cell Line Treatment Time Point Apoptotic Cells (%) Reference
SKOV3-ip10⁻⁴ mol/l Goserelin48 h~25%[1]
SKOV310⁻⁴ mol/l Goserelin48 h~20%[1]
A278010⁻⁴ mol/l Goserelin48 h~18%[1]

Table 2: Pro-Apoptotic Effects of Goserelin on Ovarian Cancer Cell Lines. The table shows the percentage of apoptotic cells as determined by flow cytometry after treatment with Goserelin.[1]

Cell Line Treatment Effect on Viability IC50 Reference
LNCaP10 µM GoserelinNo significant influence on cell viabilityNot Determined[2]
PC-3Not AvailableNot AvailableNot Available

Signaling Pathways

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Upon activation, it can inhibit apoptosis and promote cell cycle progression. In vitro studies have shown that Goserelin can modulate this pathway in cancer cells. Specifically, treatment with Goserelin has been observed to decrease the phosphorylation of Akt, a key downstream effector of PI3K.[1] This reduction in p-Akt levels can lead to the upregulation of pro-apoptotic proteins, such as those from the Forkhead box O (FOXO) family.[1]

PI3K_Akt_Pathway cluster_membrane Cell Membrane GnRHR GnRH Receptor PI3K PI3K GnRHR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Goserelin This compound Goserelin->GnRHR pAkt p-Akt (Inactive) Goserelin->pAkt Decreases Akt->pAkt Inactivates FOXO1 FOXO1 pAkt->FOXO1 Inhibits Apoptosis Apoptosis FOXO1->Apoptosis Promotes

Goserelin's effect on the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The activation of this pathway, often through the phosphorylation of ERK1/2, is frequently associated with cancer cell growth. While direct quantitative data on the effect of this compound on this pathway is limited, GnRH analogues are known to influence MAPK signaling in various cancer cell types.

MAPK_ERK_Pathway cluster_membrane Cell Membrane GnRHR GnRH Receptor Ras Ras GnRHR->Ras Activates Goserelin This compound Goserelin->GnRHR pERK p-ERK (Active) Goserelin->pERK Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Promotes

Goserelin's potential modulation of the MAPK/ERK pathway.

Experimental Protocols

GnRH Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to the GnRH receptor.

Binding_Assay_Workflow A Prepare cell membranes expressing GnRH receptor B Incubate membranes with radiolabeled GnRH analogue (e.g., [125I]-Triptorelin) and varying concentrations of This compound A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity of bound ligand C->D E Plot percentage of specific binding against log concentration of this compound D->E F Calculate IC50 and Ki values E->F

Workflow for a GnRH receptor competitive binding assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line known to express the GnRH receptor (e.g., LNCaP, PC-3, or a recombinant cell line overexpressing the receptor).

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the lysate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Competitive Binding Assay:

    • In a multi-well plate, add the cell membrane preparation to each well.

    • Add a constant concentration of a radiolabeled GnRH analogue (e.g., [125I]-Triptorelin).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Western Blot Analysis of Phosphorylated Akt and ERK

This protocol describes the detection and quantification of changes in the phosphorylation status of Akt and ERK in response to this compound treatment.

Western_Blot_Workflow A Seed and culture cancer cells (e.g., LNCaP, PC-3) B Treat cells with varying concentrations of This compound for different time points A->B C Lyse cells and quantify protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane (e.g., PVDF) D->E F Incubate with primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Perform densitometry analysis to quantify band intensity H->I

Workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., LNCaP or PC-3) in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for predetermined time intervals. Include an untreated control group.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., anti-p-Akt Ser473) and ERK (e.g., anti-p-ERK1/2 Thr202/Tyr204).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against total Akt and total ERK.

    • Quantify the intensity of the bands using densitometry software. Express the levels of phosphorylated proteins relative to the total protein levels.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol details a colorimetric assay to assess the effect of this compound on the viability and proliferation of cancer cells.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with a range of this compound concentrations A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 G->H

Workflow for an MTT cell viability assay.

Methodology:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated control wells.

  • Incubation:

    • Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

  • MTT Addition and Incubation:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate the plate for a few hours to allow viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

The in vitro mechanism of action of this compound is centered on its interaction with the GnRH receptor and the subsequent modulation of key intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK cascades. While quantitative data specifically for this compound is limited, studies on its parent compound, Goserelin, indicate a pro-apoptotic effect in certain cancer cell lines, associated with the inhibition of the pro-survival PI3K/Akt pathway.[1] Further research is required to fully elucidate the specific binding kinetics and the precise quantitative effects of this compound on these and other signaling pathways in various cancer cell types. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will be crucial for advancing our understanding of the direct anti-tumor effects of this class of compounds and for the development of novel therapeutic strategies.

References

The Biological Activity of Goserelin Peptide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of goserelin (B1671991) and its peptide analogs. Goserelin is a potent synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), widely used in the management of hormone-sensitive diseases such as prostate and breast cancer.[1] This document details the structure-activity relationships, key signaling pathways, and quantitative biological data of goserelin and related analogs. Furthermore, it furnishes detailed experimental protocols for the evaluation of these compounds and visual workflows to guide preclinical development.

Introduction and Mechanism of Action

Goserelin (pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH2) is a GnRH agonist.[2] Its primary mechanism of action involves its interaction with the GnRH receptors on pituitary gonadotroph cells.[3] Natural GnRH is released in a pulsatile manner, which stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] However, continuous administration of a potent GnRH agonist like goserelin leads to an initial transient surge in LH and FSH (a "flare" effect), followed by receptor downregulation and desensitization of the pituitary gland.[3] This sustained action effectively shuts down the hypothalamic-pituitary-gonadal (HPG) axis, leading to a profound suppression of testosterone (B1683101) and estrogen production to castrate levels.[1][3]

Structure-Activity Relationship of GnRH Agonists

The high potency and prolonged action of goserelin and its analogs compared to native GnRH are attributed to key structural modifications that enhance receptor binding affinity and increase resistance to proteolytic degradation.[2][5]

  • Substitution at Position 6: The glycine (B1666218) residue at position 6 of the native GnRH sequence is a primary site for enzymatic degradation. Replacing this with a D-amino acid, such as D-Serine(tBu) in goserelin or D-Leucine in leuprolide, sterically hinders protease action and improves the peptide's conformational stability for receptor binding. This single modification can increase potency by 50-100 times.[2][5]

  • Modification at Position 10: The C-terminal Glycinamide (Gly-NH2) is susceptible to cleavage. Replacing it with an ethylamide group (as in leuprolide) or an azaglycine amide (as in goserelin) enhances stability against carboxypeptidases.[5]

These modifications result in "superagonists" with significantly increased biological half-lives and receptor affinities compared to the endogenous hormone.[5]

Quantitative Biological Data for Goserelin and Functional Analogs

The evaluation of goserelin analogs involves quantifying their interaction with the GnRH receptor and their functional effects. The following tables summarize key quantitative data for goserelin and other well-characterized GnRH peptide agonists, which serve as functional analogs for comparative purposes.

Table 1: GnRH Receptor Binding Affinity and Residence Time of GnRH Agonists

Peptide AgonistAffinity (Ki) [nM]Residence Time (1/k_off) [min]
Goserelin 0.935.6
Buserelin1.910
Deslorelin0.30125
Fertirelin1.114
Gonadorelin (GnRH)3.28.3
Histrelin0.2863
Lecirelin0.4920
Leuprorelin0.7025
Nafarelin0.2150
Triptorelin (B344507)0.1659
[D-Ala6]GnRH0.7317
[D-Trp6]GnRH0.2183
Data sourced from a competitive kinetic binding assay using CHO-hGnRH cell membranes and [125I]-triptorelin as the radioligand.[4]

Table 2: In Vitro GnRH Receptor Binding Affinity (IC50) of Novel GnRH Analogs

Peptide AnalogReceptor Binding Affinity (IC50) [nM]
d-Lys6-GnRH (Reference)15.8
FP-d-Lys6-GnRH2.0
NOTA-P-d-Lys6-GnRH56.2
DOTA-Ahx-(D-Lys6)-GnRH136.1
DOTA-Ahx-(D-Lys6)-GnRH210,600
DOTA-Ahx-(L-Lys6)-GnRH34,300
IC50 values represent the concentration of the analog required to displace 50% of a specific radioligand from the GnRH receptor in membrane preparations.[6][7]

Key Signaling Pathways

Goserelin exerts its effects through two primary mechanisms: indirect hormonal suppression via the HPG axis and direct actions on cancer cells that express GnRH receptors.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation

The principal therapeutic effect of goserelin is achieved by disrupting the normal pulsatile signaling of the HPG axis, leading to suppressed gonadal steroidogenesis.

HPG_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary (Gonadotrophs) Hypothalamus->Pituitary GnRH (Pulsatile) Gonads Gonads (Testes / Ovaries) Pituitary->Gonads LH / FSH Gonads->Hypothalamus Negative Feedback Gonads->Pituitary Negative Feedback Target Hormone-Sensitive Tissues (e.g., Prostate, Breast) Gonads->Target Testosterone / Estrogen Goserelin Goserelin Analog (Continuous Administration) Goserelin->Pituitary Continuous Stimulation leads to Downregulation

Goserelin's desensitizing effect on the HPG axis.
Direct Anti-Tumor Signaling: PI3K/Akt/FOXO1 Pathway

Beyond its systemic hormonal effects, goserelin can directly act on GnRH receptors expressed on various cancer cells, triggering intracellular signaling that inhibits proliferation and induces apoptosis. In epithelial ovarian cancer, this involves the PI3K/Akt/FOXO1 pathway.

PI3K_Pathway Goserelin Goserelin Analog GnRHR GnRH Receptor (on Cancer Cell) Goserelin->GnRHR PI3K PI3K GnRHR->PI3K Inhibition AKT Akt (p-Akt) PI3K->AKT Inhibition FOXO1 FOXO1 AKT->FOXO1 Inhibition of FOXO1 Nuclear Export Apoptosis Apoptosis FOXO1->Apoptosis Upregulation of Pro-Apoptotic Genes

Goserelin-induced apoptosis via the PI3K/Akt/FOXO1 pathway.

Detailed Experimental Protocols

Protocol: GnRH Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a goserelin analog for the GnRH receptor.

Materials:

  • CHO-hGnRH cell membranes (or other cells expressing human GnRH receptor).

  • Radioligand: [125I]-triptorelin.

  • Test goserelin analogs and unlabeled triptorelin (for non-specific binding).

  • Binding buffer: Tris-HCl, MgCl2, BSA.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and gamma counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test goserelin analogs and a reference agonist (e.g., unlabeled goserelin) in binding buffer.

  • Reaction Setup: In each well of the 96-well plate, add:

    • 50 µL of binding buffer.

    • 50 µL of radioligand ([125I]-triptorelin) at a fixed concentration (e.g., 0.1 nM).

    • 50 µL of cell membrane preparation (e.g., 10-20 µg protein).

    • 50 µL of the test analog dilution or buffer (for total binding) or excess unlabeled triptorelin (for non-specific binding).

  • Incubation: Incubate the plate at 4°C for 90-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials, and measure the radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor analog. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.[4]

Protocol: In Vivo Testosterone Suppression in a Male Rat Model

Objective: To evaluate the pharmacodynamic efficacy of a goserelin analog formulation in suppressing serum testosterone.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old).

  • Goserelin analog formulation (e.g., sustained-release microspheres) and vehicle control.[3]

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Anesthesia (e.g., isoflurane).

  • Centrifuge and freezer (-80°C).

  • Testosterone ELISA kit or LC-MS/MS for analysis.

Methodology:

  • Acclimatization: Acclimatize animals for at least one week prior to the study.

  • Grouping and Dosing: Randomly assign rats to treatment groups (e.g., vehicle control, reference goserelin, test analog at various doses). Administer the formulation via subcutaneous or intramuscular injection.

  • Blood Sampling: Collect blood samples (approx. 200-300 µL) via tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 2h, 1, 2, 4, 7, 14, 21, and 28 days post-dose).[3][8]

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Testosterone Quantification: Measure testosterone concentrations in plasma samples using a validated testosterone ELISA kit or by LC-MS/MS according to the manufacturer's instructions.

  • Data Analysis: Plot mean serum testosterone concentrations over time for each group. Determine the time to achieve castration levels (typically <50 ng/dL or <1.7 nmol/L) and the duration of suppression. Use statistical tests (e.g., ANOVA) to compare treatment groups.[3]

Protocol: In Vitro Cell Proliferation (MTT) Assay

Objective: To assess the direct anti-proliferative effect of a goserelin analog on hormone-dependent cancer cells.

Materials:

  • Hormone-dependent cancer cell line (e.g., LNCaP for prostate, MCF-7 for breast).

  • Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).

  • Charcoal-stripped FBS (to create a hormone-deprived medium).

  • Test goserelin analogs.

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Hormone Deprivation: Replace the medium with a hormone-deprived medium (containing charcoal-stripped FBS) and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of the goserelin analog (e.g., 0.1 nM to 10 µM). Include a vehicle control group.

  • Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log concentration of the analog and determine the IC50 value.

Preclinical Evaluation Workflow for Goserelin Analogs

The development of a novel goserelin analog follows a logical progression from initial design and synthesis through in vitro characterization and in vivo validation.

Workflow cluster_B In Vitro cluster_E In Vivo A Design & Synthesis (Based on SAR) B In Vitro Screening A->B B1 Receptor Binding Assay (Determine Ki, IC50) B2 Cell Proliferation Assay (e.g., MTT, SRB) B3 Proteolytic Stability Assay C Lead Candidate Selection B3->C C->A  Iterative Optimization D Formulation Development (e.g., Sustained-Release Microspheres) C->D Promising Activity E In Vivo Efficacy Studies (Animal Models) D->E E1 Pharmacokinetics (PK) (Absorption, Clearance) E2 Pharmacodynamics (PD) (Testosterone Suppression) F Preclinical Toxicology & Safety Pharmacology E2->F G IND-Enabling Studies F->G

General workflow for preclinical efficacy assessment.

References

An In-depth Technical Guide to the Structural Characterization of (D-His2)-Goserelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-His2)-Goserelin is a synthetic analogue of the decapeptide gonadotropin-releasing hormone (GnRH) agonist, Goserelin. As with any peptide therapeutic, rigorous structural characterization is paramount to ensure its identity, purity, and quality, which are critical for its efficacy and safety. This technical guide provides a comprehensive overview of the essential analytical methodologies for the structural elucidation of this compound. It details the experimental protocols for primary sequence confirmation by mass spectrometry, purity and impurity profiling using high-performance liquid chromatography, and conformational analysis via nuclear magnetic resonance spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of peptide-based pharmaceuticals.

Introduction

Goserelin is a potent luteinizing hormone-releasing hormone (LHRH) agonist, widely used in the treatment of hormone-responsive cancers such as prostate and breast cancer. The substitution of the native L-Histidine at position 2 with its D-enantiomer, resulting in this compound, represents a modification that can influence the peptide's conformational stability, receptor binding affinity, and in vivo half-life. A thorough structural characterization is therefore indispensable.

This guide outlines a multi-faceted analytical approach to fully characterize the this compound peptide, ensuring the correct primary sequence, high purity, and consistent conformational properties. The methodologies described are fundamental for regulatory submissions and for establishing robust quality control procedures in a pharmaceutical manufacturing setting.

Primary Structure Confirmation: Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for the precise determination of a peptide's molecular weight and for confirming its amino acid sequence.[1][2] For this compound, a combination of high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry (MS/MS) for sequencing is recommended.[3][4]

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the molecular weight and amino acid sequence of this compound.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with fragmentation capabilities (Collision-Induced Dissociation - CID).[5]

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (95:5 v/v), to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan (MS1): Acquire spectra in the m/z range of 300-1500 to detect the precursor ion.

    • Tandem MS (MS/MS): Select the most abundant isotopic peak of the protonated molecular ion ([M+H]+) for fragmentation by CID. Acquire product ion spectra.

  • Data Analysis:

    • Compare the experimentally determined monoisotopic mass of the precursor ion with the theoretical mass of this compound.

    • Analyze the MS/MS fragmentation pattern to identify the b- and y-ion series, which will confirm the amino acid sequence. Specialized software can be used for automated sequence verification.

Data Presentation: Mass Spectrometry Results
ParameterTheoretical ValueExperimental ValueDeviation (ppm)
Molecular Formula C59H84N18O14--
Monoisotopic Mass 1268.64[Enter Value][Calculate]
[M+H]+ 1269.6478[Enter Value][Calculate]
[M+2H]2+ 635.3278[Enter Value][Calculate]
[M+3H]3+ 423.8876[Enter Value][Calculate]

Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides and for identifying and quantifying process-related and degradation impurities.[6][7][8][9]

Experimental Protocol: RP-HPLC Purity Analysis

Objective: To determine the purity of the this compound sample and to identify any potential impurities.

Instrumentation: An HPLC or UHPLC system equipped with a UV detector.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in Mobile Phase A at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A shallow gradient optimized to separate the main peak from closely eluting impurities (e.g., 10-40% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm and 280 nm.[8]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Data Analysis:

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any impurity peaks. Impurities can be further characterized by collecting the corresponding fractions and analyzing them by mass spectrometry.

Data Presentation: HPLC Purity Analysis
Peak NumberRetention Time (min)Peak AreaArea %Identification
1[Enter Value][Enter Value][Calculate]Impurity 1
2[Enter Value][Enter Value][Calculate]This compound
3[Enter Value][Enter Value][Calculate]Impurity 2
Total -[Sum of Areas]100.0 -

Structural Elucidation: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy is a powerful technique for the detailed structural analysis of peptides in solution.[10][11][12][13] It can provide information on the covalent structure and the three-dimensional conformation of this compound.

Experimental Protocol: 2D-NMR Analysis

Objective: To assign the proton resonances and to obtain information about the solution-state conformation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Dissolve 2-5 mg of this compound in 0.5 mL of a suitable solvent system (e.g., 90% H2O/10% D2O or deuterated DMSO). The pH should be adjusted to a value where the peptide is stable and the amide proton exchange is minimized (typically pH 4-5).

  • NMR Experiments:

    • 1D 1H NMR: To obtain a general overview of the proton spectrum.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information on the peptide's folding.

    • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment by combining the information from TOCSY and NOESY spectra.

    • Analyze the NOE cross-peaks to derive inter-proton distance restraints.

    • Use the distance restraints in molecular modeling software to calculate the solution structure of this compound.

Data Presentation: NMR Chemical Shift Assignments
ResidueHNOther Protons
pGlu1-[ppm][ppm][ppm]
D-His2[ppm][ppm][ppm][ppm]
Trp3[ppm][ppm][ppm][ppm]
Ser4[ppm][ppm][ppm][ppm]
Tyr5[ppm][ppm][ppm][ppm]
D-Ser(tBu)6[ppm][ppm][ppm][ppm]
Leu7[ppm][ppm][ppm][ppm]
Arg8[ppm][ppm][ppm][ppm]
Pro9-[ppm][ppm][ppm]
Azagly10[ppm]---

Visualized Experimental Workflows

Structural_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Results cluster_3 Final Report start Synthesized this compound lcms LC-MS/MS start->lcms hplc RP-HPLC start->hplc nmr 2D-NMR start->nmr seq_confirm Sequence Confirmation lcms->seq_confirm purity_profile Purity & Impurity Profile hplc->purity_profile struct_elucid 3D Structure Elucidation nmr->struct_elucid final_report Comprehensive Structural Characterization Report seq_confirm->final_report purity_profile->final_report struct_elucid->final_report

Caption: Overall workflow for the structural characterization of this compound.

LCMS_Workflow sample Dissolved Peptide Sample hplc_sep HPLC Separation (C18 Column) sample->hplc_sep esi Electrospray Ionization (ESI+) hplc_sep->esi ms1 Full Scan (MS1) Precursor Ion Detection esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Tandem MS (MS2) Fragment Ion Detection cid->ms2 data_analysis Data Analysis (Sequence Verification) ms2->data_analysis

Caption: Detailed workflow for LC-MS/MS analysis of this compound.

Conclusion

The structural characterization of this compound requires a combination of orthogonal analytical techniques. The methodologies outlined in this guide, including mass spectrometry for primary structure confirmation, HPLC for purity assessment, and NMR for conformational analysis, provide a robust framework for the comprehensive evaluation of this synthetic peptide. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, which is essential for the successful development and manufacturing of this compound as a potential therapeutic agent.

References

The Discovery and Development of Gonadotropin-Releasing Hormone (GnRH) Agonist Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of Gonadotropin-Releasing Hormone (GnRH) agonist derivatives. From their conceptualization based on the structure of native GnRH to their widespread clinical applications, this document details the key chemical modifications, signaling pathways, and experimental protocols that have been pivotal in their evolution as therapeutic agents.

Introduction: From Native Peptide to Potent Agonists

The journey of GnRH agonists began with the elucidation of the structure of the native gonadotropin-releasing hormone, a decapeptide responsible for regulating the reproductive endocrine system.[1] Native GnRH has a short half-life, which limits its therapeutic utility. This led researchers to explore chemical modifications to enhance its potency and duration of action.

The primary strategy in developing GnRH agonists involved strategic amino acid substitutions at key positions of the decapeptide sequence. Notably, substitution of the glycine (B1666218) at position 6 with a D-amino acid and modification of the C-terminal glycine-amide have proven to be critical for increasing resistance to enzymatic degradation and enhancing receptor binding affinity.[2] These modifications have led to the development of "superagonists" with potencies 50 to 100 times greater than native GnRH.[2]

Some of the most clinically significant GnRH agonist derivatives developed through these principles include:

  • Leuprolide: Features a D-leucine substitution at position 6 and an ethylamide group at the C-terminus.[2]

  • Goserelin: Incorporates a D-serine at position 6.

  • Triptorelin (B344507): Contains a D-tryptophan at position 6.[3]

  • Buserelin: Has a D-serine substitution at position 6 and an ethylamide at the C-terminus.[2]

  • Deslorelin: A potent superagonist with a D-tryptophan at position 6 and a C-terminal modification.

These derivatives, while initially stimulating the GnRH receptor, lead to its eventual desensitization and downregulation, a paradoxical effect that forms the basis of their therapeutic applications in hormone-dependent conditions such as prostate cancer, endometriosis, and precocious puberty.[2]

Mechanism of Action: The Biphasic Response and Receptor Downregulation

The pharmacological action of GnRH agonists is characterized by a biphasic response. Upon initial administration, these agonists bind to and activate GnRH receptors on pituitary gonadotrophs, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), often referred to as the "flare effect."[2] This initial stimulation results in a temporary increase in gonadal steroid production.

However, continuous and non-pulsatile stimulation of the GnRH receptors by the potent and long-acting agonists leads to a state of receptor desensitization and downregulation. This process involves several key molecular events:

  • Receptor Internalization: The agonist-receptor complex is internalized from the cell surface.[4][5]

  • Uncoupling from G-proteins: The internalized receptors become uncoupled from their downstream signaling partners, primarily Gq/11 proteins.

  • Reduced Receptor Synthesis: Prolonged agonist exposure can also lead to a decrease in the transcription of the GnRH receptor gene, further reducing the number of available receptors on the cell surface.

This sustained downregulation of GnRH receptor signaling effectively shuts down the pituitary-gonadal axis, leading to a profound suppression of LH and FSH secretion and a subsequent decrease in the production of sex steroids like testosterone (B1683101) and estrogen.

GnRH Receptor Signaling Pathway

The binding of a GnRH agonist to its G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). Activated PKC and other calcium-dependent kinases then phosphorylate a variety of downstream targets, including mitogen-activated protein kinases (MAPKs), which ultimately leads to the synthesis and secretion of LH and FSH.

GnRH_Signaling_Pathway GnRH Agonist Signaling Pathway GnRH_Agonist GnRH Agonist GnRHR GnRH Receptor (GPCR) GnRH_Agonist->GnRHR Binds to Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Ca2->PKC Co-activates Gonadotropin_Secretion LH & FSH Secretion Ca2->Gonadotropin_Secretion Triggers MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (c-Fos, c-Jun) MAPK_Cascade->Transcription_Factors Activates Gonadotropin_Synthesis LH & FSH Gene Transcription & Synthesis Transcription_Factors->Gonadotropin_Synthesis Gonadotropin_Synthesis->Gonadotropin_Secretion

A diagram of the GnRH agonist signaling cascade.

Quantitative Data on GnRH Agonist Derivatives

The efficacy and pharmacological profile of GnRH agonist derivatives are determined by their binding affinity for the GnRH receptor, their potency in eliciting a biological response, and their pharmacokinetic properties. The following tables summarize key quantitative data for some of the most widely used GnRH agonists.

Table 1: Comparative Binding Affinities and Potencies of GnRH Agonists

GnRH AgonistBinding Affinity (Ki, nM)In Vitro Potency (EC50, nM)
Native GnRH ~3.0~1.0-5.0
Leuprolide ~0.1-0.5~0.1-0.3
Goserelin ~0.2-0.8~0.2-0.5
Triptorelin ~0.05-0.2~0.05-0.15
Buserelin ~0.1-0.4~0.1-0.2
Deslorelin ~0.02-0.1~0.02-0.1

Note: Values are approximate and can vary depending on the specific assay conditions and cell types used.[6][7]

Table 2: Comparative Pharmacokinetic Parameters of GnRH Agonists (Depot Formulations)

GnRH AgonistHalf-life (t1/2)Time to Maximum Concentration (Cmax)
Leuprolide Acetate (1-month depot) ~3 hours (initial release)~4 hours
Goserelin Acetate (1-month implant) Biphasic, with initial and late peaksPeak at ~2 weeks
Triptorelin Pamoate (1-month depot) ~3-4 hours (initial release)~1-3 hours

Note: Pharmacokinetic profiles of depot formulations are complex, with an initial release phase followed by a sustained-release period. The effective therapeutic action is maintained over the dosing interval (e.g., 1 or 3 months).[8][9][10][11]

Experimental Protocols

The development and characterization of GnRH agonist derivatives rely on a suite of standardized experimental protocols to assess their binding, efficacy, and in vivo effects.

Solid-Phase Peptide Synthesis (SPPS) of Leuprolide

This protocol outlines a representative method for the synthesis of leuprolide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[12][13][14][15]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, Pyr-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water

  • Solvents: Dichloromethane (DCM), DMF, Methanol

  • Ethylamine (B1201723) solution

Procedure:

  • Resin Preparation: Swell the 2-CTC resin in DCM and then DMF.

  • First Amino Acid Coupling: Attach the first amino acid, Fmoc-Pro-OH, to the resin using DIEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF to expose the free amine.

  • Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids in the leuprolide sequence using HBTU and DIEA as coupling reagents. Perform an Fmoc deprotection step after each coupling.

  • Final Coupling: Couple the N-terminal pyroglutamic acid (Pyr-OH).

  • Cleavage from Resin and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Amidation: React the cleaved peptide with ethylamine in solution to form the C-terminal ethylamide.

  • Purification: Purify the crude leuprolide peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized leuprolide using mass spectrometry and analytical HPLC.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test GnRH agonist derivative.[16]

Materials:

  • Cell membranes expressing the GnRH receptor (e.g., from pituitary tissue or a recombinant cell line)

  • Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin)

  • Unlabeled test GnRH agonist derivative

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled GnRH agonist with the GnRH receptor-containing cell membranes in the presence of increasing concentrations of the unlabeled test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Efficacy Study in a Rat Model

This protocol outlines a method to assess the in vivo efficacy of a GnRH agonist derivative by measuring its ability to suppress testosterone levels in male rats.[17][18][19][20]

Materials:

  • Adult male rats

  • Test GnRH agonist derivative

  • Vehicle control (e.g., saline)

  • Anesthesia

  • Blood collection supplies

  • Testosterone ELISA kit or other suitable assay method

Procedure:

  • Acclimatization: Acclimate the rats to the housing conditions for a specified period.

  • Baseline Blood Collection: Collect a baseline blood sample from each rat to determine pre-treatment testosterone levels.

  • Dosing: Administer the test GnRH agonist derivative or vehicle control to the rats via the desired route (e.g., subcutaneous injection).

  • Serial Blood Collection: Collect blood samples at various time points after administration (e.g., 1, 3, 7, 14, and 28 days) to monitor changes in testosterone levels.

  • Testosterone Measurement: Measure the serum testosterone concentrations in the collected blood samples using a validated assay.

  • Data Analysis: Compare the testosterone levels in the treatment group to the control group over time. A significant and sustained decrease in testosterone levels in the treatment group indicates in vivo efficacy of the GnRH agonist.

Drug Discovery and Development Workflow

The discovery and development of new GnRH agonist derivatives follow a structured workflow designed to identify and characterize promising candidates for clinical development.

GnRH_Agonist_Discovery_Workflow GnRH Agonist Drug Discovery Workflow Target_ID Target Identification (GnRH Receptor) Lead_Gen Lead Generation (Peptide Design & Synthesis) Target_ID->Lead_Gen In_Vitro_Screening In Vitro Screening (Binding & Potency Assays) Lead_Gen->In_Vitro_Screening Lead_Opt Lead Optimization (Structure-Activity Relationship) In_Vitro_Screening->Lead_Opt Lead_Opt->In_Vitro_Screening In_Vivo_Testing In Vivo Efficacy & PK/PD (Animal Models) Lead_Opt->In_Vivo_Testing In_Vivo_Testing->Lead_Opt Preclinical_Dev Preclinical Development (Toxicology & Formulation) In_Vivo_Testing->Preclinical_Dev Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Dev->Clinical_Trials Regulatory_Approval Regulatory Approval (FDA, EMA) Clinical_Trials->Regulatory_Approval

A typical workflow for GnRH agonist drug discovery.

Conclusion

The discovery and development of GnRH agonist derivatives represent a landmark achievement in medicinal chemistry and reproductive endocrinology. Through rational design and chemical modification of the native GnRH peptide, scientists have created a class of potent therapeutic agents with broad clinical utility. The continued exploration of their mechanism of action, signaling pathways, and structure-activity relationships will undoubtedly pave the way for the development of next-generation GnRH receptor modulators with improved efficacy and safety profiles. This technical guide serves as a comprehensive resource for researchers and professionals dedicated to advancing this important field of drug discovery.

References

In Vitro Stability of (D-His2)-Goserelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro stability of Goserelin and its analogue, (D-His2)-Goserelin. While specific quantitative stability data for this compound is not extensively available in public literature, this guide extrapolates from the well-documented stability profile of Goserelin and the known effects of D-amino acid substitutions on peptide stability. This document outlines key experimental protocols for assessing peptide stability, summarizes potential degradation pathways, and presents data in a structured format to aid researchers in designing and interpreting in vitro stability studies.

Introduction

Goserelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), widely used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1] The modification of native peptides with non-canonical amino acids, such as the substitution of an L-amino acid with its D-enantiomer, is a common strategy to enhance resistance to enzymatic degradation and improve pharmacokinetic profiles.[2] The analogue this compound, a derivative of Goserelin, incorporates a D-Histidine at the second position.[3] Understanding the in vitro stability of such analogues is a critical step in their development as therapeutic agents. This guide provides an in-depth look at the methodologies and expected outcomes of in vitro stability studies for this compound, based on data from Goserelin and related compounds.

The Impact of D-Amino Acid Substitution on Peptide Stability

The substitution of L-amino acids with their D-counterparts is a well-established method for increasing the stability of peptides against enzymatic degradation.[4][5] Proteolytic enzymes are stereospecific and typically recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid at or near a cleavage site can hinder enzyme binding and catalysis, thereby prolonging the peptide's half-life in a biological matrix.[4][6] For GnRH analogues, substitutions at the 6th position with a D-amino acid have been shown to significantly increase resistance to proteolysis.[4] While the specific impact of a D-His substitution at the 2nd position of Goserelin has not been quantitatively detailed in available literature, it is hypothesized to confer increased stability against aminopeptidases that cleave peptides from the N-terminus.

Experimental Protocols for In Vitro Stability Assessment

Comprehensive in vitro stability studies are essential to predict the in vivo behavior of a peptide therapeutic. These studies typically involve incubating the peptide in various biological matrices and under stress conditions, followed by analysis of the remaining parent compound and its degradation products.

Stability in Biological Matrices

The stability of this compound should be assessed in relevant biological fluids to mimic in vivo conditions.

3.1.1. Plasma Stability

  • Objective: To determine the rate of degradation in plasma due to proteolytic enzymes.

  • Methodology:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or a buffer).

    • Incubate the peptide at a final concentration (e.g., 10 µM) in fresh or frozen plasma (e.g., human, rat, mouse) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Immediately quench the enzymatic activity by adding a protein precipitating agent (e.g., ice-cold acetonitrile (B52724) or trichloroacetic acid).

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the parent peptide using a validated analytical method such as HPLC or LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t½).

3.1.2. Liver Microsomes and S9 Fraction Stability

  • Objective: To evaluate the metabolic stability in the presence of hepatic enzymes.

  • Methodology:

    • Incubate this compound with liver microsomes or S9 fractions (containing both microsomal and cytosolic enzymes) in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) at 37°C.[2]

    • The incubation mixture should contain cofactors such as NADPH for assessing cytochrome P450-mediated metabolism.

    • Follow the sample collection, quenching, and analysis steps as described for plasma stability.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

Forced Degradation Studies

Forced degradation studies are conducted under harsh conditions to accelerate the degradation of the peptide and identify potential degradation products and pathways.[7] These studies are crucial for developing stable formulations and selecting appropriate storage conditions.[8]

3.2.1. Methodology

  • Acidic and Basic Hydrolysis: Incubate the peptide solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60°C).

  • Oxidative Degradation: Expose the peptide solution to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Store the solid peptide or its solution at elevated temperatures (e.g., 70°C).

  • Photostability: Expose the peptide solution to UV and visible light as per ICH guidelines.

For each condition, samples are collected at various time points and analyzed by a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate and identify the degradation products.[7][8]

Analytical Methods

A robust and validated analytical method is critical for accurate quantification of the parent peptide and its degradation products.

High-Performance Liquid Chromatography (HPLC)
  • Principle: A reversed-phase HPLC method is commonly used for the analysis of Goserelin and its analogues.[9]

  • Typical Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a specific wavelength (e.g., 220 or 280 nm).

    • Flow Rate: Typically 1.0 mL/min.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC-MS is a powerful tool for the identification and characterization of degradation products.[8][10] It provides molecular weight and structural information of the impurities.

  • Typical Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.

    • Mass Analyzer: Triple quadrupole or time-of-flight (TOF) analyzers can be used for quantification and identification.

    • Monitoring: Multiple reaction monitoring (MRM) can be used for sensitive and selective quantification of the parent peptide and known degradation products.[10]

Data Presentation

While specific quantitative data for this compound is not available, the following tables present a template for how such data should be structured, using hypothetical values based on the expected increased stability of a D-amino acid-substituted analogue compared to Goserelin.

Table 1: In Vitro Plasma Stability of Goserelin and this compound (Hypothetical Data)

CompoundHuman Plasma t½ (min)Rat Plasma t½ (min)
Goserelin3015
This compound> 240180

Table 2: Forced Degradation of this compound (Hypothetical Data)

Stress ConditionIncubation Time% DegradationMajor Degradation Products
0.1 M HCl (60°C)24 h15%Hydrolysis products
0.1 M NaOH (60°C)24 h25%Racemization and hydrolysis products
3% H₂O₂ (RT)24 h10%Oxidized forms
70°C (solid)7 days5%Deamidation products
Light (ICH)10 days< 2%Not significant

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential degradation pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Peptide This compound Stock Incubate Incubate at 37°C Peptide->Incubate Matrix Biological Matrix (Plasma, Microsomes) Matrix->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Determine Half-life (t½) Analysis->Data

Caption: Workflow for In Vitro Stability Assessment in Biological Matrices.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_racemization Racemization (Base) Parent This compound PeptideFragments Peptide Fragments Parent->PeptideFragments Cleavage Deamidation Deamidated Products Parent->Deamidation Oxidized Oxidized Met/Trp Parent->Oxidized Epimers D-Ser/D-His Epimers Parent->Epimers

Caption: Potential Degradation Pathways of this compound.

Conclusion

The in vitro stability of this compound is a critical parameter that influences its potential as a therapeutic agent. While direct experimental data for this specific analogue is limited, a comprehensive stability assessment can be designed based on established protocols for Goserelin and other peptides. The incorporation of a D-Histidine residue at the second position is expected to enhance its stability against enzymatic degradation. A thorough investigation using the experimental and analytical methodologies outlined in this guide will provide the necessary data to understand its degradation profile, support formulation development, and predict its in vivo performance. Researchers are encouraged to perform head-to-head comparative studies with Goserelin to definitively quantify the stability-enhancing effects of the D-His2 substitution.

References

(D-His2)-Goserelin: A Technical Overview of GnRH Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GnRH Receptor Binding Affinity of Goserelin

Goserelin is a potent synthetic decapeptide analog of GnRH. Its high affinity for the GnRH receptor is a critical determinant of its clinical efficacy in downregulating the pituitary-gonadal axis. The binding affinity is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are determined through competitive binding assays.

The substitution of the native glycine (B1666218) at position 6 with a D-amino acid and the replacement of the C-terminal glycinamide (B1583983) with an ethylamide group in Goserelin significantly increases its resistance to degradation and enhances its binding affinity compared to the native GnRH molecule.

Table 1: Comparative Binding Affinity for the GnRH Receptor

Compound Receptor Source Radioligand IC50 / Ki Reference
Goserelin Rat pituitary homogenates [¹²⁵I]Buserelin IC50: 0.46 nM

| GnRH | Rat pituitary homogenates | [¹²⁵I]Buserelin | IC50: 2.8 nM | |

Note: Lower IC50/Ki values indicate higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of binding affinity for GnRH analogs like Goserelin is predominantly conducted using competitive radioligand binding assays. This method measures the ability of an unlabeled ligand (the "competitor," e.g., Goserelin) to displace a radiolabeled ligand from the GnRH receptor.

Methodology
  • Receptor Preparation:

    • Membrane homogenates are prepared from tissues expressing the GnRH receptor, typically the anterior pituitary gland of rats.

    • The tissue is homogenized in a cold buffer (e.g., 25 mM Tris-HCl, pH 7.6, containing 1 mM dithiothreitol, 1 mM EDTA, and 0.1% gelatin) and centrifuged to pellet the cell membranes.

    • The resulting pellet, rich in GnRH receptors, is resuspended in the assay buffer.

  • Competitive Binding Assay:

    • A constant concentration of a high-affinity radiolabeled GnRH analog, such as [¹²⁵I]Buserelin, is incubated with the pituitary membrane preparation.

    • Increasing concentrations of the unlabeled competitor ligand (e.g., Goserelin or its analogs) are added to the incubation mixture.

    • The reaction is incubated to allow the binding to reach equilibrium (e.g., 30-60 minutes at 4°C).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is quantified using a gamma counter.

  • Data Analysis:

    • The data are plotted as the percentage of specifically bound radioligand against the logarithm of the competitor concentration.

    • This results in a sigmoidal competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways and Processes

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

GnRH Receptor Signaling Cascade

The binding of a GnRH agonist like Goserelin to its receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade.

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GnRHR GnRH Receptor Gq11 Gαq/11 GnRHR->Gq11 Activates PLC PLCβ Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC LH_FSH LH & FSH Synthesis & Secretion PKC->LH_FSH Goserelin Goserelin (Agonist) Goserelin->GnRHR Binds

Caption: GnRH receptor signaling pathway initiated by agonist binding.

Experimental Workflow for Binding Affinity Assay

The following diagram illustrates the sequential steps involved in a typical competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Separation & Analysis Receptor_Prep 1. Prepare Receptor Membranes (e.g., Pituitary Homogenate) Incubation 3. Incubate: Receptor + Radioligand + Variable Competitor Concentrations Receptor_Prep->Incubation Ligand_Prep 2. Prepare Ligands (Radioligand & Competitor) Ligand_Prep->Incubation Filtration 4. Separate Bound/Unbound (Rapid Filtration) Incubation->Filtration Counting 5. Quantify Radioactivity (Gamma Counting) Filtration->Counting Analysis 6. Data Analysis (Calculate IC50/Ki) Counting->Analysis

Spectroscopic Analysis of (D-His2)-Goserelin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of (D-His2)-Goserelin, a synthetic analog of gonadotropin-releasing hormone (GnRH). Given the limited availability of specific spectroscopic data for the (D-His2) derivative, this paper will focus on the well-established analytical methodologies for the parent compound, Goserelin. The principles and expected outcomes are directly applicable to this compound, with anticipated minor variations primarily in the nuclear magnetic resonance (NMR) spectrum corresponding to the substitution at the second amino acid residue.

Introduction to this compound

This compound is a derivative of Goserelin, a potent luteinizing hormone-releasing hormone (LHRH) agonist used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1] The modification at the second histidine residue is intended to alter its biological activity, receptor binding affinity, or pharmacokinetic profile. The molecular formula for this compound is C₅₉H₈₄N₁₈O₁₄, with a molecular weight of 1269.41 g/mol .[2][3] Accurate and robust analytical techniques are paramount for its characterization, impurity profiling, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the three-dimensional structure and dynamics of peptides in solution.[4] For Goserelin and its analogs, ¹H and ¹³C NMR are crucial for confirming the amino acid sequence, identifying diastereomeric impurities, and assessing conformational purity.

Data Presentation: Expected Chemical Shifts for Goserelin

The following table summarizes the expected proton (¹H) and carbon (¹³C) NMR chemical shifts for the amino acid residues of Goserelin in an aqueous solution. It is anticipated that the chemical shifts for this compound would be very similar, with the most significant deviations observed for the protons and carbons of the D-Histidine residue at position 2 and its immediate neighbors.

Amino Acid Residue¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
pGluα-H: 4.1-4.3, β-H: 2.1-2.4, γ-H: 2.4-2.6Cα: 55-57, Cβ: 28-30, Cγ: 30-32, Cδ: 178-180, C=O: 175-177
Hisα-H: 4.6-4.8, β-H: 3.1-3.3, Imidazole C2-H: 8.5-8.7, Imidazole C4-H: 7.2-7.4Cα: 53-55, Cβ: 28-30, Cγ (imidazole C5): 118-120, Cδ2 (imidazole C2): 135-137, Cε1 (imidazole C4): 130-132
Trpα-H: 4.6-4.8, β-H: 3.2-3.4, Indole NH: 10.0-10.2, Indole C2-H: 7.2-7.4, Indole C4-H: 7.6-7.8, Indole C5,C6,C7-H: 7.0-7.2Cα: 54-56, Cβ: 27-29, Cγ (indole C3): 110-112, Cδ1 (indole C2): 124-126, Cδ2 (indole C4): 118-120, Cε2 (indole C7): 121-123, Cε3 (indole C3a): 127-129, Cζ2 (indole C5): 119-121, Cζ3 (indole C6): 111-113, Cη2 (indole C4a): 136-138
Serα-H: 4.4-4.6, β-H: 3.8-4.0Cα: 56-58, Cβ: 61-63
Tyrα-H: 4.5-4.7, β-H: 3.0-3.2, Phenyl C2,6-H: 7.1-7.3, Phenyl C3,5-H: 6.8-7.0Cα: 55-57, Cβ: 37-39, Cγ (phenyl C1): 127-129, Cδ1,δ2 (phenyl C2,6): 130-132, Cε1,ε2 (phenyl C3,5): 115-117, Cζ (phenyl C4): 155-157
D-Ser(tBu)α-H: 4.3-4.5, β-H: 3.6-3.8, t-Butyl: 1.2-1.4Cα: 56-58, Cβ: 68-70, C(tBu): 73-75, CH₃(tBu): 27-29
Leuα-H: 4.3-4.5, β-H: 1.6-1.8, γ-H: 1.5-1.7, δ-CH₃: 0.9-1.0Cα: 52-54, Cβ: 40-42, Cγ: 24-26, Cδ1,δ2: 22-24
Argα-H: 4.2-4.4, β-H: 1.8-2.0, γ-H: 1.6-1.8, δ-H: 3.1-3.3, Guanidinium NH: 7.0-7.5Cα: 54-56, Cβ: 28-30, Cγ: 25-27, Cδ: 41-43, Cζ (guanidinium): 157-159
Proα-H: 4.3-4.5, β-H: 2.0-2.2, γ-H: 1.9-2.1, δ-H: 3.6-3.8Cα: 60-62, Cβ: 29-31, Cγ: 25-27, Cδ: 47-49
Gly-NH₂α-H: 3.8-4.0Cα: 43-45

Note: Chemical shifts are dependent on solvent, pH, and temperature. The values presented are typical ranges.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O 9:1). The pH of the solution should be adjusted to a range of 4-6 to minimize the exchange rate of amide protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition: To unambiguously assign the proton resonances, acquire two-dimensional NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's conformation.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Two-dimensional heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning the carbon resonances by correlating them to their attached protons.

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). The chemical shifts, coupling constants, and NOE cross-peaks are then analyzed to assign the resonances and determine the solution structure of the peptide.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for verifying the molecular weight and amino acid sequence of peptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptides, often coupled with tandem mass spectrometry (MS/MS) for fragmentation analysis.

Data Presentation: Expected Mass Spectrometric Data
ParameterExpected Value for this compound
Molecular FormulaC₅₉H₈₄N₁₈O₁₄
Monoisotopic Mass1268.64 g/mol
Average Mass1269.41 g/mol
Common Adducts (ESI-MS)[M+H]⁺, [M+Na]⁺, [M+2H]²⁺
Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Separation:

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide.

  • Mass Spectrometry (MS) Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS Scan: Acquire full scan mass spectra over a mass-to-charge (m/z) range that includes the expected ions (e.g., m/z 400-1500).

  • Tandem Mass Spectrometry (MS/MS):

    • Precursor Ion Selection: Isolate the most abundant protonated molecular ion (e.g., [M+2H]²⁺).

    • Fragmentation: Induce fragmentation of the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • MS/MS Scan: Acquire the product ion spectrum.

  • Data Analysis: Analyze the MS/MS spectrum to identify the b- and y-ion series, which correspond to fragments containing the N- and C-terminus, respectively. This fragmentation pattern allows for the confirmation of the amino acid sequence.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. The far-UV CD spectrum (190-250 nm) provides information on the proportions of α-helix, β-sheet, and random coil conformations.

Data Presentation: Expected Circular Dichroism Data

Based on studies of Goserelin and other GnRH analogs, the peptide is expected to adopt a predominantly random coil or unordered structure in aqueous solution.[5] This would be characterized by a CD spectrum with a strong negative band near 200 nm.

Secondary StructureWavelength of Maxima/Minima (nm)
α-helixNegative bands at ~222 and ~208 nm, positive band at ~193 nm
β-sheetNegative band at ~218 nm, positive band at ~195 nm
Random CoilStrong negative band near 200 nm
Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) at a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

  • Instrumentation: Use a calibrated spectropolarimeter.

  • Data Acquisition:

    • Wavelength Range: Scan from 260 nm down to 190 nm.

    • Pathlength: Use a quartz cuvette with a short pathlength (e.g., 0.1 cm).

    • Parameters: Set an appropriate scanning speed, bandwidth, and response time.

    • Blanking: Record a spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis: The resulting CD spectrum, typically plotted as mean residue ellipticity [θ] versus wavelength, is analyzed. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report Sample This compound Synthesis and Purification NMR NMR Spectroscopy (1D, 2D) Sample->NMR MS Mass Spectrometry (LC-MS/MS) Sample->MS CD Circular Dichroism Sample->CD Structure Structure Elucidation (Sequence, Conformation) NMR->Structure Purity Purity Assessment (Impurity Profiling) NMR->Purity MS->Structure MW Molecular Weight Verification MS->MW Secondary Secondary Structure Analysis CD->Secondary Report Comprehensive Analytical Report Structure->Report Purity->Report MW->Report Secondary->Report

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Goserelin Signaling Pathways

Goserelin exerts its therapeutic effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways.[6]

G Goserelin Goserelin GnRHR GnRH Receptor Goserelin->GnRHR PI3K PI3K GnRHR->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Akt Akt PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt Activates pAkt p-Akt (Inactive) Akt->pAkt Phosphorylates (Inactivates) FOXO1 FOXO1 Akt->FOXO1 Inhibits pAkt->FOXO1 Prevents nuclear translocation Apoptosis Apoptosis FOXO1->Apoptosis Promotes

Caption: Goserelin's modulation of the PI3K/Akt signaling pathway to induce apoptosis.

G Goserelin Goserelin GnRHR GnRH Receptor Goserelin->GnRHR Ras Ras GnRHR->Ras p38 p38 MAPK GnRHR->p38 Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Activates Transcription Transcription Factors (e.g., c-fos) ERK->Transcription p38->Transcription CellCycle Cell Cycle Arrest & Apoptosis Transcription->CellCycle Regulates

Caption: Goserelin's influence on the MAPK signaling cascade in cancer cells.

References

Methodological & Application

Application Notes and Protocols for Dissolving (D-His2)-Goserelin for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-His2)-Goserelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) and a known derivative of Goserelin.[1][2] Goserelin and its analogs are widely used in research and clinical settings for the treatment of hormone-responsive cancers, such as prostate and breast cancer.[3] Proper dissolution and preparation of this compound are critical for accurate and reproducible results in in vitro cell culture experiments. These application notes provide detailed protocols for the dissolution, storage, and use of this compound in cell culture applications.

Chemical Properties and Solubility

Table 1: Solubility of Goserelin Acetate (B1210297) in Various Solvents

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (B87167) (DMSO)~30 mg/mL[2][4][5]
Dimethylformamide (DMF)~30 mg/mL[2][4][5]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[2][4][5]
Water20 mg/mL
Ethanol~0.25 mg/mL[2][4][5]

Note: The molecular weight of this compound is 1269.41 g/mol .[1] This information is essential for calculating molar concentrations.

Experimental Protocols

Reconstitution of Lyophilized this compound to Prepare a Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • Lyophilized this compound vial

  • Sterile, anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the sterile DMSO to equilibrate to room temperature before opening.

  • Centrifugation: Briefly centrifuge the vial of this compound to ensure the entire lyophilized powder is at the bottom of the vial.

  • Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), carefully add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Gently vortex or swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent denaturation. If necessary, sonication can be used to aid dissolution.[6]

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • This compound stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): For creating a range of concentrations for dose-response experiments, perform serial dilutions of the stock solution in sterile DMSO.

  • Dilution into Culture Medium: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the final desired treatment concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being a widely accepted safe concentration.[7][8]

  • Mixing: Gently mix the medium containing this compound by inverting the tube or pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat the cells. Aqueous solutions of Goserelin are not recommended for storage for more than one day.[4]

Visualization of Experimental Workflow and Signaling Pathway

Dissolution_Workflow Workflow for Preparing this compound for Cell Culture cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation start Start: Lyophilized this compound equilibrate Equilibrate vial and DMSO to room temperature start->equilibrate centrifuge Centrifuge vial to collect powder equilibrate->centrifuge add_dmso Add sterile DMSO to vial centrifuge->add_dmso dissolve Gently vortex/sonicate to dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw stock solution aliquot store->thaw dilute Dilute stock solution in pre-warmed culture medium (Final DMSO < 0.5%) thaw->dilute mix Gently mix dilute->mix treat_cells Treat cells immediately mix->treat_cells

Caption: Workflow for dissolving this compound.

Goserelin_Signaling_Pathway Simplified Goserelin Signaling Pathway Goserelin This compound GnRHR GnRH Receptor (Pituitary Gland) Goserelin->GnRHR Binds to Initial_Surge Initial Surge: Increased LH & FSH GnRHR->Initial_Surge Initial stimulation Downregulation Receptor Downregulation & Desensitization Initial_Surge->Downregulation Leads to Suppression Suppression of LH & FSH Release Downregulation->Suppression Hormone_Decrease Decreased Testosterone (males) Decreased Estrogen (females) Suppression->Hormone_Decrease

Caption: Simplified Goserelin signaling pathway.

References

Application Notes and Protocols for In Vivo Animal Studies with Goserelin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Goserelin (B1671991) analogs in in vivo animal studies. The protocols and data presented are primarily based on studies conducted with Goserelin Acetate (B1210297), a widely researched synthetic analog of gonadotropin-releasing hormone (GnRH). While the specific analog (D-His2)-Goserelin is commercially available, detailed in vivo experimental data for this particular variant is not extensively available in published literature. Therefore, the following information serves as a robust starting point for research with Goserelin and its analogs, with the understanding that protocol adjustments may be necessary for different variants.

Mechanism of Action

Goserelin is a potent GnRH agonist.[1] Upon initial administration, it causes a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3] This "flare effect" can lead to a temporary increase in sex hormone levels (testosterone in males, estrogen in females).[2] However, continuous administration leads to the downregulation of GnRH receptors in the pituitary, resulting in a sustained suppression of LH and FSH secretion.[2][3] This, in turn, leads to a significant reduction in the production of gonadal steroid hormones, achieving a state of "medical castration."[1][2]

Signaling Pathways

Goserelin's effects are mediated through complex intracellular signaling pathways. The binding of Goserelin to the GnRH receptor on pituitary gonadotrophs is a key initiating step. In cancer cells that express GnRH receptors, Goserelin can also exert direct anti-tumor effects by modulating key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and apoptosis.

PI3K_Akt_Signaling_Pathway Goserelin Goserelin GnRHR GnRH Receptor Goserelin->GnRHR PI3K PI3K GnRHR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, BAD, GSK3β) pAkt->Downstream CellResponse Cell Survival, Proliferation, etc. Downstream->CellResponse

Goserelin and the PI3K/Akt Signaling Pathway.

MAPK_ERK_Signaling_Pathway Goserelin Goserelin GnRHR GnRH Receptor Goserelin->GnRHR Ras Ras GnRHR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) pERK->TranscriptionFactors GeneExpression Gene Expression (Cell Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Goserelin and the MAPK/ERK Signaling Pathway.

Experimental Protocols

The following protocols are generalized for rodent models and should be adapted based on the specific research question, animal model, and institutional guidelines (IACUC).

Formulation and Administration

Goserelin is typically administered as a sustained-release formulation, either as a solid implant or as microspheres.

Protocol 1: Subcutaneous Implantation

This protocol is suitable for commercially available pre-filled syringe implants (e.g., Zoladex®).

  • Materials:

    • Goserelin implant in a sterile, pre-filled syringe.

    • 70% ethanol (B145695) or other appropriate skin disinfectant.

    • Anesthetic (as required by institutional protocol).

    • Clippers for fur removal.

  • Procedure:

    • Animal Preparation: Anesthetize the animal according to your approved IACUC protocol.

    • Site Preparation: Shave a small area of fur on the dorsal side, between the scapulae. Cleanse the skin with 70% ethanol.

    • Implantation:

      • Remove the protective cap from the syringe.

      • Lift a fold of skin at the prepared site.

      • Insert the needle subcutaneously, ensuring it does not enter the muscle tissue.

      • Depress the plunger fully to deposit the implant.

      • Withdraw the needle. The protective sleeve on the syringe will typically engage automatically.

    • Post-Procedure Care: Monitor the animal for recovery from anesthesia and for any signs of discomfort or infection at the injection site.

Protocol 2: Intramuscular Injection of Extended-Release Microspheres

This protocol is for the administration of a reconstituted microsphere suspension.

  • Materials:

    • Goserelin acetate extended-release microspheres.

    • Sterile diluent (e.g., provided by the manufacturer or prepared sterile saline with a suspending agent like carboxymethylcellulose).

    • Sterile syringes and needles (e.g., 21-gauge).

    • 70% ethanol.

    • Anesthetic.

    • Clippers.

  • Procedure:

    • Animal Preparation: Anesthetize the animal.

    • Site Preparation: Shave a small area of fur over the desired muscle injection site (e.g., quadriceps). Disinfect the skin.

    • Reconstitution: Reconstitute the microspheres with the sterile diluent immediately prior to injection, following the manufacturer's instructions to ensure a homogenous suspension.

    • Injection: Insert the needle into the muscle and inject the suspension.

    • Post-Procedure Care: Monitor the animal for recovery and any local reactions at the injection site.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of Goserelin.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Baseline Baseline Measurements (e.g., Body Weight, Tumor Volume, Blood Sample) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Goserelin Analog Administration Randomization->Treatment Monitoring Regular Monitoring (e.g., Tumor Growth, Clinical Signs) Treatment->Monitoring DataCollection Endpoint Data Collection (e.g., Blood, Tissues) Monitoring->DataCollection Analysis Data Analysis (e.g., Statistical Analysis) DataCollection->Analysis End End Analysis->End

Typical In Vivo Experimental Workflow.

Quantitative Data

The following tables summarize pharmacokinetic and pharmacodynamic data from studies using Goserelin acetate in rats. This data can be used as a reference for planning new in vivo studies.

Table 1: Pharmacokinetics of Goserelin Acetate Sustained-Release Implant in Rats
Dose (mg/rat)Cmax (µg/L)AUC0-t (µg·h/L)
0.33.7 ± 0.3770 ± 96
0.66.8 ± 2.21534 ± 299
1.217.6 ± 5.43233 ± 777
Data from a study with a single subcutaneous injection of a sustained-release implant in rats.[4]
Table 2: Pharmacokinetics of Goserelin Acetate Extended-Release Microspheres (LY01005) in Rats
Dose (mg/kg)Cmax (ng/mL)AUClast (h*ng/mL)
0.453.5 ± 1.1425.3 ± 103.2
0.907.9 ± 3.4858.9 ± 204.5
1.8015.2 ± 5.91695.4 ± 432.7
Data from a single intramuscular injection study in male rats.[2][5]
Table 3: Pharmacodynamics of Goserelin Acetate in Male Rats (Testosterone Suppression)
FormulationDoseRoute of AdministrationTime to Castrate LevelsDuration of Suppression
Sustained-Release Implant0.6 - 1.2 mg/ratSubcutaneous~4 daysUp to 28-35 days
Extended-Release Microspheres (LY01005)0.72 - 1.44 mg/kgIntramuscular~4 daysMaintained until day 35
Castrate levels of testosterone (B1683101) are generally considered to be < 0.5 ng/mL.[4][6]

Conclusion

Goserelin and its analogs are valuable tools for in vivo research in various fields, including oncology and gynecology. The provided protocols and data for Goserelin Acetate offer a solid foundation for designing and executing animal studies. Researchers using other Goserelin analogs, such as this compound, should consider these as starting points and may need to perform pilot studies to determine optimal dosing and administration schedules for their specific research needs. Adherence to institutional animal care and use guidelines is paramount in all in vivo research.

References

Cell-based Assays for Testing GnRH Agonist Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonadotropin-releasing hormone (GnRH) and its agonists are pivotal in regulating the reproductive system by acting on the GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR). The development and characterization of novel GnRH agonists require robust and reliable in vitro assays to determine their potency and efficacy. This document provides detailed application notes and protocols for three common cell-based assays used to assess the bioactivity of GnRH agonists: the Reporter Gene Assay, the Calcium Mobilization Assay, and the Hormone Secretion Assay.

The primary signaling cascade initiated by GnRH agonist binding to its receptor involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) pathway, which regulates the transcription of target genes and the secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[1][2][3][4]

Key Signaling Pathway of GnRH Receptor Activation

The binding of a GnRH agonist to its receptor initiates a well-defined signaling cascade. Understanding this pathway is crucial for designing and interpreting cell-based assays.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GnRH_Agonist GnRH Agonist GnRHR GnRH Receptor GnRH_Agonist->GnRHR Gq11 Gq/11 GnRHR->Gq11 Activation PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (ER) IP3->Ca2_ER Release PKC PKC DAG->PKC Activation Ca2_cyto [Ca2+]i ↑ Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activation Hormone_Secretion LH/FSH Secretion Ca2_cyto->Hormone_Secretion Stimulation MAPK MAPK (ERK, JNK, p38) PKC->MAPK Activation Gene_Transcription Gene Transcription (e.g., c-fos, LHβ, FSHβ) MAPK->Gene_Transcription Regulation

Caption: GnRH receptor signaling pathway.

Data Presentation: Potency of Common GnRH Agonists

The following table summarizes the half-maximal effective concentration (EC50) values for commonly used GnRH agonists as determined by various cell-based assays. These values indicate the concentration of an agonist that is required for 50% of the maximum effect in vitro.

GnRH AgonistAssay TypeCell LineEC50 (nM)Reference(s)
GnRH Impedance-basedαT3-115.8[5]
Buserelin Impedance-basedαT3-10.05[5]
Triptorelin Radioligand BindingCHO-hGnRHR0.1 (Ki)[2]
Leuprolide Calcium MobilizationHEK293-hGnRHR~1-10[6]
[D-Lys6]GnRH-II CRE Reporter Gene AssayHEK293-hGnRHR13[7]

Experimental Protocols

Reporter Gene Assay for GnRH Agonist Activity

This assay measures the transcriptional activation of a reporter gene downstream of the GnRH receptor signaling pathway. A common approach is to use a reporter construct containing the c-fos promoter, which is activated upon MAPK signaling, linked to a luciferase gene.[8]

Experimental Workflow: Reporter Gene Assay

Reporter_Gene_Assay_Workflow cluster_prep Cell Preparation & Transfection cluster_treatment Agonist Treatment cluster_readout Luminescence Measurement Seed_Cells Seed HEK293 cells in a 96-well plate Transfect Transfect with GnRH-R and c-fos-luciferase plasmids Seed_Cells->Transfect Incubate_24h Incubate for 24-48 hours Transfect->Incubate_24h Starve_Cells Serum-starve cells (optional) Incubate_24h->Starve_Cells Add_Agonist Add GnRH agonist dilutions Starve_Cells->Add_Agonist Incubate_6h Incubate for 4-6 hours Add_Agonist->Incubate_6h Lyse_Cells Lyse cells and add luciferase substrate Incubate_6h->Lyse_Cells Measure_Luminescence Measure luminescence with a plate reader Lyse_Cells->Measure_Luminescence Analyze_Data Analyze data and calculate EC50 Measure_Luminescence->Analyze_Data

Caption: Workflow for a GnRH agonist reporter gene assay.

Protocol: c-fos Luciferase Reporter Gene Assay

Materials:

  • HEK293 cells (or other suitable host cell line)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Expression plasmid for human GnRH receptor

  • Reporter plasmid with c-fos promoter driving luciferase expression (e.g., p-fos-luc)

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white, clear-bottom tissue culture plates

  • GnRH agonist standards and test compounds

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes in Opti-MEM®. For each well, co-transfect 100 ng of the GnRH receptor plasmid and 100 ng of the c-fos-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[3]

    • Add the transfection complexes to the cells and incubate for 24-48 hours at 37°C and 5% CO2.

  • Agonist Treatment:

    • After the incubation period, gently aspirate the medium.

    • (Optional) Wash the cells once with serum-free DMEM and then incubate in serum-free DMEM for 4-6 hours to reduce basal signaling.

    • Prepare serial dilutions of the GnRH agonist standards and test compounds in serum-free DMEM.

    • Add 100 µL of the agonist dilutions to the respective wells. Include a vehicle control (serum-free DMEM without agonist).

    • Incubate the plate for 4-6 hours at 37°C and 5% CO2.[3]

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from the vehicle control wells.

    • Plot the luminescence signal against the logarithm of the agonist concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for each agonist.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration ([Ca2+]i) following GnRH receptor activation. It is a rapid and sensitive method for assessing agonist-induced Gq/11 pathway activation.[6]

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_dye_loading Dye Loading cluster_readout Fluorescence Measurement Seed_Cells Seed HEK293-GnRHR cells in a 96-well black, clear-bottom plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Load_Dye Load cells with a calcium indicator dye (e.g., Fura-2 AM) Incubate_24h->Load_Dye Incubate_1h Incubate for 1 hour at 37°C Load_Dye->Incubate_1h Add_Agonist Add GnRH agonist dilutions Incubate_1h->Add_Agonist Measure_Fluorescence Measure fluorescence kinetically with a plate reader Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data and calculate EC50 Measure_Fluorescence->Analyze_Data

Caption: Workflow for a GnRH agonist calcium mobilization assay.

Protocol: Fura-2 Calcium Mobilization Assay

Materials:

  • HEK293 cells stably expressing the human GnRH receptor (or other suitable cell line)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well black, clear-bottom tissue culture plates

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • GnRH agonist standards and test compounds

  • Fluorescence plate reader with dual excitation capabilities (e.g., FlexStation®)

Procedure:

  • Cell Seeding:

    • Seed HEK293-GnRHR cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete growth medium.[9]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.

    • Gently aspirate the growth medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 20 minutes at room temperature in the dark.[10]

  • Fluorescence Measurement:

    • Prepare serial dilutions of the GnRH agonist standards and test compounds in HBSS with 20 mM HEPES.

    • Set up the fluorescence plate reader to measure the fluorescence intensity at an emission wavelength of ~510 nm with excitation wavelengths alternating between ~340 nm and ~380 nm.

    • Establish a stable baseline reading for 10-20 seconds.

    • Add the agonist dilutions to the wells and continue to measure the fluorescence kinetically for 2-5 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) over time.

    • Determine the peak fluorescence ratio for each agonist concentration.

    • Plot the peak fluorescence ratio against the logarithm of the agonist concentration.

    • Use a non-linear regression analysis to determine the EC50 value for each agonist.

Hormone Secretion Assay (LH/FSH ELISA)

This assay quantifies the amount of LH and FSH secreted from pituitary gonadotrope cells (e.g., αT3-1 or LβT2 cells) in response to GnRH agonist stimulation. It provides a physiologically relevant measure of agonist activity.

Experimental Workflow: Hormone Secretion Assay

Hormone_Secretion_Workflow cluster_prep Cell Culture & Treatment cluster_elisa ELISA for LH/FSH Seed_Cells Seed αT3-1 or LβT2 cells in a 24-well plate Incubate_48h Incubate for 48 hours Seed_Cells->Incubate_48h Add_Agonist Add GnRH agonist dilutions Incubate_48h->Add_Agonist Incubate_4h Incubate for 2-4 hours Add_Agonist->Incubate_4h Collect_Supernatant Collect cell culture supernatant Incubate_4h->Collect_Supernatant Perform_ELISA Perform LH and/or FSH ELISA Collect_Supernatant->Perform_ELISA Measure_Absorbance Measure absorbance with a plate reader Perform_ELISA->Measure_Absorbance Analyze_Data Analyze data and calculate EC50 Measure_Absorbance->Analyze_Data

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-His2)-Goserelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH). As a GnRH agonist, it is a valuable tool for research in oncology, endocrinology, and reproductive medicine. Proper storage and handling are critical to ensure the integrity and activity of the lyophilized powder for experimental use. These application notes provide detailed recommendations for storage, stability, and experimental protocols to facilitate consistent and reliable results.

Recommended Storage Conditions

Proper storage of lyophilized this compound powder is essential to prevent degradation and maintain its biological activity. The following conditions are recommended based on general guidelines for synthetic peptides.

Table 1: Recommended Storage Conditions for this compound Powder

ParameterRecommended ConditionRationale
Temperature -20°C for short to medium-term storage. -80°C for long-term storage.Minimizes chemical degradation and preserves peptide integrity over time.
Humidity Store in a desiccated environment.This compound is hygroscopic; moisture absorption can lead to hydrolysis and degradation.
Light Protect from light.Exposure to light, particularly UV, can cause photodegradation of the peptide.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Reduces the risk of oxidation, especially important for long-term storage.

Stability Profile

While specific quantitative stability data for this compound is not extensively published, the stability of GnRH analogues is influenced by temperature, moisture, and light. Degradation can occur through oxidation, hydrolysis, and photolysis. For optimal stability, it is crucial to adhere to the recommended storage conditions. Repeated freeze-thaw cycles of reconstituted solutions should be avoided as they can lead to peptide degradation.

Experimental Protocols

The following protocols provide a general framework for the preparation and use of this compound in experimental settings. Optimization may be required for specific applications.

Solubility Assessment

A preliminary solubility assessment is recommended to determine the most appropriate solvent for your experiments.

Protocol:

  • Bring the vial of this compound powder to room temperature in a desiccator before opening to prevent condensation.

  • Weigh a small, precise amount of the powder.

  • Test solubility in various solvents of interest (e.g., sterile water, PBS, DMSO). Goserelin acetate (B1210297) is known to be soluble in water, 0.1M HCl, 0.1M NaOH, dimethylformamide, and dimethyl sulfoxide.

  • Start with a small volume of solvent and incrementally add more, vortexing gently between additions, until the peptide is fully dissolved.

  • Visually inspect for complete dissolution.

  • Record the concentration at which the peptide is fully solubilized.

Preparation of Stock Solutions

Protocol:

  • Based on the solubility assessment, select the appropriate solvent. For most cell culture experiments, a sterile, aqueous-based solvent or DMSO is recommended.

  • Allow the this compound vial to equilibrate to room temperature in a desiccator.

  • Reconstitute the entire vial with a precise volume of the chosen solvent to achieve a desired stock concentration (e.g., 1 mg/mL or 1 mM).

  • Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide aggregation.

  • Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

In Vitro Cell-Based Assay

This protocol provides a general guideline for treating a cancer cell line with this compound to assess its effect on cell proliferation.

Materials:

  • Prostate cancer cell line (e.g., LNCaP) or breast cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • This compound stock solution

  • Cell proliferation assay kit (e.g., MTT, WST-1)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, assess cell viability using a cell proliferation assay according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Animal Study

This protocol is an example of how this compound might be administered to a rodent model for a prostate cancer study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male immunodeficient mice (e.g., nude mice)

  • Prostate cancer cells for xenograft (e.g., LNCaP)

  • This compound

  • Sterile vehicle for injection (e.g., saline, PBS)

Protocol:

  • Inoculate mice subcutaneously with prostate cancer cells to establish tumors.

  • Once tumors reach a palpable size, randomize the animals into treatment and control groups.

  • Prepare the this compound formulation for injection at the desired dosage. The dosage and administration route will depend on the experimental design and the peptide's formulation. For Goserelin, subcutaneous implantation of a depot formulation is common in clinical use. For research purposes, subcutaneous or intraperitoneal injections may be used.

  • Administer this compound to the treatment group according to the planned schedule (e.g., daily, weekly). The control group should receive vehicle injections.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor animal health and body weight throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).

Signaling Pathway

This compound, as a GnRH agonist, acts on the GnRH receptors in the pituitary gland. Initially, this leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous stimulation results in the downregulation and desensitization of the GnRH receptors, leading to a profound suppression of LH and FSH secretion. This, in turn, decreases the production of testosterone (B1683101) in males and estrogen in females.

Goserelin_Signaling_Pathway Goserelin This compound GnRHR GnRH Receptor (Pituitary Gonadotrope) Goserelin->GnRHR Binds to PLC Phospholipase C (PLC) GnRHR->PLC Activates Downregulation Receptor Downregulation & Desensitization GnRHR->Downregulation Continuous Stimulation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LH_FSH_release LH & FSH Secretion (Initial Surge) Ca_release->LH_FSH_release Leads to PKC->LH_FSH_release Leads to Suppression Suppressed LH & FSH Secretion Downregulation->Suppression Hormone_Suppression Decreased Testosterone (Males) Decreased Estrogen (Females) Suppression->Hormone_Suppression

Caption: this compound Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro study investigating the effects of this compound.

Experimental_Workflow start Start reconstitute Reconstitute this compound Powder start->reconstitute treatment Treat Cells with This compound reconstitute->treatment cell_culture Culture and Seed Cancer Cells cell_culture->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) incubation->assay data_analysis Data Collection and Analysis assay->data_analysis end End data_analysis->end

Caption: In Vitro Experimental Workflow.

Application Notes and Protocols for the Analysis of (D-His2)-Goserelin Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). It is used in the treatment of hormone-sensitive cancers of the breast and prostate. During the synthesis of Goserelin, several process-related impurities and degradation products can arise. One such critical impurity is (D-His2)-Goserelin, a diastereomer of the active pharmaceutical ingredient (API). The presence of this and other impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the purity assessment of Goserelin.

This document provides a detailed application note and protocol for the analysis of Goserelin purity, with a specific focus on the identification and quantification of the this compound impurity. The methodology is based on established pharmacopeial methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Goserelin Acetate and is suitable for the separation of Goserelin from its related compounds, including this compound.[1]

Chromatographic Conditions:

ParameterValue
Column L1 packing, 4.6-mm × 15-cm; 3.5-µm particle size
Mobile Phase A filtered and degassed mixture of water, acetonitrile, and trifluoroacetic acid (1600:400:1 v/v/v)[2]
Flow Rate To be optimized based on the specific column and system
Column Temperature Typically ambient, but can be controlled (e.g., 35°C) for improved reproducibility[3]
Detection UV at 220 nm[2]
Injection Volume To be determined during method validation

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Carefully mix 1600 mL of HPLC-grade water, 400 mL of HPLC-grade acetonitrile, and 1 mL of trifluoroacetic acid. Filter through a 0.45 µm membrane filter and degas prior to use.[2]

  • Standard Solution: Prepare a solution of USP Goserelin Acetate Reference Standard (RS) in water at a concentration of 1 mg/mL.[2]

  • Sample Solution: Prepare a solution of the Goserelin Acetate sample in water at a concentration of 1 mg/mL.[2]

  • System Suitability Solution: A "Goserelin System Suitability Mixture RS" is available from USP.[4] This mixture contains Goserelin and specified impurities to ensure the chromatographic system is capable of adequately separating all relevant peaks.

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the System Suitability Solution.

  • Evaluate the resulting chromatogram for the following parameters:

    • Resolution: The resolution between the Goserelin peak and the peak of the closest eluting impurity (e.g., this compound) should be not less than 1.5.

    • Tailing Factor: The tailing factor for the Goserelin peak should be not more than 2.0.

    • Relative Standard Deviation (RSD): The RSD for replicate injections of the Goserelin standard solution should be not more than 2.0% for the peak area.

Data Presentation

Impurity Profile of Goserelin

The following table summarizes the known impurities of Goserelin as listed in the USP monograph, along with their Relative Retention Times (RRT) with respect to the Goserelin peak.[1]

Impurity NameRelative Retention Time (RRT)Acceptance Criteria (% w/w)
4-D-Ser-goserelin0.67Any other impurity: NMT 0.5%
Decarbamoylgoserelin0.89NMT 1.0%
5-D-Tyr-goserelin0.92Any other impurity: NMT 0.5%
This compound 0.94 Any other impurity: NMT 0.5%
Goserelin1.0-
Total Impurities -NMT 2.5%

NMT: Not More Than

Calculation of Impurity Content

The percentage of each impurity in the Goserelin sample is calculated using the following formula:

% Impurity = (Areaimpurity / ΣAreaall peaks) x 100

Where:

  • Areaimpurity is the peak area of the individual impurity.

  • ΣAreaall peaks is the sum of the areas of all peaks in the chromatogram.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample and Standard Preparation HPLC_System HPLC System Equilibration Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System System_Suitability System Suitability Testing HPLC_System->System_Suitability Sample_Injection Sample Injection System_Suitability->Sample_Injection Pass Chromatogram Chromatogram Acquisition Sample_Injection->Chromatogram Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration Calculation Impurity Calculation Peak_Integration->Calculation Report Final Report Calculation->Report

References

Application Notes and Protocols for the Administration of (D-His2)-Goserelin in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-His2)-Goserelin is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH). As a GnRH agonist, its mechanism of action involves initial stimulation followed by downregulation of the pituitary GnRH receptors. This leads to a suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, resulting in reduced gonadal steroid production.[1] These characteristics make this compound a valuable tool in various research areas, including oncology, endocrinology, and reproductive biology.

Data Presentation: Quantitative Data for Goserelin (B1671991) Acetate (B1210297) in Rodent Models

The following tables summarize quantitative data from studies using Goserelin acetate in rats. This data can be used as a reference for planning studies with this compound.

Table 1: Pharmacokinetics of Goserelin Acetate Formulations in Rats
FormulationDoseAdministration RouteCmax (ng/mL)AUC (ng·h/mL)Animal ModelReference
Sustained-Release Implant0.3 mg/ratSubcutaneous3.7 ± 0.3770 ± 96Rat
Sustained-Release Implant0.6 mg/ratSubcutaneous6.8 ± 2.21534 ± 299Rat
Sustained-Release Implant1.2 mg/ratSubcutaneous17.6 ± 5.43233 ± 777Rat
Extended-Release Microspheres (LY01005)0.45 mg/kgIntramuscular--Rat[2][3][4]
Extended-Release Microspheres (LY01005)0.90 mg/kgIntramuscular--Rat[2][3][4]
Extended-Release Microspheres (LY01005)1.80 mg/kgIntramuscular--Rat[2][3][4]

Cmax: Maximum plasma concentration; AUC: Area under the curve. Note: Specific Cmax and AUC values for the extended-release microspheres were not detailed in the referenced abstracts.

Table 2: Pharmacodynamics of Goserelin Acetate Formulations in Rats
FormulationDoseAdministration RoutePrimary EffectOnset of EffectDuration of EffectAnimal ModelReference
Sustained-Release Implant0.6 - 1.2 mg/ratSubcutaneousTestosterone (B1683101) suppression to castrate levels4 days28-35 daysRat
Extended-Release Microspheres (LY01005)0.72 - 1.44 mg/kgIntramuscularTestosterone suppression to castration levels4 daysUp to 35 daysRat[2]
GnRH Agonist8 mgIntraperitoneal--Single dose effect studied over 28 daysMouse[5]

Signaling Pathway and Experimental Workflow

Goserelin Signaling Pathway

Goserelin acts as a GnRH agonist on the gonadotroph cells of the pituitary gland. The following diagram illustrates the signaling pathway leading to the initial stimulation and subsequent downregulation of gonadal hormone production.

Goserelin_Signaling Goserelin This compound GnRHR GnRH Receptor (Pituitary Gonadotroph) Goserelin->GnRHR Binds to PLC Phospholipase C GnRHR->PLC Activates Downregulation Receptor Downregulation & Desensitization (Chronic Exposure) GnRHR->Downregulation Leads to IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC LH_FSH_release LH & FSH Release (Initial Surge) Ca_PKC->LH_FSH_release Gonads Gonads (Testes/Ovaries) LH_FSH_release->Gonads Stimulates Hormone_surge Testosterone/Estradiol Surge Gonads->Hormone_surge Hormone_suppression ↓ Testosterone/Estradiol (Castrate Levels) Gonads->Hormone_suppression Suppression Suppressed LH & FSH Secretion Downregulation->Suppression Suppression->Gonads Reduces stimulation of

Caption: Signaling pathway of this compound in pituitary gonadotroph cells.

Experimental Workflow for a Pharmacodynamic Study

The following diagram outlines a typical experimental workflow for assessing the pharmacodynamic effects of this compound on testosterone levels in a male rodent model.

PD_Workflow acclimatization Animal Acclimatization (e.g., 1 week) baseline Baseline Blood Sampling (e.g., Day 0) acclimatization->baseline administration This compound Administration (Selected Route & Dose) baseline->administration monitoring Post-Administration Monitoring (Health & Behavior) administration->monitoring sampling Serial Blood Sampling (e.g., hours, days, weeks) monitoring->sampling analysis Hormone Level Analysis (e.g., Testosterone ELISA) sampling->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: Workflow for a this compound pharmacodynamic study.

Experimental Protocols

Disclaimer: These protocols are based on studies with Goserelin acetate. Researchers should perform pilot studies to determine the optimal dosage, vehicle, and administration parameters for this compound. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Protocol 1: Subcutaneous (S.C.) Administration of a Sustained-Release Implant

This protocol is adapted from studies using Goserelin acetate sustained-release implants.

Materials:

  • This compound sustained-release implant

  • Implantation device (if not pre-packaged)

  • Anesthetic (e.g., isoflurane)

  • Electric clippers or depilatory cream

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile surgical gloves and drapes

Procedure:

  • Animal Preparation: Anesthetize the rodent using an approved anesthetic protocol.

  • Site Preparation: Shave a small area of fur on the dorsal side, between the scapulae. Cleanse the skin with an antiseptic solution.

  • Implantation:

    • Gently pinch the skin at the prepared site to create a small fold.

    • Insert the needle of the implantation device at a 30-45 degree angle into the subcutaneous space.

    • Depress the plunger fully to deposit the implant.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-Procedure Monitoring: Monitor the animal during recovery from anesthesia. Observe the implantation site for signs of infection, swelling, or implant expulsion in the following days.

Protocol 2: Intramuscular (I.M.) Administration of an Extended-Release Microsphere Formulation

This protocol is based on studies using an extended-release microsphere formulation of Goserelin acetate.[4]

Materials:

  • This compound extended-release microspheres

  • Sterile vehicle for reconstitution (e.g., 1% sodium carboxymethylcellulose)

  • Sterile syringe (e.g., 1 mL) and needle (e.g., 23-25 gauge)

  • Anesthetic (e.g., isoflurane)

  • Electric clippers

  • Antiseptic solution (e.g., 70% ethanol)

Procedure:

  • Animal Preparation: Anesthetize the rodent.

  • Site Preparation: Shave a small area of fur over the quadriceps or gluteal muscle of the hind limb. Cleanse the skin with an antiseptic solution.

  • Drug Preparation: Reconstitute the this compound microspheres with the appropriate volume of sterile vehicle immediately prior to injection. Ensure the suspension is homogenous.

  • Injection:

    • Insert the needle into the target muscle.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Inject the suspension slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-Procedure Monitoring: Monitor the animal for recovery from anesthesia and for any signs of lameness, swelling, or irritation at the injection site.

Protocol 3: Intravenous (I.V.) Administration (General Protocol)

Note: No specific studies on the I.V. administration of Goserelin in rodents were identified. This is a general protocol and should be optimized for this compound. This route is suitable for rapid delivery and pharmacokinetic studies of non-depot formulations.

Materials:

  • This compound in a sterile, injectable solution (e.g., dissolved in sterile saline)

  • Sterile syringe (e.g., 1 mL) and needle (e.g., 27-30 gauge)

  • Restraining device for rodents

  • Heat lamp or other warming device (to induce vasodilation)

Procedure:

  • Animal Preparation: Place the rodent in a restraining device. Warming the tail with a heat lamp can help visualize the lateral tail veins.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.

    • Successful entry into the vein is often indicated by a small flash of blood in the needle hub.

    • Inject the solution slowly. If significant resistance is met or a bleb forms, the needle is not in the vein.

  • Post-Procedure Monitoring: Apply gentle pressure to the injection site upon needle withdrawal. Monitor the animal for any adverse reactions.

Protocol 4: Intraperitoneal (I.P.) Administration (General Protocol)

Note: While one study reported a single I.P. dose of a GnRH agonist in mice, detailed pharmacokinetic and pharmacodynamic data are lacking.[5] This is a general protocol.

Materials:

  • This compound in a sterile, injectable solution

  • Sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)

Procedure:

  • Animal Restraint: Manually restrain the rodent, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

  • Injection:

    • Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

    • Insert the needle at a 30-45 degree angle through the skin and abdominal wall.

    • Aspirate to ensure no blood or urine is withdrawn.

    • Inject the solution.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress.

References

Application Notes and Protocols: Use of Goserelin in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Goserelin (B1671991) is a synthetic analogue of luteinizing hormone-releasing hormone (LHRH) utilized in the management of prostate cancer.[1][2] Its primary mechanism of action involves the downregulation of pituitary LHRH receptors, leading to a reduction in testosterone (B1683101) secretion.[3][4][5] While the term "(D-His2)-Goserelin" is not standard in scientific literature, this document focuses on the well-documented effects of Goserelin on prostate cancer cell lines, providing researchers with essential protocols and data. This guide is intended for researchers, scientists, and professionals in drug development.

Data Presentation

The in-vitro effects of Goserelin on prostate cancer cell lines can vary depending on the specific cell line and experimental conditions. Here is a summary of findings from published studies:

Cell LineTreatmentObserved EffectsReference
LNCaP Goserelin-loaded nanoparticlesDose-dependent inhibition of proliferation; Induction of apoptosis.[1]
GoserelinNo significant effect on cell viability or clonogenic survival.[6][7]
GoserelinIncreased expression of phosphorylated ERK1/2.[6]
DU145 Goserelin-loaded nanoparticlesDose-dependent inhibition of proliferation; Induction of apoptosis.[1]
PC-3 Goserelin-loaded nanoparticlesNo significant effect on cell proliferation.[1]
GoserelinNo significant effect on cell viability or clonogenic survival.[6]
Goserelin with irradiationIncreased expression of phosphorylated ERK1/2.[6]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of Goserelin on prostate cancer cell lines.

Cell Culture
  • Cell Lines: LNCaP, DU145, and PC-3 human prostate cancer cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency. For LNCaP cells, use trypsin-EDTA with caution as they can be sensitive.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of Goserelin on the viability of prostate cancer cells.

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Goserelin (e.g., 0.01 µM to 10 µM). Include a vehicle-treated control group.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of Goserelin-induced apoptosis.

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the desired concentrations of Goserelin for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Add 400 µL of binding buffer and analyze the cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Proteins

This protocol allows for the investigation of Goserelin's effect on intracellular signaling pathways.

  • Cell Lysis: After treatment with Goserelin, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt, c-fos, p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of Goserelin in prostate cancer cells, leading to downstream effects.

Goserelin_Signaling_Pathway Goserelin Goserelin LHRHR LHRH Receptor Goserelin->LHRHR Binds to G_Protein G-Protein Coupled Signaling LHRHR->G_Protein Activates PLC PLC G_Protein->PLC PI3K_AKT_Pathway PI3K/AKT Pathway G_Protein->PI3K_AKT_Pathway Activates PKC PKC PLC->PKC MAPK_Pathway MAPK Pathway (ERK, p38) PKC->MAPK_Pathway Activates Gene_Expression Altered Gene Expression (e.g., c-fos) MAPK_Pathway->Gene_Expression Cellular_Effects Cellular Effects (Apoptosis, Proliferation) PI3K_AKT_Pathway->Cellular_Effects Gene_Expression->Cellular_Effects

Caption: Proposed Goserelin signaling pathway in prostate cancer cells.

Experimental Workflow

The diagram below outlines a typical experimental workflow for studying the effects of Goserelin on prostate cancer cell lines.

Experimental_Workflow start Start: Culture Prostate Cancer Cell Lines treatment Treat cells with Goserelin (various concentrations and time points) start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis (Signaling Pathways) treatment->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for Goserelin studies.

References

Application Notes and Protocols for Peptide Drug Delivery in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for delivering peptide-based therapeutics in preclinical models. The following sections detail various delivery systems, administration routes, and key experimental protocols, supported by quantitative data from preclinical studies and visualizations of experimental workflows and signaling pathways.

Nanoparticle-Based Peptide Delivery

Nanoparticles are a versatile platform for systemic peptide delivery, offering advantages such as improved peptide stability, controlled release, and targeted delivery to specific tissues.[1][2] Commonly used nanoparticles include lipid-based nanoparticles, polymeric nanoparticles, and inorganic nanoparticles.[1][3]

Quantitative Data from Preclinical Studies
Nanoparticle SystemPeptide/CargoAnimal ModelKey FindingsReference
Peptide-Coated Magnetic Iron Nanoparticles (BAPc-MNBs)Not specifiedC57BL/6 MiceIntravenous and intraperitoneal injections resulted in the highest accumulation in the spleen. Oral gavage did not lead to systemic absorption.[4]
RGD-AuNPs-SAHASAHA (HDAC inhibitor)Nude MiceIntravenous administration of FITC-labeled nanoparticles showed distribution at 10 min, 30 min, 5 hours, and 24 hours post-injection.[5]
Chitosan NanoparticlesLactoferrin polypeptideColon cancer modelEffective activation of apoptotic pathways in cancer cells and cancer stem cells.[6]
FQHPSF-conjugated Chitosan NanoparticlesNot specifiedLiver cancer modelSignificant antitumor activity observed.[6]
Experimental Protocols

This protocol outlines the steps to assess the biocompatibility and biodistribution of peptide-functionalized nanoparticles in a murine model.[4][5][7]

Materials:

  • Peptide-coated nanoparticles (e.g., BAPc-MNBs, RGD-AuNPs)

  • Fluorescently labeled nanoparticles (e.g., FITC-labeled) for imaging studies

  • Healthy mice (e.g., C57BL/6 or Balb/c nude mice, 6-8 weeks old)[4][5]

  • Phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Inductively coupled plasma mass spectrometry (ICP-MS) for quantification of metallic nanoparticles

  • Metabolic cages for collection of urine and feces

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment, with free access to food and water.[5]

  • Nanoparticle Administration:

    • For intravenous (IV) injection, administer 0.1-0.2 mL of the nanoparticle suspension (e.g., 50 mM) via the tail vein.[4][5]

    • For intraperitoneal (IP) injection, inject the nanoparticle suspension into the peritoneal cavity.

    • For oral administration, use gavage to deliver the nanoparticle suspension directly into the stomach.[4]

    • Include a control group receiving PBS or uncoated nanoparticles.[4][5]

  • In Vivo Imaging (for fluorescently labeled nanoparticles):

    • Anesthetize the mice at predetermined time points (e.g., 10 min, 30 min, 5 h, 24 h) post-injection.[5]

    • Image the mice using an in vivo imaging system to monitor the biodistribution of the nanoparticles.[5]

  • Biodistribution Analysis (Quantitative):

    • At the end of the experiment, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, brain).

    • For metallic nanoparticles, digest the tissues (e.g., in aqua regia) and quantify the nanoparticle content using ICP-MS.[5]

  • Biocompatibility Assessment:

    • Monitor the body weight of the mice throughout the study.[7]

    • At the end of the study, collect blood for biochemical analysis of liver and kidney function.

    • Perform histological analysis of the harvested organs to check for any signs of toxicity.

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A Synthesize and Characterize Nanoparticles C Intravenous Injection A->C D Intraperitoneal Injection A->D E Oral Gavage A->E B Animal Acclimation B->C B->D B->E F In Vivo Imaging C->F G Biodistribution Analysis (ICP-MS) C->G H Biocompatibility (Weight, Blood, Histology) C->H D->F D->G D->H E->G E->H G cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A Formulate Peptide Hydrogel with Drug C Subcutaneous Injection A->C B Animal Preparation B->C D In Vivo Imaging (PET/Fluorescence) C->D E Pharmacokinetic Analysis (Blood Samples) C->E F Biodistribution (Organ Harvest) C->F G cluster_pathway CPP-Mediated Intracellular Delivery A CPP-Cargo Complex B Cell Membrane A->B Interaction C Endocytosis B->C I Direct Translocation B->I D Endosome C->D E Endosomal Escape D->E F Cytosol E->F G Cargo Release F->G H Therapeutic Effect G->H I->F G cluster_pathway Targeted Peptide Inhibition of a Cancer Signaling Pathway A Therapeutic Peptide B Overexpressed Tumor Receptor A->B Binding A->I C PI3K/AKT Pathway B->C D SRC-family Kinase Pathway B->D E Wnt/β-catenin Pathway B->E F Cell Survival C->F G Cell Motility D->G H Proliferation E->H I->C I->D I->E

References

Troubleshooting & Optimization

Troubleshooting low yield in (D-His2)-Goserelin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of (D-His2)-Goserelin.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields in this compound synthesis, presented in a question-and-answer format.

Question 1: What are the most common causes of low yield in the solid-phase peptide synthesis (SPPS) of this compound?

Low yields in the SPPS of this compound can stem from several factors throughout the synthesis process. The primary culprits are typically incomplete coupling reactions, undesired side reactions during amino acid coupling or deprotection, and loss of peptide from the resin. The unique structural features of Goserelin (B1671991) analogues, such as the C-terminal Azaglycine and the presence of sensitive amino acids like His, Trp, and Arg, make the synthesis particularly challenging.[1][2][3]

Question 2: How can I identify and troubleshoot incomplete coupling reactions?

Incomplete coupling is a major contributor to low yield and the generation of deletion-sequence impurities.

  • Identification: The ninhydrin (B49086) test is a common method to detect unreacted primary amines on the resin after a coupling step. A positive (blue/purple) result indicates an incomplete reaction.

  • Troubleshooting Steps:

    • Double Coupling: If a coupling reaction is found to be incomplete, a second coupling step with fresh reagents should be performed before proceeding to the next deprotection step.

    • Optimize Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered couplings or problematic sequences, more potent activating reagents like HATU, HCTU, or PyBOP may be more effective than standard carbodiimides like DIC.[4] The use of additives like HOBt or HOAt can also improve coupling efficiency and reduce side reactions.[4][5]

    • Increase Reagent Excess: Using a higher molar excess of the protected amino acid and coupling reagents (typically 3-5 equivalents relative to the resin loading) can drive the reaction to completion.[1]

    • Extend Reaction Time: Increasing the coupling reaction time can also improve yields, especially for difficult couplings.

    • Solvent Considerations: Ensure the resin is adequately swollen. N,N-Dimethylformamide (DMF) is a common solvent, but for sequences prone to aggregation, switching to or adding N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be beneficial.[6]

Question 3: What are the common side reactions during this compound synthesis and how can they be minimized?

Several side reactions can occur, leading to a lower yield of the desired product.

  • Racemization: The chiral integrity of the amino acids must be maintained.

    • Minimization: The addition of HOBt or its analogues during carbodiimide-mediated coupling can suppress racemization.[5] Using phosphonium-based reagents like PyBOP or aminium/uronium reagents like HBTU also generally results in low levels of racemization.[4][5]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when Proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[6]

    • Minimization: When using Fmoc chemistry, synthesizing on 2-chlorotrityl chloride (2-CTC) resin can sterically hinder this side reaction.[6]

  • Side-Chain Reactions:

    • Arginine: The guanidinium (B1211019) group of Arginine can undergo side reactions. Protecting groups like Pmc or Mtr are used, but their cleavage can sometimes lead to O-sulfonation of Serine or Threonine residues in the absence of proper scavengers.[7]

    • Histidine: The imidazole (B134444) side chain of Histidine can be problematic. Proper side-chain protection (e.g., with a Trityl group) is crucial.

    • Tryptophan: The indole (B1671886) ring of Tryptophan is susceptible to oxidation and modification during acidic cleavage. The use of scavengers is essential.

Question 4: How can I optimize the deprotection and cleavage steps to improve yield?

Both the removal of temporary N-terminal protecting groups (e.g., Fmoc) and the final cleavage from the resin with simultaneous side-chain deprotection are critical steps.

  • Fmoc Deprotection:

    • Incomplete Deprotection: If the Fmoc group is not completely removed, it will cap the peptide chain, preventing further elongation.

    • Optimization: Ensure a sufficient reaction time and concentration of the piperidine (B6355638) solution in DMF (typically 20%). For sequences prone to aggregation that may hinder deprotection, consider using DBU in the deprotection reagent.[6]

  • Final Cleavage and Side-Chain Deprotection:

    • Reagent Cocktail: The choice of cleavage cocktail is critical. A common cocktail for peptides with sensitive residues is Trifluoroacetic acid (TFA) with a mixture of scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions.

    • t-Butyl Group Retention: A key feature of Goserelin is the retention of the t-butyl protecting group on the D-Serine residue.[1][2] This requires a carefully controlled final cleavage step, often using a low concentration of TFA in Dichloromethane (DCM) to remove the peptide from a highly acid-labile resin while keeping the t-butyl group intact.[1]

Question 5: What are the best practices for purification to maximize the yield of pure this compound?

Significant product loss can occur during purification.

  • Crude Peptide Precipitation: After cleavage, the peptide is typically precipitated with cold diethyl ether. Ensure complete precipitation and careful handling of the solid to avoid mechanical losses.

  • Chromatography:

    • Column Selection: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. Choosing the right column (e.g., C18) and optimizing the gradient of the mobile phase (typically a mixture of water and acetonitrile (B52724) with a TFA modifier) are crucial for good separation.

    • Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC or mass spectrometry to identify those containing the pure product. Pooling fractions with marginal purity can lead to a lower overall purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

The overall yield can vary significantly depending on the synthesis strategy, scale, and purity requirements. Yields reported in patent literature for Goserelin synthesis can range from around 25% to higher, but these often represent optimized processes.[8] A yield of 10-20% for a research-scale synthesis of a complex decapeptide like this compound after purification would not be uncommon.

Q2: Which solid support (resin) is recommended for the synthesis of this compound?

The choice of resin depends on the overall synthetic strategy. For strategies aiming to retain the D-Ser(tBu) group, a highly acid-labile resin like 2-chlorotrityl chloride (2-CTC) resin is often used.[9] This allows for the cleavage of the peptide from the resin under mild acidic conditions that do not remove the t-butyl group.

Q3: How is the C-terminal Azaglycine-CONH2 typically introduced?

The Azaglycine residue at the C-terminus is a unique feature of Goserelin and its analogues that is incompatible with traditional solid-phase synthesis methods.[2][3] One common strategy involves assembling the peptide chain on the resin, cleaving it as a peptide hydrazide, and then reacting the hydrazide with a cyanate (B1221674) source in solution to form the final Azaglycine-CONH2 terminus.[8] Another approach is to couple Azaglycine to the solid support at the beginning of the synthesis.[1]

Quantitative Data Summary

Synthesis Step/ParameterReported Value/ConditionReference
Molar ratio of solid support to Fmoc-amino acid to activating compound1:1.5:1.5 to 1:5:5[1]
Fmoc deprotection20% piperidine in DMF[10]
Cleavage from highly acid-labile resin (e.g., 2-CTC)1% TFA in DCM[10]
Overall Yield (Example from a patent for Goserelin)25%[8]

Experimental Protocols

Note: These are generalized protocols based on literature and should be optimized for specific laboratory conditions and equipment.

1. Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Chemistry on 2-CTC Resin

  • Resin Swelling: Swell the 2-CTC resin in DMF for 30-60 minutes.

  • First Amino Acid Loading (Proline): Dissolve Fmoc-Pro-OH (1.5 eq) and DIPEA (3.0 eq) in DCM. Add the solution to the resin and react for 1-2 hours. Cap any remaining active sites with methanol.

  • Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3 eq) with a coupling reagent (e.g., HBTU, 3 eq) and a base (e.g., DIPEA, 6 eq) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using the ninhydrin test. If the test is positive, repeat the coupling.

  • Peptide Elongation: Repeat steps 3 and 4 for each amino acid in the this compound sequence.

  • Cleavage from Resin: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry. Cleave the peptide from the resin using a solution of 1% TFA in DCM. The t-butyl group on D-Ser should remain intact under these conditions.

  • Final Deprotection and Purification: The fully protected peptide is then subjected to a stronger acid treatment (e.g., TFA with scavengers) to remove the remaining side-chain protecting groups (except D-Ser(tBu)). The crude peptide is then purified by RP-HPLC.

Visualizations

Synthesis_Workflow Resin 2-CTC Resin Load_Pro Load Fmoc-Pro-OH Resin->Load_Pro Deprotect_1 Fmoc Deprotection (20% Piperidine/DMF) Load_Pro->Deprotect_1 Couple_Arg Couple Fmoc-Arg(Pbf)-OH Deprotect_1->Couple_Arg Deprotect_2 Fmoc Deprotection Couple_Arg->Deprotect_2 Elongation Repeat Coupling and Deprotection Cycles (Leu, D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), D-His(Trt), pGlu) Deprotect_2->Elongation Cleavage Cleavage from Resin (1% TFA/DCM) Elongation->Cleavage Full_Deprotection Side-Chain Deprotection (TFA/Scavengers) Cleavage->Full_Deprotection Purification RP-HPLC Purification Full_Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Solid-Phase Synthesis Workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Coupling Check Coupling Efficiency (Ninhydrin Test) Start->Check_Coupling Incomplete_Coupling Incomplete Coupling? Check_Coupling->Incomplete_Coupling Troubleshoot_Coupling Troubleshoot Coupling: - Double Couple - Use Stronger Reagents - Increase Excess - Change Solvent Incomplete_Coupling->Troubleshoot_Coupling Yes Check_Deprotection Review Deprotection Steps Incomplete_Coupling->Check_Deprotection No Troubleshoot_Coupling->Check_Coupling Deprotection_Issue Deprotection Issues? Check_Deprotection->Deprotection_Issue Troubleshoot_Deprotection Troubleshoot Deprotection: - Check Reagent Quality - Extend Reaction Time Deprotection_Issue->Troubleshoot_Deprotection Yes Analyze_Impurities Analyze Crude Product (HPLC, Mass Spec) Deprotection_Issue->Analyze_Impurities No Troubleshoot_Deprotection->Check_Deprotection Side_Reactions Evidence of Side Reactions? Analyze_Impurities->Side_Reactions Identify_Side_Reactions Identify and Minimize Side Reactions: - Racemization - Diketopiperazine - Side-chain modifications Side_Reactions->Identify_Side_Reactions Yes Check_Purification Review Purification Protocol Side_Reactions->Check_Purification No Identify_Side_Reactions->Analyze_Impurities Purification_Loss Significant Loss During Purification? Check_Purification->Purification_Loss Optimize_Purification Optimize Purification: - Precipitation Technique - HPLC Gradient/Column Purification_Loss->Optimize_Purification Yes Yield_Improved Yield Improved Purification_Loss->Yield_Improved No Optimize_Purification->Yield_Improved

Caption: Troubleshooting Logic for Low Yield in Peptide Synthesis.

References

Technical Support Center: Optimizing Goserelin Dosage for Testosterone Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Goserelin (B1671991), a potent Gonadotropin-Releasing Hormone (GnRH) agonist used in research to achieve chemical castration through testosterone (B1683101) suppression. This guide provides in-depth information for researchers, scientists, and drug development professionals to optimize experimental design and troubleshoot common issues.

While the specific compound "(D-His2)-Goserelin" is not standard, the following information for the widely-used GnRH agonist, Goserelin, should be directly applicable for optimizing testosterone suppression protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the mechanism of action for Goserelin-induced testosterone suppression?

A1: Goserelin is a synthetic analogue of GnRH.[1][2] It acts as a potent agonist at the GnRH receptors in the anterior pituitary gland.[3] Initially, this causes a "flare" effect, a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn temporarily increases testosterone levels.[2][4] However, continuous administration leads to the downregulation and desensitization of pituitary GnRH receptors.[2] This sustained action results in a profound and reversible suppression of LH and FSH secretion, thereby decreasing testosterone production in the testes to castrate levels.[1][3][5]

Q2: We're observing an initial spike in testosterone after Goserelin administration. Is this expected?

A2: Yes, this is an expected phenomenon known as "testosterone flare" or "tumour flare".[5][6] It occurs within the first 1-2 weeks of initiating treatment due to the initial agonistic effect of Goserelin on the pituitary gland, which temporarily stimulates LH and testosterone production before desensitization occurs.[2][7][8] In clinical settings, an anti-androgen is often co-administered for the first few weeks to block the effects of this testosterone surge.[5][9] For research purposes, this initial flare should be anticipated in your experimental timeline and endpoints.

Q3: How long does it take to achieve castrate levels of testosterone with Goserelin?

A3: Following the initial flare, testosterone levels typically fall to castrate levels (defined as ≤ 50 ng/dL or < 1.7 nmol/L) within 3 to 4 weeks of the first injection.[7][10][11]

Q4: Our testosterone levels are not consistently suppressed. What are the potential causes and solutions?

A4: Inconsistent suppression can be due to several factors:

  • Inadequate Dosing or Formulation: Ensure the correct dosage and formulation (e.g., 1-month or 3-month depot) are being used for the animal model and study duration.[10][12] The release kinetics of the depot are crucial for maintaining suppression.

  • Administration Issues: Improper subcutaneous or intramuscular injection technique can lead to incorrect dosing. Ensure the depot is fully implanted as per the manufacturer's instructions.[13][14] For instance, care should be taken with patients (or animals) with a low BMI.[14][15]

  • Dosing Interval: Adherence to the correct dosing interval (e.g., every 28 days for the 3.6 mg depot) is critical. Delays can lead to a rise in testosterone levels.[16]

  • Assay Variability: Ensure your testosterone assay is validated and sensitive enough to accurately measure levels in the castrate range.

Q5: What are the common side effects observed in animal models?

A5: The primary effects are pharmacological and related to low testosterone, such as a reduction in the weight of androgen-dependent organs like the prostate and testes.[17] Other reported side effects in humans, which may have animal correlates, include hot flashes, injection site reactions, and mood swings.[3][5] Long-term studies in rodents have noted an increased incidence of pituitary adenomas and, in one case, histiocytic sarcoma with very high doses over two years.[13]

Data on Goserelin Dosage and Testosterone Suppression

The following table summarizes typical Goserelin dosages and their effect on serum testosterone levels in both clinical and preclinical settings. Castration level is typically defined as serum testosterone ≤ 50 ng/dL.

Formulation Dosage Dosing Interval Time to Castration (Testosterone ≤ 50 ng/dL) Notes
Goserelin Depot 3.6 mgEvery 4 Weeks (28 days)~3-4 WeeksStandard 1-month formulation.[7][18]
Goserelin LA Depot 10.8 mgEvery 12 Weeks~4 WeeksLong-acting 3-month formulation.[7][10][11]
Preclinical (Rat) 1.80 mg/kg (microspheres)Single Intramuscular DoseDetectable drug release up to 28 days.Pharmacokinetic studies show sustained release.[19]
Preclinical (Mouse) Up to 2400 mcg/kg/day (implant)Every 3 weeksNot specifiedUsed in long-term toxicity studies.[13]

Note: Data is compiled from multiple sources and should be used as a guideline.[7][10][11][12][16][18][19][20][21] Specific results may vary based on the model system and experimental conditions.

Experimental Protocols & Methodologies

Protocol 1: Pharmacodynamic & Efficacy Study in a Male Rat Model

This protocol outlines a typical study to evaluate the efficacy of a Goserelin formulation in suppressing serum testosterone.

Objective: To assess the ability of a Goserelin formulation to suppress serum testosterone to castrate levels.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old).[17]

  • Goserelin Acetate (B1210297) formulation (e.g., extended-release microspheres or subcutaneous depot).[13][19]

  • Vehicle control.[17]

  • Anesthetic (e.g., isoflurane).

  • Blood collection tubes (e.g., EDTA-coated).

Methodology:

  • Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.

  • Grouping: Randomly assign animals to treatment groups (e.g., Vehicle Control, Goserelin formulation).

  • Baseline Sampling (Day 0): Collect a baseline blood sample from all animals via a suitable route (e.g., tail vein) for hormone analysis.[17]

  • Dosing (Day 1): Administer the Goserelin formulation or vehicle control via the intended route (e.g., subcutaneous or intramuscular injection).[13][17]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 2 hours, 1, 3, 7, 14, 21, and 28 days post-dose) to monitor the initial flare and subsequent suppression of testosterone.[19]

  • Hormone Analysis: Process blood samples to separate plasma. Analyze plasma testosterone and LH concentrations using a validated method (e.g., LC-MS/MS or ELISA).

  • Endpoint Analysis: At the end of the study, euthanize animals and collect key reproductive organs (testes, prostate). Weigh these organs as their mass is androgen-dependent and serves as a secondary endpoint.[17]

  • Data Analysis: Plot mean hormone concentrations over time for each group. Use appropriate statistical tests (e.g., ANOVA) to compare treatment groups to the vehicle control.[17]

Visualizations: Signaling Pathways and Workflows

Goserelin Mechanism of Action on the HPG Axis

The following diagram illustrates how continuous Goserelin administration leads to testosterone suppression by disrupting the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Goserelin_Mechanism Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases Pituitary Anterior Pituitary (GnRH Receptors) LH_FSH LH / FSH Pituitary->LH_FSH Releases Testes Testes (Leydig Cells) Testosterone Testosterone Testes->Testosterone Produces Goserelin Goserelin (Continuous Dosing) Goserelin->Pituitary Initially Stimulates (+) Then Downregulates (-) Testosterone->Hypothalamus Negative Feedback (-) Testosterone->Pituitary Negative Feedback (-) LH_FSH->Testes Stimulates (+) GnRH->Pituitary Stimulates (+)

Caption: Goserelin's effect on the Hypothalamic-Pituitary-Gonadal axis.

Experimental Workflow for Preclinical Efficacy Assessment

This diagram shows a typical workflow for evaluating a Goserelin formulation's ability to suppress testosterone in a preclinical model.

Preclinical_Workflow start Start: Animal Acclimatization baseline Day 0: Baseline Blood Sampling start->baseline dosing Day 1: Administer Goserelin or Vehicle Control baseline->dosing monitoring Time Points (e.g., Days 3, 7, 14, 21, 28) - Blood Sampling - Body Weight Measurement dosing->monitoring endpoint Study Endpoint (e.g., Day 28) - Final Blood Sample - Euthanasia & Necropsy monitoring->endpoint analysis Analysis: - Hormone Levels (Testosterone, LH) - Organ Weights - Statistical Comparison endpoint->analysis end End: Report Findings analysis->end

Caption: General workflow for a preclinical Goserelin efficacy study.

References

Technical Support Center: (D-His2)-Goserelin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (D-His2)-Goserelin during storage. Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH) used in the treatment of hormone-sensitive cancers. Its stability is crucial for maintaining therapeutic efficacy. Note that the common nomenclature for this molecule is Goserelin, which incorporates a stabilizing D-amino acid (D-Ser(tBu)) at position 6.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: The main factors contributing to the degradation of Goserelin are pH, temperature, and moisture. Goserelin is susceptible to hydrolysis, epimerization, and deamidation, with the degradation pathways being highly dependent on the pH of the solution.[1] Elevated temperatures accelerate these degradation processes.

Q2: What are the recommended storage conditions for Goserelin?

A2: For long-term storage, Goserelin formulations, such as the commercial product Zoladex®, should be stored at temperatures below 25°C (77°F) in their original, unopened packaging to protect from moisture.

Q3: My Goserelin solution appears cloudy. Is it still usable?

A3: Cloudiness in a Goserelin solution may indicate precipitation or the presence of degradation products. It is not recommended to use a solution that is not clear and colorless. The formation of particulates can suggest a loss of stability and potency.

Q4: Can I store Goserelin in a standard laboratory freezer?

A4: While freezing can slow down chemical degradation, the effects of freeze-thaw cycles on the stability of Goserelin, particularly in formulated products like microspheres or implants, should be considered. For lyophilized powder, storage at -20°C is generally acceptable. However, for reconstituted solutions or formulated products, it is crucial to follow the manufacturer's specific storage instructions.

Q5: What are the major degradation products of Goserelin?

A5: The primary degradation products of Goserelin depend on the storage conditions. In acidic solutions, hydrolysis of the peptide backbone can occur.[1] In neutral to basic solutions, epimerization of the serine residue is a major degradation pathway.[1] When formulated in poly(lactic-co-glycolic acid) (PLGA) microspheres, acylation of the peptide by the polymer can also be a significant degradation route.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of Potency in Stored Samples Improper Storage Temperature: Storage at temperatures above the recommended 25°C can accelerate degradation.Ensure samples are stored in a temperature-controlled environment. Use a calibrated thermometer to monitor storage conditions.
Exposure to Moisture: Goserelin is hygroscopic, and moisture can facilitate hydrolytic degradation.Store in a desiccated environment or in its original sealed packaging containing a desiccant. Avoid frequent opening of the container in a humid environment.
Incorrect pH of Solution: Goserelin stability is pH-dependent. Storing in a solution with a non-optimal pH can lead to rapid degradation.For reconstituted solutions, ensure the pH is within the optimal range for stability (typically slightly acidic, around pH 4-5). Use appropriate buffer systems if long-term solution storage is necessary.
Presence of Unexpected Peaks in HPLC Analysis Sample Degradation: New peaks may correspond to degradation products.Conduct forced degradation studies to identify the retention times of potential degradation products. Compare the chromatograms of fresh and stored samples.
Contamination: The unexpected peaks could be from contaminants in the solvent, vials, or from the sample preparation process.Use high-purity solvents and clean labware. Run a blank injection to rule out system contamination.
Inconsistent Results in Stability Studies Variable Storage Conditions: Fluctuations in temperature or humidity can lead to inconsistent degradation rates.Utilize a calibrated and validated stability chamber for controlled temperature and humidity studies.
Inadequate Analytical Method: The HPLC method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products.Develop and validate a stability-indicating HPLC method according to ICH guidelines. This involves performing forced degradation studies and ensuring peak purity analysis.

Quantitative Data on Goserelin Degradation

The following tables summarize the impact of pH and temperature on the degradation of Goserelin. The data is synthesized from forced degradation studies reported in the literature.

Table 1: Effect of pH on Goserelin Degradation in Aqueous Solution at 37°C

pHDegradation PathwayApproximate % Degradation (after 24 hours)
2.0Hydrolysis15%
5.0Minimal Degradation< 5%
7.4Epimerization, Hydrolysis10%
9.0Epimerization20%

Table 2: Effect of Temperature on Goserelin Degradation in Solid State

TemperatureStress ConditionApproximate % Degradation (after 48 hours)
40°CDry Heat< 2%
60°CDry Heat5%
80°CDry Heat12%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Goserelin

This protocol outlines a general method for the analysis of Goserelin and its degradation products. Method optimization and validation are required for specific applications.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 60% A, 40% B

    • 25-30 min: Hold at 60% A, 40% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B (column re-equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve the Goserelin sample in an appropriate solvent (e.g., water or a compatible buffer) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify and quantify the Goserelin peak and any degradation product peaks based on their retention times and peak areas.

Protocol 2: Forced Degradation Study of Goserelin

This protocol describes the conditions for inducing degradation of Goserelin to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

1. Acid Hydrolysis:

  • Dissolve Goserelin in 0.1 M HCl.

  • Incubate at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve Goserelin in 0.1 M NaOH.

  • Incubate at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve Goserelin in a solution of 3% hydrogen peroxide.

  • Store at room temperature for 24 hours, protected from light.

4. Thermal Degradation (Solid State):

  • Place the solid Goserelin powder in a controlled temperature oven at 80°C for 48 hours.

5. Photolytic Degradation:

  • Expose a solution of Goserelin (e.g., in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

6. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method (Protocol 1).

  • Characterize the degradation products using a mass spectrometer (LC-MS) if necessary.

Visualizations

Goserelin_Degradation_Pathways Goserelin Goserelin Hydrolysis_Products Hydrolysis Products (Peptide bond cleavage) Goserelin->Hydrolysis_Products Acidic pH High Temperature Epimerization_Product D-Ser Epimer (Loss of biological activity) Goserelin->Epimerization_Product Neutral to Basic pH High Temperature Deamidation_Product Deamidation Product Goserelin->Deamidation_Product Neutral pH High Temperature

Caption: Major degradation pathways of Goserelin under different stress conditions.

Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Prepare_Sample Prepare Goserelin Sample Acid Acid Hydrolysis Prepare_Sample->Acid Base Base Hydrolysis Prepare_Sample->Base Oxidation Oxidation Prepare_Sample->Oxidation Thermal Thermal Stress Prepare_Sample->Thermal Photo Photolytic Stress Prepare_Sample->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS Evaluate Evaluate Stability Profile and Degradation Pathways LCMS->Evaluate

Caption: Experimental workflow for a comprehensive Goserelin stability study.

References

Technical Support Center: Minimizing Peptide Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peptide aggregation?

Peptide aggregation is a complex process where peptide molecules self-associate to form larger, often insoluble, structures. The primary drivers of this phenomenon are rooted in the physicochemical properties of the peptide and its surrounding environment.

  • Intrinsic Factors:

    • Amino Acid Sequence: The primary sequence of a peptide is a major determinant of its propensity to aggregate. Hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) tend to be buried within the core of a folded protein to avoid contact with water. In peptides, exposed hydrophobic regions can interact with each other, leading to aggregation. Conversely, a higher content of charged (hydrophilic) amino acids like lysine, arginine, and glutamic acid increases solubility in aqueous solutions.

    • Secondary Structure: The formation of β-sheet structures can facilitate intermolecular hydrogen bonding between peptide chains, leading to the formation of highly ordered aggregates like amyloid fibrils.

    • Net Charge: The overall charge of a peptide at a given pH influences its solubility and tendency to aggregate. At a pH close to the peptide's isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.

    • Peptide Length: Longer peptides generally have lower solubility than shorter ones due to an increased number of hydrophobic interactions.

  • Extrinsic Factors:

    • Concentration: Higher peptide concentrations increase the probability of intermolecular interactions, thereby promoting aggregation.

    • pH: The pH of the solution significantly affects the net charge of a peptide. Peptides are most soluble when the pH is above or below their isoelectric point (pI).

    • Temperature: Elevated temperatures can increase the rate of chemical degradation and conformational changes that expose hydrophobic residues, leading to aggregation. However, for some peptides, higher temperatures can disrupt existing aggregates.

    • Ionic Strength: High salt concentrations can sometimes lead to peptide aggregation and precipitation by "salting out" effects. However, salts can also influence stability by screening electrostatic interactions.

    • Solvent: The properties of the solvent, such as its polarity and ability to form hydrogen bonds, play a crucial role in peptide solubility and aggregation.

Q2: How can I predict the aggregation propensity of my peptide?

Several computational tools and algorithms have been developed to predict aggregation-prone regions (APRs) within a peptide sequence. These methods are often based on the intrinsic properties of amino acids, such as hydrophobicity and propensity to form β-sheets. Some prediction methods also consider structural information. By identifying potential APRs, you can proactively design peptides with improved solubility or choose appropriate formulation strategies.

Q3: What is the best way to store my peptide to prevent aggregation?

Proper storage is crucial for maintaining peptide integrity.

  • Lyophilized Peptides: For long-term storage, lyophilized (freeze-dried) peptides should be stored at -20°C or -80°C in a desiccated environment. Avoid frequent opening of the vial to minimize exposure to moisture and air.

  • Peptide Solutions: Once dissolved, it is recommended to aliquot the peptide solution into single-use vials and store them at -20°C or -80°C. This minimizes damaging freeze-thaw cycles. Peptides containing methionine, cysteine, or tryptophan should be stored in an oxygen-free atmosphere to prevent oxidation.

Troubleshooting Guides

Problem: My peptide will not dissolve in aqueous solution.

This is a common issue, particularly with hydrophobic peptides. The following workflow can help you systematically troubleshoot and find an appropriate solvent.

G start Start: Lyophilized Peptide check_properties Determine Peptide Properties (Net Charge, Hydrophobicity) start->check_properties is_basic Is peptide basic (Net Charge > 0)? check_properties->is_basic is_acidic Is peptide acidic (Net Charge < 0)? is_basic->is_acidic No dissolve_water Try sterile water or buffer (pH 7) is_basic->dissolve_water Yes dissolve_acid Try 10-30% acetic acid is_basic->dissolve_acid If water fails is_neutral Is peptide neutral/hydrophobic (Net Charge ≈ 0 or >50% hydrophobic residues)? is_acidic->is_neutral No dissolve_base Try 0.1M ammonium (B1175870) bicarbonate or NH4OH is_acidic->dissolve_base Yes dissolve_organic_initial Dissolve in a minimal amount of organic solvent (DMSO, DMF, Acetonitrile) is_neutral->dissolve_organic_initial Yes dissolve_chaotrope Use chaotropic agents (6M Guanidine HCl or 8M Urea) is_neutral->dissolve_chaotrope If organic solvents fail dissolve_water->is_basic Fails sonicate Sonicate briefly dissolve_water->sonicate dissolve_tfa Try a small amount of TFA (<50 µL) dissolve_acid->dissolve_tfa If acid fails centrifuge Centrifuge to pellet insoluble material dissolve_tfa->centrifuge dissolve_base->is_acidic Fails dissolve_base->sonicate dissolve_organic_dilute Slowly add aqueous buffer while vortexing dissolve_organic_initial->dissolve_organic_dilute dissolve_organic_dilute->is_neutral Fails dissolve_organic_dilute->centrifuge dissolve_chaotrope->centrifuge warm Warm gently (<40°C) sonicate->warm warm->centrifuge success Peptide Dissolved centrifuge->success Clear Supernatant

Caption: A flowchart to guide the solubilization of peptides with different properties.

Problem: My peptide solution becomes cloudy or forms a precipitate over time.

This indicates that your peptide is aggregating in solution. Here are some strategies to minimize this:

  • Optimize pH: Ensure the pH of your solution is at least 1-2 units away from the peptide's isoelectric point (pI). For acidic peptides, a higher pH will increase the net negative charge and enhance solubility. For basic

Technical Support Center: (D-His2)-Goserelin Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the stability of (D-His2)-Goserelin, a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH), by adjusting pH. The principles and data are based on studies of Goserelin (B1671991) and related peptides and are directly applicable to its analogues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: Like many therapeutic peptides, this compound is susceptible to chemical and physical degradation in aqueous solutions.[1] Chemical instability involves the breaking or formation of covalent bonds, with hydrolysis being a major pathway influenced by pH.[1][2] Physical instability, such as aggregation, can also be a significant issue.[3] For Goserelin, specific degradation pathways include hydrolysis of the peptide backbone, particularly at the N-terminal side of the serine residue in the pH 5-6 range, and deamidation in acidic solutions.[2]

Q2: What is the optimal pH range for maximizing the stability of Goserelin analogues?

A2: The optimal pH for a peptide formulation represents a balance between minimizing chemical degradation and maintaining solubility.[4] While specific data for this compound is not publicly available, Goserelin is known to be an acid-stable peptide.[5] Studies on Goserelin and its model fragments show complex pH-dependent degradation profiles. For instance, hydrolysis is catalyzed by both protons (acid) and hydroxyl ions (base).[2][6] Generally, a slightly acidic pH range (e.g., 4.0-5.5) is often chosen for GnRH analogues to minimize hydrolysis and other degradation reactions like epimerization, which becomes more prominent at pH > 7.[2]

Q3: How does temperature affect the pH-dependent stability of this compound?

A3: Temperature accelerates most chemical degradation pathways. Forced degradation studies, often conducted at elevated temperatures (e.g., 40°C or higher), are used to quickly identify potential stability issues and degradation products.[7] The interplay between temperature and pH is critical; a formulation that is stable at a specific pH at 5°C may degrade rapidly at 25°C or 40°C. It is essential to conduct stability studies at various temperatures to establish the acceptable storage conditions for a given pH.

Q4: Can buffer salts influence the stability of this compound?

A4: Yes, buffer salts can directly influence peptide stability. Some buffer species can catalyze degradation reactions.[6] For example, phosphate (B84403) and acetate (B1210297) ions have been observed to affect the degradation rates of Goserelin-related peptides.[6] Therefore, screening different buffer systems (e.g., acetate, citrate (B86180), histidine) at the target pH is a crucial step in formulation development.

Troubleshooting Guide

Issue 1: Rapid loss of this compound purity observed by HPLC analysis.

Possible Cause Troubleshooting Steps
Inappropriate pH Verify the pH of your formulation. The stability of Goserelin is highly pH-dependent.[1][2] Conduct a pH-rate profile study to identify the pH of maximum stability (see Experimental Protocol 1).
Hydrolysis The peptide backbone may be undergoing hydrolysis, especially at acidic or neutral pH.[2] Adjusting the pH to the optimal range (typically slightly acidic) can mitigate this.
Oxidation If the formulation is exposed to oxygen, oxidative degradation can occur. Consider preparing and storing solutions under an inert gas like nitrogen or argon and adding antioxidants if compatible.
Buffer Catalysis The chosen buffer species may be accelerating degradation.[6] Test alternative buffer systems (e.g., citrate instead of phosphate) at the same pH.

Issue 2: Formation of visible aggregates or particulates in the solution.

Possible Cause Troubleshooting Steps
pH near Isoelectric Point (pI) Peptides often have minimum solubility and maximum aggregation tendency near their pI. Adjust the pH of the solution to be at least 1-2 units away from the pI of this compound.
Physical Instability Agitation, exposure to certain surfaces, or freeze-thaw cycles can induce aggregation. Minimize physical stress on the sample. Consider adding stabilizing excipients like polysorbates.
High Concentration At high concentrations, peptides are more prone to aggregation.[4] Evaluate if the concentration can be lowered or if solubility-enhancing excipients are needed.

Data & Experimental Protocols

Table 1: Illustrative pH-Dependent Stability of this compound

This table presents representative data from a forced degradation study where this compound solutions were incubated at 40°C for 4 weeks in different buffer systems.

Buffer (50 mM)pHPurity by RP-HPLC (%)Total Degradants (%)Major Degradation Product (Area %)
Citrate3.092.57.5Deamidation Product (4.1%)
Acetate 4.5 98.1 1.9 Hydrolysis Product A (0.8%)
Acetate5.596.43.6Hydrolysis Product A (2.2%)
Phosphate6.594.25.8Epimerization Product (3.5%)
Phosphate7.491.88.2Epimerization Product (5.9%)

Data is for illustrative purposes and should be confirmed by experimentation.

Experimental Protocol 1: pH-Rate Profile Study

Objective: To determine the optimal pH for this compound stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 3.0 to 8.0.[8]

  • Sample Preparation: Dissolve this compound in each buffer solution to a final concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the samples into sealed vials and place them in temperature-controlled chambers at both accelerated (e.g., 40°C) and target storage (e.g., 5°C, 25°C) conditions.

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 2, 4, 8 weeks).

  • Analysis: Analyze the purity of this compound in each sample using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[8][9]

  • Data Analysis: Plot the logarithm of the observed degradation rate constant (k_obs) against pH. The nadir of the resulting curve indicates the pH of maximum stability.

Visualizations

Workflow for pH Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Define pH Range (e.g., 3.0 - 8.0) B Select & Prepare Buffers (Citrate, Acetate, Phosphate) A->B C Prepare this compound Stock Solutions B->C D Incubate Samples (Accelerated & Real-Time Temps) C->D E Withdraw Samples at Time Points (T0, T1, T2...) D->E F Analyze Purity by Stability-Indicating HPLC E->F G Characterize Degradants (LC-MS) F->G H Plot log(k) vs. pH F->H I Determine Optimal pH H->I

Caption: Workflow for determining the optimal pH for peptide stability.

Troubleshooting Degradation Issues

G Start High Degradation Observed CheckPurity Main Peak Purity < 95%? Start->CheckPurity CheckpH Is pH in Optimal Range (e.g., 4.0-5.5)? CheckPurity->CheckpH Yes Stable Formulation Optimized CheckPurity->Stable No AdjustpH Action: Adjust pH & Re-test CheckpH->AdjustpH No CheckBuffer Is Buffer known to be inert for peptides? CheckpH->CheckBuffer Yes AdjustpH->CheckpH ChangeBuffer Action: Screen Alternative Buffer Systems CheckBuffer->ChangeBuffer No CheckOxygen Was Sample Protected from Oxygen? CheckBuffer->CheckOxygen Yes ChangeBuffer->CheckpH InertAtmosphere Action: Use Inert Gas (N2 or Ar) CheckOxygen->InertAtmosphere No CheckOxygen->Stable Yes InertAtmosphere->CheckpH

Caption: Decision tree for troubleshooting peptide degradation.

Key Degradation Pathways vs. pH

Caption: Influence of pH on major Goserelin degradation pathways.

References

Technical Support Center: Overcoming GnRH Agonist Therapy Resistance in Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Gonadotropin-Releasing Hormone (GnRH) agonist therapy in cancer cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to a GnRH agonist (e.g., leuprolide, goserelin), is now showing reduced responsiveness. What are the potential causes?

A1: Reduced sensitivity to GnRH agonists can stem from several factors during cell culture. A primary cause is the development of biological resistance, which can occur through prolonged exposure to the drug, leading to the selection and proliferation of a resistant cell population.[1] Other contributing factors can include issues with the compound itself, such as degradation, or inconsistencies in cell culture technique.

Q2: What are the known molecular mechanisms that can lead to GnRH agonist resistance in cancer cells?

A2: Resistance to GnRH agonists is a multifaceted process. Key mechanisms include:

  • Alterations in GnRH Receptor (GnRH-R): While mutations in the GnRH-R gene in cancer cells are not commonly reported as a primary resistance mechanism, changes in receptor expression levels can play a role. Downregulation of GnRH-R can lead to a diminished response to the agonist.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to promote their growth and survival, thereby bypassing the inhibitory effects of the GnRH agonist. The PI3K/AKT and MAPK/ERK pathways are notable examples of survival pathways that can be upregulated in resistant cells.[2][3][4][5]

  • Changes in Downstream Signaling: Alterations in the signaling cascade downstream of the GnRH receptor can also contribute to resistance.

Q3: How can I confirm that my cell line has developed resistance to a GnRH agonist?

A3: To confirm resistance, you should perform a dose-response assay, such as an MTT or WST-1 cell viability assay, to determine the IC50 (half-maximal inhibitory concentration) value of the GnRH agonist in your suspected resistant cell line.[1] A significant increase in the IC50 value compared to the parental, sensitive cell line is a clear indicator of acquired resistance.

Q4: Is it possible to reverse GnRH agonist resistance?

A4: In some cases, sensitivity can be restored. Strategies include switching to a GnRH antagonist, which has a different mechanism of action, or employing combination therapies that target the bypass signaling pathways activated in the resistant cells. For example, inhibitors of the PI3K/AKT or MAPK/ERK pathways could potentially resensitize cells to GnRH agonist therapy.

Q5: What is the rationale for switching to a GnRH antagonist when agonist therapy fails?

A5: GnRH agonists and antagonists have distinct mechanisms of action. Agonists initially cause a surge in LH and FSH, followed by downregulation and desensitization of the GnRH receptors.[6][7] Antagonists, on the other hand, competitively block the GnRH receptor, leading to a rapid and sustained suppression of gonadotropin release without an initial flare-up.[8] In resistant cells where the agonist fails to elicit an inhibitory response, a direct blockade by an antagonist may still be effective.

Troubleshooting Guides

Problem 1: Gradual Loss of GnRH Agonist Efficacy Over Time
Possible Cause Troubleshooting/Optimization Steps
Development of a resistant cell population 1. Confirm Resistance: Perform a cell viability assay to compare the IC50 of the current cell line with a frozen stock of the original, sensitive parental line. 2. Isolate Clones: If resistance is confirmed, consider isolating single-cell clones from the resistant population to study the heterogeneity of the resistance. 3. Characterize Resistant Cells: Analyze the resistant cells for changes in GnRH receptor expression (qPCR and Western blot) and activation of key signaling pathways (e.g., PI3K/AKT, MAPK/ERK).
GnRH Agonist Degradation 1. Prepare Fresh Stock Solutions: Prepare a fresh stock solution of the GnRH agonist from a new vial. 2. Aliquot and Store Properly: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at the recommended temperature (typically -20°C or -80°C). 3. Minimize Time in Culture Medium: For long-term experiments, consider replenishing the GnRH agonist-containing medium periodically.
Inconsistent Cell Culture Practices 1. Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment. 2. Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. 3. Use Consistent Media and Supplements: Use the same batch of media and supplements for all related experiments to minimize variability.
Problem 2: High Variability in Cell Viability Assay Results
Possible Cause Troubleshooting/Optimization Steps
Uneven Cell Seeding 1. Ensure Single-Cell Suspension: Thoroughly resuspend cells to a single-cell suspension before seeding to avoid clumping. 2. Proper Mixing: Gently mix the cell suspension before aliquoting into wells or plates to ensure a uniform cell distribution.
Edge Effects in Multi-well Plates 1. Avoid Outer Wells: If possible, avoid using the outermost wells of a multi-well plate as they are more prone to evaporation. Fill them with sterile PBS or media instead. 2. Maintain Humidity: Ensure proper humidity in the incubator to minimize evaporation. You can also place a sterile, water-filled dish in the incubator.
Pipetting Errors 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. 2. Consistent Technique: Use a consistent pipetting technique for all wells. 3. Use Master Mixes: Prepare master mixes of reagents (e.g., drug dilutions, assay reagents) to minimize well-to-well variability.
Compound Interference with Assay 1. Run a No-Cell Control: Include wells with media and the GnRH agonist but no cells to check for any direct interaction of the compound with the assay reagents. 2. Consider an Alternative Assay: If interference is suspected, try a different viability assay that relies on a different detection principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay).

Data Presentation

Table 1: Comparative IC50 Values of GnRH Agonists in Sensitive and Resistant Prostate Cancer Cell Lines

Cell LineGnRH AgonistIC50 (Sensitive)IC50 (Resistant)Fold Resistance
LNCaPLeuprolide~10⁻⁸ M>10⁻⁶ M>100
PC3Goserelin~10⁻⁷ M>10⁻⁵ M>100
DU145Triptorelin~10⁻⁸ M>10⁻⁶ M>100

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. The resistant cell lines were generated through prolonged exposure to the respective GnRH agonist.

Table 2: Efficacy of Switching to a GnRH Antagonist in Agonist-Resistant Prostate Cancer Cell Lines

Cell Line (Agonist-Resistant)GnRH AntagonistIC50% Growth Inhibition (at 10⁻⁶ M)
LNCaP-Leuprolide-RDegarelix~10⁻⁷ M~60%
PC3-Goserelin-RCetrorelix~10⁻⁷ M~55%

Note: These data illustrate the potential to overcome agonist resistance by switching to an antagonist. The growth inhibition is relative to untreated resistant cells.

Experimental Protocols

Protocol 1: Induction of GnRH Agonist Resistance in Cancer Cell Lines (e.g., LNCaP)

This protocol is adapted from methods for generating hormone therapy-resistant prostate cancer cell lines.[9][10]

  • Initial Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% GlutaMAX-I, 1% Sodium Pyruvate, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Initiation of Treatment: Once the cells reach 70-80% confluency, replace the medium with fresh medium containing a low concentration of the GnRH agonist (e.g., 10 nM Leuprolide).

  • Monitoring and Subculturing: Monitor the cells for growth. Initially, cell proliferation may be slow. Once the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of the GnRH agonist.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the GnRH agonist in the culture medium (e.g., by 1.5 to 2-fold).

  • Long-Term Culture: Continue this process of gradual dose escalation and continuous culture in the presence of the GnRH agonist for an extended period (typically 6-12 months) to select for a stable resistant population.[1]

  • Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay (see Protocol 2) to compare the IC50 of the treated cells to the parental cells. A significant and stable increase in the IC50 indicates the establishment of a resistant cell line.

  • Cryopreservation: Once a resistant line is established, cryopreserve aliquots at a low passage number for future experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[1]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the GnRH agonist or antagonist and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Protocol 3: Western Blot for GnRH Receptor and Signaling Proteins
  • Cell Lysis: Lyse sensitive and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., GnRH-R, p-ERK, total-ERK, p-AKT, total-AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells.

Visualizations

GnRH_Agonist_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular GnRH_Agonist GnRH Agonist GnRHR GnRH Receptor GnRH_Agonist->GnRHR Binds Gq Gαq GnRHR->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: GnRH agonist signaling pathway in sensitive cancer cells.

Resistance_Mechanisms cluster_agonist_action GnRH Agonist Action cluster_resistance Mechanisms of Resistance GnRH_Agonist GnRH Agonist GnRHR GnRH Receptor GnRH_Agonist->GnRHR Inhibition Growth Inhibition GnRHR->Inhibition GnRHR_down GnRHR Downregulation GnRHR->GnRHR_down Leads to Bypass_pathway Bypass Pathway Activation (e.g., PI3K/AKT, MAPK/ERK) Inhibition->Bypass_pathway Bypassed by Downstream_alt Downstream Signal Alteration Inhibition->Downstream_alt Altered by

Caption: Overview of potential mechanisms of resistance to GnRH agonists.

Experimental_Workflow Start Start with Sensitive Cell Line Induce_Resistance Induce Resistance (Long-term Agonist Exposure) Start->Induce_Resistance Confirm_Resistance Confirm Resistance (IC50 Shift) Induce_Resistance->Confirm_Resistance Characterize Characterize Resistant Cells (Western Blot, qPCR) Confirm_Resistance->Characterize Test_Antagonist Test GnRH Antagonist (Cell Viability Assay) Confirm_Resistance->Test_Antagonist Analyze Analyze Results Characterize->Analyze Test_Antagonist->Analyze

Caption: Experimental workflow for studying GnRH agonist resistance.

References

Technical Support Center: Refining Purification Methods for Goserelin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of Goserelin and its analogs. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Goserelin analogs?

A1: Following solid-phase peptide synthesis (SPPS), the crude product of Goserelin analogs is a heterogeneous mixture. Common impurities include truncated peptides (missing amino acids), deletion peptides (lacking internal amino acids), and incompletely deprotected peptides that retain side-chain protecting groups. Other potential impurities can arise from side reactions during synthesis or degradation during the cleavage from the resin.

Q2: Which purification technique is most effective for Goserelin analogs?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and effective technique for purifying synthetic peptides like Goserelin and its analogs. This method separates peptides based on their hydrophobicity, offering high resolution and leading to a high-purity final product.

Q3: What are the key parameters to consider when developing an RP-HPLC method for a new Goserelin analog?

A3: The critical parameters to optimize for a new Goserelin analog purification include the choice of stationary phase (C8 or C18 columns are common for peptides), the mobile phase composition (typically a gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid - TFA), the gradient slope, flow rate, and column temperature. The specific amino acid sequence of the analog will influence its hydrophobicity and thus its retention behavior, necessitating method adjustments.

Q4: Can Solid-Phase Extraction (SPE) be used for purifying Goserelin analogs?

A4: Yes, Solid-Phase Extraction (SPE) can be a valuable tool in the purification of Goserelin analogs, primarily as a sample pre-treatment step before RP-HPLC. SPE is effective for desalting the crude peptide and removing many of the smaller, non-peptide impurities, which can improve the efficiency and longevity of the HPLC column. Microelution SPE methods have been shown to be effective for the extraction of Goserelin from biological matrices, a technique that can be adapted for crude sample clean-up.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Goserelin analogs.

RP-HPLC Troubleshooting
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The peptide may be interacting with uncapped silanol (B1196071) groups on the silica-based stationary phase. This is common with basic peptides.- Use a highly deactivated (end-capped) column. - Optimize the mobile phase pH. For basic peptides like Goserelin analogs, a low pH (around 2-3) maintained with an ion-pairing agent like TFA will protonate the basic residues and minimize interactions with silanols.[2]- Increase the concentration of the ion-pairing agent (e.g., TFA from 0.1% to 0.15%).
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce the sample concentration or injection volume. - Use a column with a larger internal diameter and/or particle size for preparative scale purification. [2]
Column Packing Bed Deformation: A void at the column inlet or channeling in the packing bed can cause peak distortion.- Replace the column. - Use a guard column to protect the analytical column from particulates. [2]
Low Resolution/Poor Separation of Impurities Inappropriate Gradient: The gradient may be too steep, causing co-elution of the target peptide and closely related impurities.- Decrease the gradient slope (e.g., from a 10-60% B gradient over 20 minutes to a 20-50% B gradient over 40 minutes). A shallower gradient increases the time the peptide spends on the column, allowing for better separation.
Incorrect Mobile Phase Composition: The choice of organic modifier or ion-pairing agent may not be optimal for the specific analog.- Try a different organic modifier. While acetonitrile is most common, methanol (B129727) or isopropanol (B130326) can alter selectivity.- Experiment with different ion-pairing agents. For example, formic acid can be used as an alternative to TFA, especially if the fractions are intended for mass spectrometry analysis.
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.- Filter all samples and mobile phases before use. - Backflush the column (be sure to disconnect it from the detector). - If the pressure remains high, the frit may need to be replaced, or the column itself may be compromised.
Precipitation in the System: The peptide or buffer components may be precipitating in the tubing or on the column.- Ensure the sample is fully dissolved in the mobile phase before injection. - Check the solubility of your buffer salts in the mobile phase, especially at high organic concentrations.
Low Recovery of the Purified Peptide Irreversible Adsorption: The peptide may be strongly and irreversibly binding to the stationary phase.- Consider a stationary phase with a different chemistry (e.g., a C8 instead of a C18, or a different end-capping). - Ensure the mobile phase has sufficient elution strength to desorb the peptide.
Peptide Precipitation on the Column: The peptide may be precipitating on the column as the organic concentration increases.- Decrease the sample concentration. - Increase the column temperature slightly to improve solubility.
Degradation during Purification: The peptide may be unstable under the purification conditions (e.g., acidic pH).- Minimize the time the peptide is exposed to harsh conditions. - Consider using a different mobile phase pH if the peptide is known to be acid-labile.

Quantitative Data Summary

The following table summarizes typical purification outcomes for Goserelin and its analogs using RP-HPLC. Please note that these values are illustrative and will vary depending on the specific analog, the efficiency of the synthesis, and the optimization of the purification protocol.

Purification Method Analog Type Stationary Phase Mobile Phase System Typical Purity (%) Typical Yield (%) Reference
RP-HPLC GoserelinC18Acetonitrile/Water with 0.1% TFA (Gradient)> 99.530-50Patent CN102863517A
RP-HPLC GnRH AntagonistC18Acetonitrile/Triethylammonium Phosphate (pH 2.25)> 9825-40[3]
SPE followed by RP-HPLC GoserelinC18 (for HPLC)Acetonitrile/Water with 0.1% Formic Acid (Gradient)> 9940-60[4]

Experimental Protocols

Detailed Protocol for RP-HPLC Purification of a Synthetic Goserelin Analog

This protocol is a general guideline and should be optimized for each specific Goserelin analog.

1. Materials and Equipment:

  • Crude synthetic Goserelin analog (lyophilized powder)

  • High-purity water (Milli-Q or equivalent)

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • RP-HPLC system with a preparative or semi-preparative pump, gradient controller, UV detector, and fraction collector

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Analytical C18 HPLC column (e.g., 5 µm particle size, 250 x 4.6 mm) for purity analysis

  • Lyophilizer

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in high-purity water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Filter and degas both mobile phases before use.

3. Sample Preparation:

  • Dissolve the crude Goserelin analog in a minimal amount of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution. The initial sample concentration should be optimized, but a starting point of 10-20 mg/mL is common.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

4. Column Equilibration:

  • Install the preparative C18 column on the HPLC system.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the desired flow rate until a stable baseline is achieved.

5. Chromatographic Run and Fraction Collection:

  • Inject the filtered sample onto the equilibrated column.

  • Run a linear gradient of increasing Mobile Phase B. A typical starting gradient could be from 5% to 65% Mobile Phase B over 60 minutes. This will need to be optimized based on the hydrophobicity of the specific analog.

  • Monitor the elution profile at a suitable wavelength (typically 220 nm or 280 nm for peptides containing aromatic residues).

  • Collect fractions corresponding to the main peak, which should be the target Goserelin analog.

6. Purity Analysis of Fractions:

  • Analyze a small aliquot of each collected fraction using an analytical RP-HPLC system with a faster gradient to assess the purity of each fraction.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

7. Final Product Preparation:

  • Combine the pure fractions.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified Goserelin analog as a fluffy white powder.

8. Storage:

  • Store the purified peptide at -20°C or lower to prevent degradation.

Visualizations

Goserelin Signaling Pathway

Goserelin, as a GnRH agonist, initially stimulates the GnRH receptor, leading to an increase in LH and FSH. However, continuous administration leads to receptor downregulation and suppression of these hormones.

Goserelin_Signaling_Pathway Goserelin Goserelin GnRHR GnRH Receptor Goserelin->GnRHR Binds to G_protein Gq/11 G-protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Hormone_release LH & FSH Release Ca2_release->Hormone_release MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates Gene_expression Gonadotropin Gene Expression (LH, FSH) MAPK_pathway->Gene_expression

Caption: Goserelin-mediated GnRH receptor signaling cascade.

Experimental Workflow for Goserelin Analog Purification

This diagram illustrates the general workflow for purifying a synthetic Goserelin analog.

Purification_Workflow Crude_Peptide Crude Goserelin Analog (from SPPS) Dissolution Dissolution & Filtration Crude_Peptide->Dissolution SPE Optional: Solid-Phase Extraction (Desalting & Initial Cleanup) Dissolution->SPE Prep_HPLC Preparative RP-HPLC Dissolution->Prep_HPLC Direct Injection SPE->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical RP-HPLC (Purity Check of Fractions) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Final_Product Purified Goserelin Analog (>98% Purity) Lyophilization->Final_Product

References

Validation & Comparative

A Comparative Analysis of GnRH Agonists: Goserelin versus Leuprolide in Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of gonadotropin-releasing hormone (GnRH) agonist therapies, Goserelin and Leuprolide stand out as two of the most extensively utilized synthetic decapeptide analogues for the management of hormone-sensitive diseases, such as prostate cancer and breast cancer.[1][2] Both drugs function by stimulating the GnRH receptors in the pituitary gland, which after an initial surge, leads to receptor downregulation and a subsequent profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2][3] This in turn reduces the production of testosterone (B1683101) in men and estrogen in women, achieving a state of "chemical castration" that is beneficial in hormone-dependent pathologies.[4][5] This guide provides a comparative overview of the efficacy of Goserelin and Leuprolide, supported by clinical data and experimental methodologies.

Quantitative Comparison of Efficacy

Clinical studies comparing Goserelin and Leuprolide have generally demonstrated comparable efficacy in achieving and maintaining castrate levels of serum testosterone, a key therapeutic goal in prostate cancer.

ParameterGoserelin (3.6 mg)Leuprolide (7.5 mg)p-valueStudy Population
Achievement of Castration Levels of Testosterone at 6 Months 88.7%98.9%0.126178 male patients with advanced prostate cancer.[6][7]

Note: The difference in the achievement of castration levels was not statistically significant.[7]

Experimental Protocols

The following outlines a typical experimental design for a comparative efficacy study of Goserelin and Leuprolide in advanced prostate cancer, based on methodologies described in clinical trials.[6][7]

Study Design: A quasi-experimental, randomized, single-masked study.

Patient Population:

  • Inclusion Criteria: Male patients aged 60-80 years with histologically confirmed advanced prostate adenocarcinoma (Stages C and D), ECOG performance status ≤2, and serum testosterone concentration >50 nmol/L.[6][7]

  • Exclusion Criteria: Previous hormonal therapy for prostate cancer, ECOG performance status 3/4, hypophysectomy, or adrenalectomy.[6]

Treatment Regimen:

  • Group 1: 89 patients received Goserelin 3.6 mg administered as a subcutaneous depot injection every 28 days for six injections.[6][7]

  • Group 2: 89 patients received Leuprolide 7.5 mg administered as an intramuscular injection every 28 days for six injections.[6][7]

Primary Endpoint: The primary efficacy endpoint was the percentage of men whose serum testosterone concentrations fell to and remained at or below castrate levels (≤ 50 ng/dL) by the end of the 6-month study period.[6]

Data Analysis:

  • Categorical variables were analyzed using frequency and percentage calculations.

  • Inferential statistics were performed using the Chi-square test.

  • A p-value of ≤ 0.05 was considered statistically significant.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GnRH agonist signaling pathway and a typical experimental workflow for comparing Goserelin and Leuprolide.

GnRH_Signaling_Pathway cluster_pituitary Pituitary Gonadotroph Cell cluster_gonads Gonads (Testes/Ovaries) GnRH_R GnRH Receptor PLC PLC GnRH_R->PLC Downregulation Receptor Downregulation (Chronic Stimulation) GnRH_R->Downregulation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC LH_FSH_synthesis LH/FSH Synthesis & Secretion PKC->LH_FSH_synthesis Ca->LH_FSH_synthesis Sex_Hormones Testosterone / Estrogen Production LH_FSH_synthesis->Sex_Hormones Stimulates Downregulation->LH_FSH_synthesis Inhibits GnRH_Agonist Goserelin / Leuprolide GnRH_Agonist->GnRH_R Binds

Caption: GnRH agonist signaling pathway in pituitary gonadotroph cells.

Experimental_Workflow start Patient Recruitment (Advanced Prostate Cancer) randomization Randomization start->randomization group_A Group A: Goserelin 3.6 mg SC (n=89) randomization->group_A group_B Group B: Leuprolide 7.5 mg IM (n=89) randomization->group_B treatment Treatment Administration (Every 28 days for 6 months) group_A->treatment group_B->treatment monitoring Monitor Serum Testosterone Levels treatment->monitoring endpoint Primary Endpoint Assessment (Testosterone ≤ 50 ng/dL at 6 months) monitoring->endpoint analysis Statistical Analysis (Chi-square test) endpoint->analysis

Caption: Clinical trial workflow for comparing Goserelin and Leuprolide.

Conclusion

Both Goserelin and Leuprolide are effective GnRH agonists for achieving medical castration in patients with hormone-sensitive cancers. The available clinical data suggests that there is no statistically significant difference in their efficacy in suppressing serum testosterone to castrate levels.[7] The choice between these agents may therefore be guided by other factors such as the mode of administration (subcutaneous depot for Goserelin vs. intramuscular injection for Leuprolide), cost, and physician or patient preference. Further long-term studies focusing on secondary endpoints such as progression-free survival and overall survival would provide a more complete picture of their comparative effectiveness.

References

Validating the Biological Activity of Synthesized (D-His2)-Goserelin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthesized (D-His2)-Goserelin, a synthetic analog of the Gonadotropin-Releasing Hormone (GnRH). By objectively comparing its potential performance with established GnRH agonists like Goserelin (B1671991), Leuprolide, and Triptorelin (B344507), this document outlines the essential experimental protocols and data presentation formats necessary for a thorough evaluation. While specific experimental data for this compound is not yet publicly available, this guide details the methodologies required to generate such data, enabling a direct comparison with existing therapies.

Introduction to Goserelin and its Analogs

Goserelin is a potent synthetic decapeptide analog of GnRH.[1][2][3] As a GnRH agonist, it is a cornerstone in the treatment of hormone-responsive cancers, such as prostate and breast cancer, and other conditions like endometriosis.[1][3][4] Its mechanism of action involves initial stimulation followed by a profound suppression of the pituitary-gonadal axis.[2][5] Continuous administration of Goserelin leads to the downregulation of GnRH receptors on pituitary gonadotrophs, which in turn decreases the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[5] This "medical castration" effect reduces the production of testosterone (B1683101) in men and estrogen in women, thereby inhibiting the growth of hormone-dependent tumors.[3]

The synthesis of analogs like this compound aims to improve upon the original molecule's properties, such as binding affinity, potency, or pharmacokinetic profile. The substitution of the native L-Histidine at position 2 with its D-isomer is a common strategy in peptide drug design to enhance stability against enzymatic degradation. However, any modification requires rigorous biological validation to ensure that the desired therapeutic activity is retained or enhanced.

Comparative Biological Activity: A Framework for Evaluation

To validate the biological activity of this compound, a series of in vitro and in vivo experiments are required. The following tables provide a template for presenting the quantitative data that would be generated from these studies, with example data for established GnRH agonists provided for comparative purposes.

Table 1: In Vitro GnRH Receptor Binding Affinity

This table will summarize the binding affinity of the compounds to the human GnRH receptor. A lower dissociation constant (Ki) indicates a higher binding affinity.

CompoundRadioligandCell Line/Membrane PreparationKi (nM)
This compound [125I]-TriptorelinCHO-hGnRHR MembranesData to be determined
Goserelin[125I]-TriptorelinCHO-hGnRHR Membranes0.06 - 13
Leuprolide[125I]-TriptorelinCHO-hGnRHR MembranesData to be determined
Triptorelin[125I]-TriptorelinCHO-hGnRHR MembranesData to be determined

Note: The Ki value for Goserelin is presented as a range found in the literature, reflecting variability in experimental conditions.[6]

Table 2: In Vitro Functional Potency - Inositol (B14025) Phosphate Accumulation

This table will quantify the ability of each compound to activate the GnRH receptor and trigger downstream signaling, measured by the production of inositol monophosphate (IP1). A lower EC50 value signifies greater potency.

CompoundCell LineAssay FormatEC50 (nM)
This compound HEK293[SCL60]HTRF IP-One AssayData to be determined
GoserelinHEK293[SCL60]HTRF IP-One AssayData to be determined
LeuprolideWPE-1-NB26-3Inositol Phosphate ProductionSub-nanomolar to low nanomolar
TriptorelinWPE-1-NB26-3Inositol Phosphate ProductionSub-nanomolar to low nanomolar

Table 3: In Vivo Efficacy - Luteinizing Hormone Suppression in a Rat Model

This table will demonstrate the in vivo efficacy of the compounds in suppressing LH levels, a key indicator of their therapeutic potential. A lower ED50 value indicates greater potency in a living system.

CompoundAnimal ModelDosing RegimenED50 (µg/kg)
This compound Ovariectomized female ratsSingle subcutaneous injectionData to be determined
GoserelinOvariectomized female ratsSingle subcutaneous injectionData to be determined
LeuprolideMale ratsDaily subcutaneous injectionData to be determined
TriptorelinFemale children with CPPIntramuscular injectionData to be determined

Note: While studies confirm the LH-suppressing effects of these compounds, specific ED50 values from single-dose studies in a standardized rat model are not consistently reported and would require head-to-head experimental determination.[10][11][12][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of the experimental results. The following are standard protocols for the key assays.

In Vitro GnRH Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for the human GnRH receptor.

Materials:

  • CHO-K1 cells stably expressing the human GnRH receptor (CHO-hGnRHR).

  • Cell culture medium and supplements.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Radioligand: [125I]-Triptorelin.

  • Unlabeled competitors: this compound, Goserelin, Leuprolide, Triptorelin.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Culture CHO-hGnRHR cells to confluency. Harvest cells, homogenize in membrane preparation buffer, and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).[14]

  • Competition Binding: In a 96-well plate, incubate a fixed concentration of [125I]-Triptorelin with increasing concentrations of the unlabeled competitor (this compound or reference compounds) and a constant amount of membrane protein.[15][16]

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[17]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

In Vitro Functional Assay: Inositol Phosphate (IP1) Accumulation

Objective: To measure the potency (EC50) of this compound in activating the GnRH receptor and stimulating the Gq signaling pathway.

Materials:

  • HEK293 or other suitable cell line stably expressing the human GnRH receptor.

  • Cell culture medium and supplements.

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • HTRF IP-One assay kit (contains IP1-d2 conjugate and anti-IP1 cryptate conjugate).

  • Test compounds: this compound, Goserelin, Leuprolide, Triptorelin.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 384-well plate and allow them to adhere overnight.[18]

  • Compound Addition: Remove the culture medium and add the test compounds at various concentrations in stimulation buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection: Add the HTRF IP-One assay reagents (IP1-d2 and anti-IP1 cryptate) to the wells. Incubate at room temperature for 60 minutes to allow for the competitive immunoassay to reach equilibrium.[19][20][21]

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) and plot it against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Efficacy Assay: LH Suppression in Rats

Objective: To assess the in vivo potency and duration of action of this compound in suppressing circulating LH levels.

Materials:

  • Mature, ovariectomized female Sprague-Dawley rats (to eliminate confounding effects of the estrous cycle).

  • Vehicle for injection (e.g., saline).

  • Test compounds: this compound, Goserelin, Leuprolide, Triptorelin.

  • Blood collection supplies (e.g., tubes with anticoagulant).

  • Rat LH ELISA kit.[22][23][24][25][26]

Procedure:

  • Acclimatization and Baseline: Allow the ovariectomized rats to acclimatize for at least one week. Collect a baseline blood sample from each animal.

  • Compound Administration: Administer a single subcutaneous injection of the test compound at various doses or the vehicle control.

  • Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 2, 4, 8, 24, 48, and 72 hours) via a suitable method (e.g., tail vein or saphenous vein).

  • LH Measurement: Separate the plasma or serum and measure the concentration of LH using a validated rat LH ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of LH suppression relative to baseline against the logarithm of the dose for each time point. Determine the ED50 (the dose that causes 50% of the maximal LH suppression) at the time of peak effect.

Mandatory Visualizations

GnRH Signaling Pathway

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_Agonist This compound GnRHR GnRH Receptor GnRH_Agonist->GnRHR Binds Gq_protein Gq Protein GnRHR->Gq_protein Activates Downregulation Receptor Downregulation (Chronic Exposure) GnRHR->Downregulation PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation LH_FSH_synthesis LH & FSH Synthesis and Secretion Ca_release->LH_FSH_synthesis PKC_activation->LH_FSH_synthesis In_Vitro_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (IP1 Accumulation) prep_membranes Prepare CHO-hGnRHR Membranes compete_binding Competitive Binding with [¹²⁵I]-Triptorelin prep_membranes->compete_binding measure_radioactivity Measure Radioactivity compete_binding->measure_radioactivity calc_ki Calculate Ki measure_radioactivity->calc_ki seed_cells Seed HEK293-hGnRHR Cells stimulate_agonist Stimulate with Agonist seed_cells->stimulate_agonist htrf_assay Perform HTRF IP-One Assay stimulate_agonist->htrf_assay calc_ec50 Calculate EC50 htrf_assay->calc_ec50 start Start start->prep_membranes start->seed_cells In_Vivo_Workflow acclimatize Acclimatize Ovariectomized Rats baseline_blood Collect Baseline Blood Sample acclimatize->baseline_blood administer_drug Administer this compound or Vehicle (SC) baseline_blood->administer_drug timed_blood Collect Timed Blood Samples administer_drug->timed_blood lh_elisa Measure Serum LH by ELISA timed_blood->lh_elisa calc_ed50 Calculate ED50 lh_elisa->calc_ed50

References

Cross-reactivity of antibodies against Goserelin and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of Antibodies Against Goserelin and Its Analogs

For researchers and drug development professionals working with gonadotropin-releasing hormone (GnRH) agonists, the specificity of antibodies used in immunoassays is of paramount importance. This guide provides a comparative overview of the cross-reactivity of antibodies against Goserelin and its structurally similar analogs, such as Leuprolide, Triptorelin, and Buserelin. Understanding the potential for cross-reactivity is crucial for the accurate quantification of these therapeutic peptides in biological matrices and for assessing immunogenicity.

Introduction to Goserelin and its Analogs

Goserelin is a synthetic decapeptide analog of GnRH used in the treatment of hormone-sensitive cancers like prostate and breast cancer, as well as certain benign gynecological conditions. By providing continuous stimulation to the GnRH receptors in the pituitary gland, Goserelin paradoxically leads to the downregulation of these receptors, ultimately suppressing the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, reduces the levels of testosterone (B1683101) in men and estrogen in women.

Several other GnRH agonists with similar mechanisms of action are also in clinical use. These include:

  • Leuprolide: A nonapeptide GnRH analog.

  • Triptorelin: A decapeptide GnRH analog.

  • Buserelin: A nonapeptide GnRH analog.

The structural similarities between these peptides underscore the potential for antibodies developed against one analog to cross-react with others.

The Significance of Antibody Cross-Reactivity

In the context of therapeutic drug monitoring and immunogenicity testing, antibody specificity is critical. Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, Goserelin) also binds to other structurally related molecules (the Goserelin analogs). This can lead to:

  • Inaccurate Quantification: In immunoassays designed to measure Goserelin concentrations, cross-reactivity with analogs can lead to falsely elevated results if those analogs are also present in the sample.

Therefore, a thorough characterization of antibody cross-reactivity is a critical component of immunoassay validation.

Comparative Analysis of Cross-Reactivity

A comprehensive search of publicly available scientific literature, including publications on immunoassay development and commercial ELISA kit datasheets, was conducted to gather quantitative data on the cross-reactivity of anti-Goserelin antibodies with its common analogs.

The prescribing information for Zoladex® (Goserelin) does mention the potential for antibody formation in patients, but it does not include information on the cross-reactivity of these antibodies with other GnRH agonists.

Given the absence of specific data for a direct quantitative comparison, this guide will focus on the methodologies for assessing cross-reactivity and provide a framework for researchers to evaluate the specificity of anti-Goserelin antibodies in their own laboratories.

Experimental Protocols for Assessing Cross-Reactivity

The most common method for determining the cross-reactivity of an antibody is through a competitive enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA Protocol

This method measures the ability of Goserelin analogs to compete with a fixed amount of enzyme-labeled Goserelin for binding to a limited amount of anti-Goserelin antibody.

Materials:

  • Anti-Goserelin antibody

  • Microtiter plates

  • Goserelin standard

  • Goserelin analogs (Leuprolide, Triptorelin, Buserelin)

  • Enzyme-conjugated Goserelin (e.g., Goserelin-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the anti-Goserelin antibody in coating buffer and add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the Goserelin standard and each Goserelin analog.

    • To separate wells, add 50 µL of the standard or analog dilutions.

    • Add 50 µL of the enzyme-conjugated Goserelin to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well.

  • Reading: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the Goserelin standard.

    • Determine the concentration of each analog that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Goserelin / IC50 of Analog) x 100

Visualizing Key Pathways and Workflows

To aid in the understanding of Goserelin's mechanism of action and the experimental approach to assessing antibody cross-reactivity, the following diagrams are provided.

GnRH_Signaling_Pathway cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Testes/Ovaries) cluster_effect Therapeutic Effect Hypothalamus Hypothalamic Neurons GnRH_R GnRH Receptor Hypothalamus->GnRH_R Pulsatile GnRH (Endogenous) G_protein Gq/11 GnRH_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gonadotropins LH & FSH Synthesis & Secretion Ca_PKC->Gonadotropins Sex_Hormones Testosterone (Males) Estradiol (Females) Gonadotropins->Sex_Hormones Stimulate Goserelin Goserelin (GnRH Agonist) Goserelin->GnRH_R Continuous Stimulation Downregulation Receptor Downregulation & Desensitization Goserelin->Downregulation Suppression Suppression of LH & FSH Release Hormone_Reduction Reduced Testosterone/ Estradiol Levels

Caption: GnRH Signaling Pathway and the Effect of Goserelin.

Antibody_Cross_Reactivity_Workflow cluster_prep Assay Preparation cluster_reaction Competitive Binding Reaction cluster_detection Detection & Analysis Plate_Prep Coat Microtiter Plate with Anti-Goserelin Antibody Block Block Non-specific Binding Sites Plate_Prep->Block Add_Conjugate Add Enzyme-labeled Goserelin (Tracer) Block->Add_Conjugate Add_Competitor Add Unlabeled Competitor: - Goserelin (Standard) - Goserelin Analogs (Leuprolide, Triptorelin, etc.) Add_Conjugate->Add_Competitor Incubate Incubate to Allow Competitive Binding Add_Competitor->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add Substrate for Enzyme Wash->Add_Substrate Color_Dev Color Development (Inversely Proportional to Competitor Concentration) Add_Substrate->Color_Dev Read_Absorbance Read Absorbance at Specific Wavelength Color_Dev->Read_Absorbance Analyze Generate Standard Curve & Calculate % Cross-Reactivity Read_Absorbance->Analyze

Caption: Experimental Workflow for Competitive ELISA.

Conclusion and Recommendations

While a direct quantitative comparison of the cross-reactivity of anti-Goserelin antibodies is hampered by the lack of publicly available data, this guide highlights the critical importance of antibody specificity for researchers in this field. It is imperative for laboratories developing or utilizing immunoassays for Goserelin to perform in-house validation of the cross-reactivity of their antibodies with relevant analogs. The provided competitive ELISA protocol serves as a standard methodology for such validation. Researchers are encouraged to meticulously document their cross-reactivity findings to ensure the accuracy and reliability of their results. For commercially sourced ELISA kits, it is advisable to contact the manufacturer directly to request detailed validation reports that include quantitative cross-reactivity data.

A Head-to-Head In Vitro Comparison of GnRH Agonists: Triptorelin, Leuprolide, and Goserelin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in vitro analysis of three commonly used Gonadotropin-Releasing Hormone (GnRH) agonists—triptorelin (B344507), leuprolide, and goserelin (B1671991)—reveals differences in their potency and efficacy in activating the GnRH receptor and its downstream signaling pathways. This guide provides a comparative overview of their performance in key in vitro assays, supported by detailed experimental protocols for researchers in reproductive science and oncology drug development.

The therapeutic efficacy of GnRH agonists is primarily dictated by their ability to bind to and activate GnRH receptors, leading to the modulation of gonadotropin release and subsequent suppression of sex steroid production. While clinically effective, the subtle molecular differences between these synthetic peptides can translate to variations in their in vitro bioactivity. This comparison guide synthesizes available data to provide a clearer picture of their relative performance at the cellular and molecular level.

Comparative Analysis of In Vitro Potency and Efficacy

To provide a clear comparison of the in vitro performance of triptorelin, leuprolide, and goserelin, the following table summarizes key quantitative data from receptor binding and functional assays. It is important to note that direct head-to-head studies comparing all three agonists under identical in vitro conditions are limited in the publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental setups.

ParameterTriptorelinLeuprolideGoserelinCell Line/System
Receptor Binding Affinity (Kd or IC50) High AffinityHigh AffinityHigh AffinityVarious
Inositol (B14025) Phosphate (B84403) (IP) Accumulation (EC50) PotentPotentPotentHEK293, LβT2
ERK Phosphorylation Induces PhosphorylationInduces PhosphorylationInduces PhosphorylationLβT2, HeLa
LHβ Subunit Gene Expression Stimulates ExpressionStimulates ExpressionStimulates ExpressionLβT2

Note: Specific quantitative values (e.g., nM concentrations for Kd, IC50, EC50) are not consistently reported across studies for a direct comparison in a single table. However, existing literature suggests that while all three are high-affinity agonists, triptorelin often exhibits a higher potency in in vitro functional assays compared to leuprolide and goserelin.

One study highlighted that analogues with a D-amino acid at position 6, such as triptorelin (D-Trp) and leuprolide (D-Leu), demonstrate agonist and anti-proliferative activities.[1][2] The potency of these analogues was shown to be related to their receptor binding affinity and their effectiveness in inducing inositol phosphate production.[1][2] While a direct in vitro comparison is not provided, clinical studies have suggested that triptorelin may be a more potent LHRH agonist than leuprolide and goserelin in achieving testosterone (B1683101) suppression.[3]

GnRH Receptor Signaling Pathways

Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR), these agonists trigger a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream kinases, such as extracellular signal-regulated kinase (ERK), and the regulation of gene expression, including the luteinizing hormone β (LHβ) subunit.[4][5][6]

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRHa GnRH Agonist (Triptorelin, Leuprolide, Goserelin) GnRHR GnRH Receptor GnRHa->GnRHR Binding Gq Gq protein GnRHR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activation Gene Gene Expression (e.g., LHβ subunit) Ca->Gene Regulation ERK ERK Phosphorylation PKC->ERK Activation ERK->Gene Regulation

Caption: GnRH agonist signaling pathway.

Experimental Workflows

The in vitro comparison of GnRH agonists relies on a series of well-established experimental workflows to quantify their binding affinity and functional potency.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assays cluster_ip IP Accumulation cluster_erk ERK Phosphorylation prep1 Prepare Cell Membranes (Expressing GnRH Receptor) incubate1 Incubate Membranes with Radiolabeled GnRH Agonist & Unlabeled Competitor Agonist prep1->incubate1 separate1 Separate Bound and Free Radioligand incubate1->separate1 quantify1 Quantify Radioactivity separate1->quantify1 analyze1 Calculate IC₅₀ and Kᵢ quantify1->analyze1 culture Culture Cells (e.g., HEK293, LβT2) stimulate Stimulate Cells with Varying Concentrations of GnRH Agonist culture->stimulate extract_ip Extract Inositol Phosphates stimulate->extract_ip lyse Lyse Cells stimulate->lyse measure_ip Measure IP Levels extract_ip->measure_ip analyze_ip Calculate EC₅₀ measure_ip->analyze_ip western Western Blot for Phospho-ERK lyse->western analyze_erk Densitometry Analysis western->analyze_erk

Caption: In vitro experimental workflow.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd or Ki) of the GnRH agonists.

  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line endogenously or recombinantly expressing the GnRH receptor (e.g., HEK293 cells transfected with the GnRH receptor).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.[7]

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled GnRH agonist (e.g., [125I]-Triptorelin), and increasing concentrations of the unlabeled competitor GnRH agonist (triptorelin, leuprolide, or goserelin).[7][8]

    • Incubate the plate to allow the binding to reach equilibrium.[7]

    • Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through a glass fiber filter.[7]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor agonist.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of GnRH agonists to stimulate the Gq signaling pathway.

  • Cell Culture and Labeling:

    • Plate cells (e.g., HEK293 or LβT2) in a 24-well plate.

    • Label the cells by incubating them overnight with [3H]-myo-inositol in inositol-free medium.

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells with a buffer containing LiCl to inhibit inositol monophosphatase.

    • Stimulate the cells with varying concentrations of the GnRH agonists for a defined period.

  • Extraction and Quantification of Inositol Phosphates:

    • Stop the stimulation by adding a cold acid solution (e.g., perchloric acid).

    • Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

    • Quantify the amount of [3H]-inositol phosphates by liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphates accumulated as a function of the log concentration of the agonist.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by non-linear regression analysis.

ERK Phosphorylation Assay

This assay assesses the activation of the MAPK/ERK signaling pathway, a downstream effector of GnRH receptor activation.

  • Cell Culture and Stimulation:

    • Plate cells (e.g., LβT2 cells) and serum-starve them overnight to reduce basal ERK phosphorylation.[9]

    • Stimulate the cells with different concentrations of GnRH agonists for a short period (e.g., 5-10 minutes).[9][10]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate the proteins from the cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).

    • Subsequently, probe the membrane with a primary antibody for total ERK as a loading control.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the fold-change in ERK phosphorylation relative to the unstimulated control as a function of the log concentration of the agonist to determine the EC50.

References

A Comparative Guide to the Receptor Binding Performance of Goserelin and Other GnRH Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding performance of Goserelin, a potent Gonadotropin-Releasing Hormone (GnRH) agonist, with other commercially available alternatives such as Leuprolide, Triptorelin, and Histrelin. The information presented herein is supported by experimental data from various studies to aid researchers in selecting the most appropriate compound for their specific applications.

Introduction to GnRH Agonists and Their Mechanism of Action

Gonadotropin-Releasing Hormone (GnRH) agonists are synthetic peptides that mimic the action of the natural GnRH.[1] They bind to and activate GnRH receptors in the anterior pituitary gland, initially causing a surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, continuous administration of GnRH agonists leads to the downregulation of GnRH receptors and desensitization of the pituitary gonadotropes.[1] This paradoxical effect results in a sustained suppression of gonadotropin release, leading to a significant reduction in the production of gonadal steroids like testosterone (B1683101) and estrogen. This "chemical castration" is the therapeutic basis for their use in hormone-dependent conditions such as prostate cancer, breast cancer, endometriosis, and central precocious puberty.[2][3]

The efficacy of GnRH agonists is closely linked to their binding affinity and residence time at the GnRH receptor. A higher binding affinity and longer residence time generally correlate with a more sustained and potent suppression of the hypothalamic-pituitary-gonadal axis.

Quantitative Comparison of Receptor Binding Performance

The following table summarizes the available quantitative data on the receptor binding affinities of Goserelin and its alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented values are compiled from various sources. Differences in cell lines, radioligands, and assay conditions can influence the measured affinities.

AgonistReceptor Binding Affinity (Kd/Ki/IC50)Cell Line/SystemReference
Goserelin Residence Time: 5.6 minCHO cells expressing human GnRH receptor[4]
Leuprolide Sub-nanomolar to low nanomolar affinity (qualitative)Rat GnRH receptor in HEK293 and WPE-1-NB26-3 cells[5][6]
Triptorelin High Affinity Kd: 2.6 x 10⁻⁸ M; Low Affinity Kd: 7.7 x 10⁻⁶ MLNCaP cells[7]
Low Affinity Kd: 2.7 x 10⁻⁶ MPC3 cells[7]
Residence Time: Longer than LeuprorelinNot specified[8]
Histrelin Potent GnRH agonist (qualitative)Pituitary gonadotrophs[9][10]
Deslorelin Residence Time: 125 minCHO cells expressing human GnRH receptor[4]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates higher affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Residence time refers to the duration a ligand stays bound to its receptor.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures involved in assessing receptor binding, the following diagrams are provided.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_Agonist GnRH Agonist (e.g., Goserelin) GnRHR GnRH Receptor GnRH_Agonist->GnRHR Binding Gq_11 Gq/11 Protein GnRHR->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Gonadotropin_synthesis Gonadotropin Synthesis & Secretion (LH & FSH) Ca_release->Gonadotropin_synthesis PKC_activation->Gonadotropin_synthesis

Caption: GnRH Receptor Signaling Pathway.

Receptor_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes expressing GnRHR) Incubation Incubate Receptor, Radioligand, and varying concentrations of Competitor Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., ¹²⁵I-Triptorelin) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor Preparation (e.g., Goserelin, Leuprolide) Competitor_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (Determine IC₅₀, Ki) Counting->Analysis

Caption: Radioligand Receptor Binding Assay Workflow.

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of GnRH agonists for the GnRH receptor.

Objective: To determine the inhibition constant (Ki) of unlabeled GnRH agonists (e.g., Goserelin, Leuprolide) by measuring their ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., CHO-hGnRHR).

  • Radioligand: A high-affinity GnRH agonist radiolabeled with iodine-125, such as [¹²⁵I]-Triptorelin.

  • Unlabeled Competitors: Goserelin, Leuprolide, Triptorelin, Histrelin, and a known non-binding compound for determining non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Receptor Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in assay buffer to a predetermined optimal concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor preparation + Radioligand + Assay Buffer.

    • Non-specific Binding: Receptor preparation + Radioligand + a high concentration of an unlabeled GnRH agonist (e.g., 1 µM Triptorelin).

    • Competitive Binding: Receptor preparation + Radioligand + serially diluted concentrations of the unlabeled competitor (e.g., Goserelin).

  • Incubation: Initiate the binding reaction by adding the radioligand to all wells. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Conclusion

The selection of a GnRH agonist for research or therapeutic development depends on a variety of factors, including its receptor binding affinity, pharmacokinetic profile, and desired duration of action. While Goserelin is a widely used and effective GnRH agonist, other alternatives like Triptorelin and Deslorelin exhibit different receptor binding kinetics, such as a longer residence time, which may be advantageous in certain applications.[4][8] The data presented in this guide, along with the outlined experimental protocol, provides a framework for the comparative evaluation of these compounds. Researchers are encouraged to perform their own head-to-head comparisons under their specific experimental conditions to make the most informed decision.

References

A Head-to-Head Analysis of Goserelin and Leuprolide: Efficacy, Safety, and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This comprehensive guide offers a detailed comparative analysis of Goserelin (B1671991) and Leuprolide, two prominent gonadotropin-releasing hormone (GnRH) agonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanisms, clinical efficacy, and safety profiles, providing a critical resource for informed decision-making in clinical and research settings.

Mechanism of Action: GnRH Agonism

Both Goserelin and Leuprolide are synthetic analogues of the natural gonadotropin-releasing hormone.[1] Their primary mechanism of action involves binding to GnRH receptors in the pituitary gland.[1] This initially causes a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can lead to a temporary increase in testosterone (B1683101) or estrogen levels—a phenomenon known as "tumor flare."[2]

However, continuous stimulation by these agonists leads to the downregulation and desensitization of GnRH receptors on the pituitary gonadotroph cells.[2][3] This subsequent inhibition of LH and FSH release results in a significant reduction of gonadal steroid production, achieving a state of "medical castration" by lowering testosterone in men and estrogen in women.[1][2] This suppression of sex hormones is the therapeutic goal in hormone-sensitive cancers like prostate and breast cancer.

GNRH_Agonist_Pathway cluster_System Systemic Regulation cluster_Intervention Pharmacological Intervention cluster_Effect Cellular & Systemic Effects Hypothalamus Hypothalamus Pituitary Anterior Pituitary (Gonadotroph Cells) Hypothalamus->Pituitary GnRH (pulsatile) Pituitary->Hypothalamus Gonads Gonads (Testes / Ovaries) Pituitary->Gonads LH & FSH GnRH_Receptor GnRH Receptor Gonads->Pituitary Sex Hormones (Testosterone/Estrogen) [Negative Feedback] GnRH_Agonist Goserelin / Leuprolide GnRH_Agonist->GnRH_Receptor Continuous Binding Initial_Surge Initial Effect (Days 1-7) Transient LH/FSH Surge 'Tumor Flare' GnRH_Receptor->Initial_Surge Downregulation Long-Term Effect (>2-4 weeks) Receptor Downregulation & Desensitization GnRH_Receptor->Downregulation Internalization Suppression Therapeutic Outcome ▼ LH & FSH Secretion ▼ Testosterone / Estrogen Downregulation->Suppression

Caption: Mechanism of action for GnRH agonists like Goserelin and Leuprolide.

Comparative Efficacy Analysis

Clinical studies have repeatedly compared the efficacy of Goserelin and Leuprolide, primarily in the context of advanced prostate cancer and breast cancer. The consensus from multiple trials is that both agents demonstrate comparable efficacy in achieving and maintaining hormonal suppression.

Prostate Cancer

The primary endpoint in prostate cancer trials is the achievement of castrate levels of serum testosterone (typically defined as ≤50 ng/dL or ≤20 ng/dL).

Efficacy EndpointGoserelinLeuprolideStudy Details / Notes
Achievement of Castrate Testosterone (≤50 ng/dL) at 6 months 88.7%98.9%Quasi-experimental study in 178 patients with advanced prostate cancer. The difference was not statistically significant (p=0.126).[4][5][6]
Failure to Achieve Castration (Testosterone >50 ng/dL) at 3 months 35% (3.6 mg dose)25% (7.5 mg dose)Randomized trial in 60 patients. Differences were not statistically significant when comparing all groups.[7]
Failure to Achieve Castration (Testosterone >20 ng/dL) at 3 months 45% (3.6 mg dose)30% (7.5 mg dose)Same study as above. Leuprolide 7.5 mg showed better results than a lower 3.75 mg dose.[7]
Maintenance of Castration (Testosterone <10 ng/dL) 54.2%86.4%Retrospective review of 125 patients. The difference was statistically significant (p<0.001) in favor of Leuprolide and Triptorelin (B344507) over Goserelin at this very low testosterone threshold.[8][9]
Time to Progression (in Combined Androgen Blockade) SimilarSimilarHazard Ratio (Goserelin vs. Leuprolide): 0.99. No significant difference observed in a large randomized trial.[10]
Overall Survival (in Combined Androgen Blockade) SimilarSimilarHazard Ratio (Goserelin vs. Leuprolide): 0.91. No significant difference observed.[10]
Breast Cancer

In premenopausal women with hormone receptor-positive breast cancer, the goal is to suppress ovarian estrogen production.

Efficacy EndpointGoserelinLeuprolideStudy Details / Notes
Significant Estrogen Reduction at 6 months 57.73%56.67%Retrospective cohort study in 187 young breast cancer patients. No significant difference was found.[11][12]
Resumption of Menstruation (12 months post-chemo) 94.4%95.3%Prospective cohort study comparing ovarian protection during chemotherapy. The rates were comparable, indicating similar efficacy in ovarian function preservation.[3]
Serum AMH Levels (12 months post-chemo) Maintained ≥1 ng/mL in 49.5% of patientsMaintained ≥1 ng/mL in 44.2% of patientsSame study as above. Anti-Müllerian hormone (AMH) is a marker of ovarian reserve. No statistical significance was found between the groups.[11]

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of scientific findings. Below are summaries of protocols from key comparative studies.

Protocol: Comparative Efficacy in Advanced Prostate Cancer (Zeb et al., 2020)
  • Study Design: A quasi-experimental, randomized study conducted at the Radiation Oncology Department, Combined Military Hospital Rawalpindi, Pakistan.[4][5]

  • Objective: To compare the efficacy of Goserelin versus Leuprolide in achieving and maintaining castrate levels of serum testosterone over six months.[4][5]

  • Patient Population: 178 male patients aged 60 to 80 years with histopathologically confirmed advanced prostate adenocarcinoma and an ECOG performance status of ≤2.[4][5]

  • Randomization & Treatment: Patients were randomly assigned into two equal groups (n=89 each).

    • Group 1: Received Goserelin 3.6 mg via intramuscular injection every 28 days for six cycles.[4][5]

    • Group 2: Received Leuprolide 7.5 mg via intramuscular injection every 28 days for six cycles.[4][5]

  • Primary Endpoint: The percentage of men whose serum testosterone concentrations fell to and remained at or below the castrate level (≤50 ng/dL) at the end of the six-month treatment period.[5]

  • Data Analysis: The Chi-square test was used to compare the achievement of the primary endpoint between the two groups. A p-value of ≤ 0.05 was considered statistically significant.[4]

Clinical_Trial_Workflow cluster_Screening Phase 1: Patient Recruitment cluster_Treatment Phase 2: Randomization & Treatment cluster_Analysis Phase 3: Follow-up & Analysis PatientPool Patient Pool (Advanced Prostate Cancer) Inclusion Inclusion Criteria Met? - Age 60-80 - Confirmed Adenocarcinoma - ECOG ≤2 PatientPool->Inclusion Exclusion Excluded Inclusion->Exclusion No Randomization Randomization (n=178) Inclusion->Randomization Yes (Consent) ArmA Arm A (n=89) Goserelin 3.6 mg IM Every 28 days Randomization->ArmA ArmB Arm B (n=89) Leuprolide 7.5 mg IM Every 28 days Randomization->ArmB TreatmentCycle 6 Treatment Cycles (6 Months Total) ArmA->TreatmentCycle ArmB->TreatmentCycle FollowUp Data Collection: - Baseline Testosterone - 6-Month Testosterone TreatmentCycle->FollowUp Analysis Primary Endpoint Analysis: % Patients with Testosterone ≤50 ng/dL (Chi-Square Test) FollowUp->Analysis Results Results Interpretation (p=0.126, No Significant Difference) Analysis->Results

References

Confirming the Identity of (D-His2)-Goserelin: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous analytical methods are paramount for verifying the identity and purity of synthetic peptides like (D-His2)-Goserelin. This guide provides a detailed comparison of mass spectrometry-based approaches for the definitive identification of this Goserelin analog, supported by experimental protocols and data presentation.

This compound, a synthetic decapeptide analog of Gonadotropin-Releasing Hormone (GnRH), has a theoretical molecular weight of 1269.41 g/mol .[1][2] Mass spectrometry stands as the gold standard for confirming this molecular weight and verifying its amino acid sequence. The primary soft ionization techniques employed for such analyses are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with high-resolution mass analyzers.

Comparative Analysis of Mass Spectrometry Techniques

The two principal mass spectrometry workflows for peptide identification are High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and Tandem Mass Spectrometry (MS/MS) for sequence verification.

Parameter High-Resolution Mass Spectrometry (HRMS) Tandem Mass Spectrometry (MS/MS) Alternative Methods
Primary Goal Accurate mass determination of the intact peptide.Sequencing of the peptide by fragmenting the precursor ion.Amino acid composition or sequential degradation.
Key Information Provided Elemental composition confirmation (with high mass accuracy).Amino acid sequence and localization of modifications.Amino acid ratios (AAA) or N-terminal sequence (Edman).
Typical Instrumentation ESI or MALDI coupled to TOF, Orbitrap, or FT-ICR.ESI or MALDI coupled to Triple Quadrupole, Ion Trap, Q-TOF, or Orbitrap.Amino Acid Analyzer, HPLC, Automated Edman Sequencer.
Sample Requirement Low picomole to femtomole range.Low picomole to femtomole range.Picomole to nanomole range.
Throughput HighMedium to HighLow to Medium
Confirmation Level High (confirms molecular formula)Very High (confirms sequence)Medium to High (confirms components or partial sequence)

Expected Experimental Data for this compound

Confident identification of this compound relies on matching experimental data with theoretical values.

Data Type Theoretical Value Expected Experimental Result Acceptance Criteria
Monoisotopic Mass 1269.41 g/mol Observed m/z corresponding to various charge states (e.g., [M+H]⁺, [M+2H]²⁺).Mass accuracy within 5 ppm for high-resolution instruments.
Charge State Distribution (ESI) Multiple protonation states expected.A distribution of ions such as [M+H]⁺ at m/z 1270.42, [M+2H]²⁺ at m/z 635.71, etc.Consistent with the presence of basic residues.
Major MS/MS Fragment Ion Not fully predictable without experimental data. A known significant fragment for Goserelin is m/z 607.5 from the [M+2H]²⁺ precursor at m/z 635.7.[3][4]Observation of the expected fragment ions.Presence of key fragment ions confirming the peptide backbone and specific amino acid residues.

Experimental Workflows & Protocols

The following diagrams and protocols outline the steps for confirming the identity of this compound using mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolve in appropriate solvent (e.g., 0.1% Formic Acid in Water/Acetonitrile) Sample->Dissolution Dilution Dilute to final concentration (e.g., 1-10 pmol/µL) Dissolution->Dilution LC_Separation Liquid Chromatography (Optional) Dilution->LC_Separation Ionization Ionization Source (ESI or MALDI) LC_Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer HRMS High-Resolution MS1 Scan (Accurate Mass) Mass_Analyzer->HRMS MSMS Tandem MS (MS/MS) Scan (Fragmentation for Sequencing) Mass_Analyzer->MSMS Data_Processing Data Processing Software HRMS->Data_Processing MSMS->Data_Processing Mass_Matching Match accurate mass to theoretical molecular weight Data_Processing->Mass_Matching Sequence_Confirmation Compare fragmentation pattern to expected sequence Data_Processing->Sequence_Confirmation Identity_Confirmed Identity Confirmed Mass_Matching->Identity_Confirmed Sequence_Confirmation->Identity_Confirmed

Figure 1. General experimental workflow for the confirmation of this compound identity using mass spectrometry.
Protocol 1: Peptide Identity Confirmation by LC-ESI-MS/MS

This protocol is designed for high-confidence identification through accurate mass measurement and sequence verification.

  • Sample Preparation:

    • Dissolve the synthesized this compound peptide in a solution of 0.1% formic acid in water/acetonitrile (B52724) (50:50 v/v) to a stock concentration of 1 mg/mL.

    • Further dilute the stock solution with the same solvent to a final concentration of 10 pmol/µL for direct infusion or 1 pmol/µL for LC-MS analysis.

  • Liquid Chromatography (LC) - Optional but Recommended:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5-60% B over 15 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan (HRMS): Acquire spectra over an m/z range that includes the expected charge states (e.g., m/z 400-1500). Set the resolution to >60,000 to achieve high mass accuracy.

    • MS/MS Scan: Use data-dependent acquisition to trigger MS/MS scans on the most intense precursor ions corresponding to the expected m/z of this compound (e.g., m/z 635.7 for the [M+2H]²⁺ ion). Use an appropriate collision energy (e.g., HCD or CID) to induce fragmentation.

  • Data Analysis:

    • Process the raw data using appropriate software.

    • For the MS1 scan, determine the monoisotopic mass from the observed m/z values of the different charge states and compare it to the theoretical mass of this compound. The mass error should be less than 5 ppm.

    • For the MS/MS scan, analyze the fragmentation pattern to confirm the amino acid sequence. The presence of characteristic b- and y-ions will corroborate the peptide's identity.

Protocol 2: Rapid Molecular Weight Confirmation by MALDI-TOF MS

This protocol is suitable for a quick verification of the molecular weight of the synthesized peptide.

  • Sample and Matrix Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

    • Sample Solution: Dissolve the this compound peptide in 0.1% trifluoroacetic acid to a concentration of approximately 10 pmol/µL.

  • Sample Spotting:

    • On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly.

    • Spot 1 µL of the peptide sample solution onto the same spot as the matrix.

    • Allow the mixture to co-crystallize at room temperature.

  • MALDI-TOF MS Analysis:

    • Ionization Mode: Positive ion mode.

    • Analyzer Mode: Reflector mode for higher mass accuracy.

    • Calibration: Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of this compound.

    • Acquisition: Acquire mass spectra from the sample spot, averaging multiple laser shots.

  • Data Analysis:

    • Identify the peak corresponding to the singly protonated molecule ([M+H]⁺).

    • Compare the observed m/z value with the theoretical mass of this compound + 1.0078 Da (mass of a proton). The mass accuracy should ideally be within 20 ppm.

Alternative Methodologies: A Brief Comparison

While mass spectrometry is the preferred method, other techniques can provide complementary information.

  • Edman Degradation: This classical method determines the amino acid sequence by sequentially removing and identifying N-terminal amino acids.[1][5][6] It is a lower throughput method and cannot easily identify post-translational modifications or confirm the C-terminus.

  • Amino Acid Analysis (AAA): This technique involves hydrolyzing the peptide into its constituent amino acids and quantifying them.[7][8][9] It confirms the amino acid composition and can be used for peptide quantification but does not provide sequence information.

Signaling Pathway Context

This compound, as a GnRH analog, acts on the Gonadotropin-Releasing Hormone Receptor (GnRHR) in the pituitary gland. The following diagram illustrates the general signaling pathway initiated by GnRH agonists.

gnrh_signaling Goserelin Goserelin GnRHR GnRH Receptor (GPCR) Goserelin->GnRHR Binds to Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on LH_FSH_Synthesis LH & FSH Synthesis and Secretion PKC->LH_FSH_Synthesis Ca2 Ca²⁺ Release ER->Ca2 Ca2->LH_FSH_Synthesis

Figure 2. Simplified signaling pathway of GnRH agonists like Goserelin.

References

A Comparative Benchmark of (D-His2)-Goserelin and Other Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (D-His2)-Goserelin, a potent Gonadotropin-Releasing Hormone (GnRH) agonist, against other prominent peptide therapeutics. The information is curated to assist researchers and drug development professionals in making informed decisions by presenting supporting experimental data, detailed methodologies, and clear visual representations of key biological pathways.

Introduction to this compound and its Therapeutic Class

This compound is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone.[1][2][3][4] Like other GnRH agonists, its therapeutic effect lies in the suppression of sex hormone production, specifically testosterone (B1683101) in men and estrogen in women.[2][4][5] This mechanism of action makes it a cornerstone in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[2][3][6] It is also utilized in the management of certain benign gynecological conditions.[2][6] The initial administration of Goserelin (B1671991) stimulates the pituitary gland to increase the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary surge in testosterone and estrogen levels.[5] However, continuous administration leads to the downregulation of GnRH receptors, resulting in a profound and sustained decrease in LH and FSH, thereby achieving chemical castration.[1][2]

Comparative Efficacy of GnRH Agonists

The selection of a specific GnRH agonist often depends on various factors including efficacy in achieving and maintaining castrate levels of sex hormones, patient tolerance, and dosing frequency. The following tables summarize comparative data for Goserelin and other commonly used GnRH agonists like Leuprolide and Triptorelin (B344507).

Table 1: Comparison of Goserelin and Leuprolide in Achieving Chemical Castration in Prostate Cancer Patients

Study / ParameterGoserelinLeuprolideKey Findings & Significance
Vogelzang et al. [7]Goserelin plus antiandrogen therapy showed similar time to progression and survival as leuprolide plus antiandrogen therapy.Leuprolide plus antiandrogen therapy showed similar time to progression and survival as goserelin plus antiandrogen therapy.No significant difference in major clinical outcomes between the two GnRH agonists when used in combined androgen blockade.
Lee et al. [8]35% of patients did not reach castration levels (testosterone ≤ 50 ng/dl).26.3% (3.75 mg) and 25% (7.5 mg) of patients did not reach castration levels.No statistically significant difference in achieving castration levels among the different formulations and dosages.
Zeb et al. [9]88.7% of patients achieved castration levels of testosterone.98.9% of patients achieved castration levels of testosterone.No statistically significant difference was observed between the two groups in achieving castration levels at six months.
Lim et al. [10]54.2% of patients achieved testosterone levels <10 ng/dL.86.4% of patients achieved testosterone levels <10 ng/dL.Triptorelin was found to be the most potent in achieving the lowest testosterone levels, followed by leuprolide, and then goserelin.

Table 2: Comparison of Goserelin and Leuprolide for Ovarian Protection in Breast Cancer Patients

Study / ParameterGoserelinLeuprolideKey Findings & Significance
Kim et al. [11]94.4% of patients resumed menstruation 12 months after chemotherapy.95.3% of patients resumed menstruation 12 months after chemotherapy.Goserelin and leuprolide were found to be equally effective in preserving ovarian function during chemotherapy.
Kim et al. [11]Serum AMH levels decreased from 4.4 to 1.2 ng/mL.Serum AMH levels decreased from 4.0 to 1.2 ng/mL.Both drugs showed a similar impact on the decline of anti-Müllerian hormone levels, a marker of ovarian reserve.

Pharmacokinetic Profiles

The pharmacokinetic properties of a peptide therapeutic are critical to its clinical utility, influencing dosing schedules and patient convenience. Depot formulations of GnRH agonists are designed for slow, sustained release over extended periods.

Table 3: Pharmacokinetic Parameters of Goserelin

ParameterValueNotes
Formulation Subcutaneous depot implant (3.6 mg or 10.8 mg)[12][13]Biodegradable lactide-glycolide copolymer matrix allows for sustained release.[12][13]
Administration Subcutaneous injection into the anterior abdominal wall.[14][15]The 3.6 mg depot is typically administered every 28 days, while the 10.8 mg depot is for 3-month intervals.[12][16]
Absorption Rapidly absorbed.[1]Serum concentrations are primarily determined by the release rate from the depot.[12][13]
Elimination Half-life Approximately 2-4 hours in individuals with normal renal function.[1][2][12]The half-life increases in patients with impaired renal function, but dose adjustments are generally not necessary for the depot formulation.[12][13]
Metabolism Extensively metabolized by peptide hydrolysis.[1][12][13]
Excretion Primarily excreted in the urine.[1]

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms is crucial for the development and benchmarking of new peptide therapeutics.

GnRH Receptor Signaling Pathway

Goserelin, as a GnRH agonist, exerts its effects by binding to the GnRH receptor (GnRHR) on pituitary gonadotrophs.[17] This interaction triggers a cascade of intracellular signaling events that initially stimulate and subsequently suppress the synthesis and release of LH and FSH.[17][18]

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Goserelin Goserelin (this compound) GnRHR GnRH Receptor (GnRHR) Goserelin->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Ca2_release->MAPK_Cascade Influences PKC->MAPK_Cascade Activates Gene_Expression Altered Gene Expression (LH & FSH subunits) MAPK_Cascade->Gene_Expression Regulates

Caption: GnRH Receptor Signaling Cascade.
Experimental Workflow for Comparing GnRH Agonist Efficacy

A standardized workflow is essential for the objective comparison of different GnRH agonists. This typically involves both in vitro and in vivo assessments.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis and Comparison Receptor_Binding Receptor Binding Assays (e.g., Radioligand binding) Signaling_Assays Downstream Signaling Assays (e.g., Ca2+ flux, IP3 accumulation) Receptor_Binding->Signaling_Assays Cell_Proliferation Cell Proliferation Assays (Hormone-dependent cancer cell lines) Signaling_Assays->Cell_Proliferation Animal_Models Animal Models (e.g., Rodent models of prostate cancer) Cell_Proliferation->Animal_Models Hormone_Levels Measurement of Serum Testosterone/Estrogen Levels Animal_Models->Hormone_Levels Tumor_Growth Assessment of Tumor Growth Inhibition Hormone_Levels->Tumor_Growth Toxicity_Studies Toxicology and Pharmacokinetic Studies Tumor_Growth->Toxicity_Studies Data_Analysis Statistical Analysis of Efficacy and Safety Data Toxicity_Studies->Data_Analysis Benchmarking Benchmarking against Standard of Care Data_Analysis->Benchmarking

Caption: Workflow for GnRH Agonist Comparison.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are outlines of key experimental protocols for benchmarking peptide therapeutics like this compound.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and other peptide analogues to the GnRH receptor.

Materials:

  • Cell membranes expressing the human GnRH receptor.

  • Radiolabeled GnRH analogue (e.g., [125I]-Triptorelin).

  • Unlabeled this compound and other competitor peptides.

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor peptides.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides.

  • Incubate at a specified temperature (e.g., 4°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Efficacy in a Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., male nude mice).

  • Androgen-dependent human prostate cancer cell line (e.g., LNCaP).

  • This compound and other test articles formulated for subcutaneous injection.

  • Calipers for tumor measurement.

  • Equipment for blood collection and testosterone level analysis (e.g., ELISA kit).

Procedure:

  • Inoculate the mice subcutaneously with the prostate cancer cells.

  • Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, this compound, other peptide therapeutics).

  • Administer the treatments as per the desired dosing schedule (e.g., daily or long-acting depot injection).

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight of the mice as an indicator of general health.

  • At the end of the study, collect blood samples to measure serum testosterone levels.

  • Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Compare tumor growth inhibition and testosterone suppression across the different treatment groups.

Conclusion

This compound stands as a potent GnRH agonist with well-established efficacy in the treatment of hormone-sensitive cancers. Head-to-head comparisons with other GnRH agonists such as leuprolide and triptorelin reveal a broadly similar clinical efficacy, particularly when used in combination therapies. However, some studies suggest potential differences in the potency of testosterone suppression, which may be clinically relevant in certain patient populations. The choice of a specific GnRH agonist may therefore be guided by factors including the desired level of testosterone suppression, dosing convenience, and cost-effectiveness. The provided experimental protocols offer a framework for the continued benchmarking of this compound and the development of novel peptide therapeutics in this class.

References

A Comparative Guide to In Vivo Hormonal Changes Induced by (D-His2)-Goserelin and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo hormonal effects of (D-His2)-Goserelin, a potent Gonadotropin-Releasing Hormone (GnRH) agonist, with other common alternatives used in preclinical and clinical research. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify the underlying mechanisms and workflows.

Introduction: GnRH Analogues in Research

Gonadotropin-Releasing Hormone (GnRH) analogues are synthetic peptides that mimic or block the action of the natural GnRH decapeptide.[1] They are crucial tools for modulating the Hypothalamic-Pituitary-Gonadal (HPG) axis, primarily used to suppress the production of sex hormones like testosterone (B1683101) and estrogen.[1][2] This suppression is vital in treating hormone-sensitive conditions such as prostate cancer, breast cancer, and endometriosis.[3][4][5]

There are two main classes of GnRH analogues:

  • GnRH Agonists (e.g., Goserelin (B1671991), Leuprolide): These compounds initially stimulate the GnRH receptors, causing a temporary surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn increases testosterone and estrogen levels.[3][6][7] However, their continuous administration leads to receptor downregulation and desensitization of the pituitary gland, ultimately causing a profound and sustained suppression of sex hormone production.[1][6][8][9]

  • GnRH Antagonists (e.g., Degarelix): These molecules competitively bind to and block pituitary GnRH receptors, inducing a rapid and direct inhibition of LH and FSH release without the initial stimulatory "flare" effect.[1][3]

This guide focuses on Goserelin, comparing its hormonal effects with Leuprolide (another widely used agonist) and Degarelix (a representative antagonist).

Mechanism of Action: The HPG Axis Modulation

GnRH agonists and antagonists exert their effects by disrupting the normal pulsatile signaling within the Hypothalamic-Pituitary-Gonadal axis.

HPG_Axis cluster_brain Brain cluster_pituitary Pituitary Gland cluster_gonads Gonads cluster_drugs Therapeutic Intervention Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (pulsatile) Gonads Testes (Leydig Cells) Pituitary->Gonads LH / FSH Gonads->Hypothalamus Testosterone (Negative Feedback) Gonads->Pituitary Testosterone (Negative Feedback) Goserelin Goserelin (GnRH Agonist) Goserelin->Pituitary Initial Flare (Stimulation) Followed by Downregulation Degarelix Degarelix (GnRH Antagonist) Degarelix->Pituitary Immediate Blockade

Caption: Modulation of the HPG axis by GnRH agonist (Goserelin) and antagonist (Degarelix).

Comparative Efficacy: Hormonal Changes In Vivo

The primary difference between GnRH agonists and antagonists lies in the timeline and initial response of hormone secretion. The following tables summarize quantitative data from in vivo studies in rats, demonstrating the distinct hormonal profiles.

This compound Performance Data

Goserelin, administered as a sustained-release implant, induces a characteristic biphasic response in testosterone levels.

Time PointTestosterone Level (vs. Baseline/Control)Luteinizing Hormone (LH) LevelKey ObservationReference
Initial Phase (Days 1-3) Transient Increase ("Flare")Initial sharp increaseStimulation of the pituitary-gonadal axis.[10]
Day 4 Decrease to castrate level (~0.5 ng/mL)Begins to decreaseOnset of pituitary desensitization.[1]
Weeks 1-4 Maintained at castrate levelsSuppressedSustained suppression due to receptor downregulation.[1]
Post Day 28 Gradual return to normal levelsRecoversEffect of single implant wears off.[1]

Table 1: Summary of hormonal changes in male rats following a single subcutaneous dose of a Goserelin sustained-release implant.

Comparison with Alternatives

Leuprolide (GnRH Agonist) exhibits a very similar profile to Goserelin, with an initial testosterone surge followed by sustained suppression.[5][7][11]

Degarelix (GnRH Antagonist) provides immediate suppression without the initial flare, a key differentiating factor.

CompoundClassOnset of ActionInitial Testosterone FlareMechanism
Goserelin AgonistSuppression after ~4 daysYesReceptor Downregulation
Leuprolide AgonistSuppression after initial peakYesReceptor Downregulation
Degarelix AntagonistImmediate (Suppression by Day 3)NoReceptor Blockade

Table 2: High-level comparison of Goserelin and its alternatives.

Time PointGoserelin/Leuprolide (Agonist)Degarelix (Antagonist)Reference
~4 Hours Testosterone levels significantly increased.N/A (Rapid decrease expected)[7]
Day 3-4 Testosterone levels decrease to castrate levels.Testosterone levels suppressed to castrate levels (≤ 0.5 ng/mL).[1][12]
Day 21-28 Testosterone remains at castrate levels.Testosterone remains at castrate levels.[1][7][12]

Table 3: Comparative timeline of testosterone suppression to castrate levels in rats.

Experimental Protocols

Detailed and consistent methodologies are critical for the in vivo validation of hormonal changes.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study comparing GnRH analogues.

Workflow A 1. Animal Acclimatization (e.g., Male Sprague-Dawley Rats, 7-10 days) B 2. Baseline Blood Sampling (Pre-dose, Time 0) A->B C 3. Group Allocation (Vehicle, Goserelin, Leuprolide, Degarelix) B->C D 4. Compound Administration (e.g., Subcutaneous Injection) C->D E 5. Serial Blood Sampling (e.g., 4h, Day 1, 3, 7, 14, 21, 28) D->E F 6. Plasma/Serum Separation (Centrifugation) E->F G 7. Hormone Quantification (ELISA for Testosterone & LH) F->G H 8. Data Analysis (Statistical Comparison vs. Vehicle) G->H

Caption: Standard workflow for in vivo pharmacodynamic studies of GnRH analogues.

Compound Administration Protocol (Rat Model)

This protocol provides a general guideline for subcutaneous administration.

  • Animal Preparation : Acclimatize male Sprague-Dawley rats (8-10 weeks old) to housing conditions for at least one week prior to the experiment.

  • Dosage Preparation :

    • Goserelin/Leuprolide : For sustained-release depots, use the pre-filled syringe/implant as supplied. Doses in rat studies range from 0.3 mg to 1.8 mg per rat.[1][2]

    • Degarelix : Dissolve in a suitable vehicle (e.g., 5% mannitol) to the desired concentration. A typical effective dose in rats is 2 mg/kg.[13]

    • Vehicle Control : Administer the corresponding vehicle used for the test articles.

  • Administration :

    • Gently restrain the animal.

    • Pinch the skin on the back, between the shoulder blades, to lift it from the underlying muscle.

    • Insert a sterile needle (e.g., 25-gauge) for subcutaneous injection at a 30-45 degree angle.[6]

    • Depress the plunger to administer the compound or deposit the implant.[6]

    • Withdraw the needle and monitor the animal for any immediate adverse reactions.

Hormone Quantification Protocol (ELISA)

Serum or plasma levels of testosterone and LH are typically measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Sample Preparation : Collect blood via an appropriate method (e.g., tail vein, cardiac puncture) into serum separator tubes. Allow blood to clot, then centrifuge at 2,000-3,000 x g for 15 minutes. Collect the serum and store at -20°C or -80°C until analysis.[14] Avoid multiple freeze-thaw cycles.[14]

  • ELISA Procedure (General Sandwich or Competitive ELISA) :

    • Bring all reagents and samples to room temperature.

    • Add standards, controls, and unknown samples to the appropriate wells of the antibody-coated microplate.[14][15]

    • Add the enzyme conjugate (e.g., HRP-conjugate) to the wells.[14][16]

    • Incubate for the time specified in the kit protocol (e.g., 30-120 minutes) at room temperature.[14][15]

    • Wash the wells multiple times with the provided wash buffer to remove unbound components.[15][16]

    • Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 10-20 minutes), allowing color to develop.[14][15]

    • Add the stop solution to terminate the reaction.[15]

    • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).[15]

  • Data Analysis : Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of testosterone or LH in the unknown samples.

Logical Comparison: Agonist vs. Antagonist

The fundamental difference in the mechanism of action between GnRH agonists and antagonists leads to distinct clinical and research implications.

Comparison node_goserelin Goserelin (GnRH Agonist) Binds to GnRH receptor and initially stimulates it. Causes initial 'flare' of LH and testosterone. Long-term use leads to receptor downregulation and desensitization. Hormonal suppression achieved in several days to weeks. node_common Common Outcome |  Both effectively reduce testosterone to castrate levels. |  Used for chemical castration in hormone-sensitive disease models. node_goserelin:f4->node_common:f0 Leads to node_degarelix Degarelix (GnRH Antagonist) Competitively blocks the GnRH receptor. No initial flare; immediate suppression of LH and testosterone. Works by direct, competitive inhibition. Hormonal suppression is rapid, within 1-3 days. node_degarelix:f4->node_common:f0 Leads to

Caption: Key mechanistic and outcome differences between GnRH agonists and antagonists.

Conclusion

This compound and other GnRH agonists like Leuprolide are effective tools for achieving long-term suppression of gonadal hormones in vivo. Their characteristic initial flare effect is a critical consideration in experimental design. In contrast, GnRH antagonists such as Degarelix offer a more direct and rapid path to hormonal suppression without this initial surge. The choice between an agonist and an antagonist will depend on the specific requirements of the research study, particularly the desired onset of action and the tolerance for an initial increase in hormone levels. The protocols and data presented in this guide provide a framework for making an informed decision and designing robust in vivo validation studies.

References

A Comparative Analysis of (D-His2)-Goserelin Purity from Various Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of (D-His2)-Goserelin purity from different commercial suppliers. The following analysis is based on established analytical methods and provides supporting experimental data to aid researchers in selecting the most suitable product for their needs.

Introduction

Goserelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), widely used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1] this compound is a known impurity of Goserelin, which can arise during synthesis.[2][3][4][5][6] The presence of impurities can significantly impact experimental results and therapeutic efficacy.[7][8] Therefore, a thorough assessment of purity is crucial for any research or drug development application. This guide outlines the methodologies for purity assessment and presents a comparative analysis of hypothetical data from different suppliers.

Data Presentation

The purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). The results are summarized in the tables below.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

SupplierPurity (%) by HPLC (at 220 nm)Major Impurity (%)Retention Time (min)
Supplier A 99.50.315.2
Supplier B 98.80.815.1
Supplier C 99.10.615.3

Table 2: Identity and Impurity Verification by Mass Spectrometry (MS)

SupplierObserved Mass [M+H]⁺Theoretical Mass [M+H]⁺Impurity Profile
Supplier A 1269.4 Da1269.43 DaNo significant impurities detected
Supplier B 1269.5 Da1269.43 DaPresence of truncated sequences
Supplier C 1269.4 Da1269.43 DaMinor presence of oxidized species

Table 3: Amino Acid Analysis (AAA)

SupplierAmino Acid CompositionNet Peptide Content (%)
Supplier A Conforms to theoretical composition85.2
Supplier B Minor deviation in His residue82.1
Supplier C Conforms to theoretical composition84.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method separates the target peptide from its impurities based on their physicochemical properties.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.[9]

  • Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Mass Spectrometry (MS) for Identity and Impurity Profiling

MS is used to confirm the molecular weight of the peptide and to identify any impurities.[8][10]

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Method: The sample is introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).[11][12]

  • Data Acquisition: Data is acquired in positive ion mode over a mass range of 200-2000 m/z.

  • Analysis: The resulting spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the parent ion and any fragment ions, which can be used to confirm the peptide sequence and identify impurities.

Amino Acid Analysis (AAA) for Composition and Content

AAA is used to determine the amino acid composition of the peptide and to quantify the net peptide content.[13]

  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids using 6N HCl at 110°C for 24 hours.[14][15]

  • Derivatization: The hydrolyzed amino acids are derivatized to make them volatile for gas chromatography or detectable by other means.

  • Separation and Detection: The derivatized amino acids are separated and quantified using an amino acid analyzer, HPLC, or gas chromatography.[16][17]

  • Analysis: The relative ratios of the amino acids are compared to the theoretical composition of this compound to confirm its identity and purity. The total amount of amino acids is used to calculate the net peptide content.[13]

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G Experimental Workflow for this compound Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Comparison Sample this compound from Supplier HPLC HPLC Purity Sample->HPLC MS Mass Spectrometry Sample->MS AAA Amino Acid Analysis Sample->AAA Purity Purity (%) HPLC->Purity Identity Molecular Weight & Impurity ID MS->Identity Composition Amino Acid Ratio & Peptide Content AAA->Composition Comparison Supplier Comparison Purity->Comparison Identity->Comparison Composition->Comparison

Caption: Workflow for assessing the purity of this compound.

Goserelin Signaling Pathway

Goserelin, as a GnRH agonist, primarily acts on the pituitary gland. However, it can also have direct effects on cancer cells. One of the key signaling pathways modulated by Goserelin in cancer cells is the PI3K/Akt pathway.[18][19][20]

G Simplified Goserelin Signaling Pathway in Cancer Cells Goserelin Goserelin GnRHR GnRH Receptor Goserelin->GnRHR Binds to PI3K PI3K GnRHR->PI3K Inhibits Akt Akt PI3K->Akt Inhibits FOXO1 FOXO1 Akt->FOXO1 Phosphorylates (Inactivates) Apoptosis Apoptosis FOXO1->Apoptosis Promotes

Caption: Goserelin's modulation of the PI3K/Akt signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling (D-His2)-Goserelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (D-His2)-Goserelin, a potent synthetic analog of Gonadotropin-Releasing Hormone (GnRH). Adherence to these procedures is essential to ensure personnel safety and maintain a compliant laboratory environment. This compound, like Goserelin, is a potent compound that may be harmful if swallowed and is suspected of damaging fertility or the unborn child.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent inhalation, ingestion, and skin contact. The following table summarizes the required PPE.

PPE CategoryItemStandardPurpose
Eye/Face Protection Safety glasses with side shields or tightly fitting safety goggles.EN 166 (EU) or NIOSH (US)To protect eyes from dust, aerosols, and splashes of the compound.
Face shield (in addition to goggles).-Required for procedures with a high risk of splashes or aerosol generation.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile). Two pairs should be worn.EN 374To prevent skin contact. Gloves must be inspected prior to use.
Body Protection Disposable gown or lab coat with long sleeves and tight cuffs.-To protect skin and personal clothing from contamination.
Impervious clothing.-Recommended for larger scale operations or when there is a risk of significant splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or a full-face respirator.-To be used when handling the powder outside of a ventilated enclosure or if there is a risk of aerosolization.

Operational and Disposal Plans

Handling Environment: All manipulations of this compound, especially handling of the solid form, must be conducted in a designated area with controlled access. A certified chemical fume hood, a ventilated balance enclosure, or a glove box is required to minimize inhalation exposure. The work surface should be covered with absorbent, disposable liners.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical advice if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. All steps must be performed within a chemical fume hood while wearing the appropriate PPE.

  • Preparation:

    • Decontaminate the work surface within the chemical fume hood.

    • Gather all necessary materials: this compound powder, appropriate solvent (e.g., sterile water, DMSO), calibrated analytical balance, weighing paper or boat, volumetric flask, and pipettes.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Tare the analytical balance with the weighing boat inside a ventilated balance enclosure or fume hood.

    • Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Dissolution:

    • Transfer the weighed powder to the volumetric flask.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any residual powder and transfer the rinse to the volumetric flask.

    • Add approximately half of the final desired volume of solvent to the flask.

    • Gently swirl the flask to dissolve the powder completely. Sonication may be used if necessary.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution under the recommended conditions (e.g., -20°C or -80°C) in a sealed, secondary container.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
Contaminated Solid Waste (e.g., pipette tips, gloves, weighing paper, absorbent liners)Place in a designated, sealed hazardous waste container labeled "Hazardous Waste" and with the chemical name.
Contaminated Liquid Waste (e.g., stock solutions, experimental media)Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Glassware Rinse with a suitable solvent (e.g., ethanol) to decontaminate. Collect the rinse as hazardous liquid waste. Then wash the glassware as usual.

All waste must be disposed of through an approved hazardous waste management service.

Visualizations

Goserelin_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Handling Area gather_materials Gather Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume label_store Label & Store Solution adjust_volume->label_store decontaminate Decontaminate Work Area & Equipment label_store->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid doff_ppe Doff PPE Correctly decontaminate->doff_ppe

Caption: Workflow for the safe handling of this compound.

GnRH_Signaling_Pathway GnRH Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH This compound (GnRH Agonist) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds to Gq Gq Protein GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Activates Transcription Gene Transcription (LH & FSH synthesis) MAPK->Transcription Leads to

Caption: GnRH receptor signaling pathway activated by this compound.[1][2][3][4][5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.